molecular formula C22H28N4O5S B15583452 T-448

T-448

Katalognummer: B15583452
Molekulargewicht: 460.5 g/mol
InChI-Schlüssel: ZASMMXUIOMLVSV-OMFKVEQPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

T-448 is a useful research compound. Its molecular formula is C22H28N4O5S and its molecular weight is 460.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C22H28N4O5S

Molekulargewicht

460.5 g/mol

IUPAC-Name

(E)-but-2-enedioic acid;3-[(1S,2R)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide;methane

InChI

InChI=1S/C17H20N4OS.C4H4O4.CH4/c1-10-20-21-17(23-10)19-16(22)12-5-2-4-11(8-12)14-9-15(14)18-13-6-3-7-13;5-3(6)1-2-4(7)8;/h2,4-5,8,13-15,18H,3,6-7,9H2,1H3,(H,19,21,22);1-2H,(H,5,6)(H,7,8);1H4/b;2-1+;/t14-,15+;;/m0../s1

InChI-Schlüssel

ZASMMXUIOMLVSV-OMFKVEQPSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

T-448: A Deep Dive into the Mechanism of a Novel LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-448 is a potent, irreversible, and highly selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in a variety of diseases, including cancer and central nervous system (CNS) disorders. What sets this compound apart from other LSD1 inhibitors is its unique mechanism of action that minimizes hematological toxicity, a common and dose-limiting side effect of this drug class. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream cellular effects, and the experimental methodologies used to elucidate its function.

Introduction to LSD1 and Its Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] Dysregulation of LSD1 activity is associated with aberrant gene expression patterns that drive the pathogenesis of numerous diseases.[3][4][5] Consequently, the development of LSD1 inhibitors has become a significant focus of therapeutic research.

Many early-generation LSD1 inhibitors, particularly those based on a tranylcypromine (B92988) scaffold, exhibit significant off-target effects and toxicities, most notably thrombocytopenia.[6] This is largely attributed to their disruption of the crucial interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B), a key transcriptional repressor in hematopoietic stem cell differentiation.[3][4][5]

This compound: A Novel Mechanism for Selective LSD1 Inhibition

This compound was developed to overcome the limitations of existing LSD1 inhibitors by selectively targeting the enzymatic activity of LSD1 while preserving the integrity of the LSD1-GFI1B complex.[6][7]

Irreversible Inhibition via Compact Formyl-FAD Adduct Formation

This compound irreversibly inactivates LSD1 through a novel mechanism that involves the formation of a compact formyl-FAD adduct.[6][7][8] Unlike other tranylcypromine-based inhibitors that form bulky adducts with the FAD cofactor, this compound's interaction results in a smaller, less obtrusive modification.[9][10] This is achieved through a proposed Grob fragmentation of an initial covalent inhibitor-FAD adduct.[11][12][13][14][15] This compact adduct is sufficient to block the demethylase activity of LSD1 but does not cause the steric hindrance that would disrupt the binding of GFI1B.[8][9]

Preservation of the LSD1-GFI1B Interaction

The minimal steric disruption caused by the formyl-FAD adduct is the cornerstone of this compound's improved safety profile. By not interfering with the LSD1-GFI1B interaction, this compound avoids the downstream effects on hematopoietic stem cell differentiation that lead to thrombocytopenia.[5][6] This key feature allows for potent on-target inhibition of LSD1's enzymatic activity without the dose-limiting hematological toxicity observed with other inhibitors.

Quantitative Data

The following table summarizes the key quantitative data for this compound and provides a comparison with other notable LSD1 inhibitors.

InhibitorIC50 (nM)Inhibition TypeSelectivity over MAO-A/BReference(s)
This compound 22Irreversible>4,500-fold[6]
ORY-1001 (Iadademstat)<20Irreversible>1,000-fold[2][16]
GSK287955220IrreversibleHigh[8][17]
INCB059872-Irreversible-[2]
Tranylcypromine (TCP)20,700IrreversibleLow[8]
SP-250913ReversibleHigh[8]

Signaling Pathways and Cellular Effects

The inhibition of LSD1 by this compound leads to a cascade of downstream cellular events, primarily through the modulation of histone methylation and subsequent gene expression.

The LSD1-GFI1B Hematopoietic Differentiation Pathway

LSD1 is a critical component of a transcriptional repressor complex that includes GFI1B, CoREST, and HDACs.[3][4][18] This complex is essential for the proper differentiation of hematopoietic stem cells. GFI1B recruits the complex to target gene promoters, where LSD1-mediated demethylation of H3K4 leads to transcriptional repression. Disruption of this complex by bulky LSD1 inhibitors leads to aberrant gene expression and impaired hematopoiesis.[5][19] this compound, by preserving this interaction, avoids these detrimental effects.

LSD1_GFI1B_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action GFI1B GFI1B LSD1_Complex LSD1/CoREST/HDAC Complex GFI1B->LSD1_Complex recruits Target_Genes Hematopoietic Target Genes (e.g., c-Myb, Gata2) LSD1_Complex->Target_Genes demethylates H3K4me1/2 at promoter Disruption Disruption of LSD1-GFI1B Interaction LSD1_Complex->Disruption Enzymatic_Inhibition LSD1 Enzymatic Inhibition LSD1_Complex->Enzymatic_Inhibition Repression Transcriptional Repression Target_Genes->Repression Differentiation Normal Hematopoietic Differentiation Repression->Differentiation enables Bulky_Inhibitors Bulky LSD1 Inhibitors (e.g., Tranylcypromine) Bulky_Inhibitors->LSD1_Complex binds and disrupts T448 This compound T448->LSD1_Complex binds and inhibits enzymatic activity Disruption->Repression blocks Thrombocytopenia Thrombocytopenia Disruption->Thrombocytopenia Enzymatic_Inhibition->Repression blocks T448_Gene_Expression T448 This compound LSD1 LSD1 T448->LSD1 inhibits H3K4me2 H3K4me2 Levels T448->H3K4me2 increases LSD1->H3K4me2 decreases Ucp2 Ucp2 Gene Expression H3K4me2->Ucp2 activates Bdnf_Arc_Fos Bdnf, Arc, Fos Gene Expression H3K4me2->Bdnf_Arc_Fos activates Cellular_Metabolism Modulation of Cellular Metabolism Ucp2->Cellular_Metabolism Neuronal_Plasticity Enhanced Neuronal Plasticity Bdnf_Arc_Fos->Neuronal_Plasticity ChIP_Seq_Workflow Start Cell Culture and Inhibitor Treatment Crosslinking Crosslink Proteins to DNA (Formaldehyde) Start->Crosslinking Lysis Cell Lysis and Chromatin Shearing (Sonication) Crosslinking->Lysis Immunoprecipitation Immunoprecipitation with anti-H3K4me2 Antibody Lysis->Immunoprecipitation Washing Wash and Elute DNA-Protein Complexes Immunoprecipitation->Washing Reverse_Crosslink Reverse Crosslinks and Purify DNA Washing->Reverse_Crosslink Library_Prep Prepare Sequencing Library Reverse_Crosslink->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Analysis Data Analysis (Peak Calling, etc.) Sequencing->Analysis SPR_Workflow Start Prepare Sensor Chip and Immobilize Ligand (LSD1) Analyte_Prep Prepare Analyte (GFI1B) and Inhibitor Solutions Start->Analyte_Prep Association Inject Analyte over Sensor Surface (Association Phase) Analyte_Prep->Association Dissociation Inject Buffer to Monitor Analyte Dissociation (Dissociation Phase) Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Data_Analysis Analyze Sensorgram to Determine Binding Kinetics Dissociation->Data_Analysis Regeneration->Association Next Cycle

References

Modulating H3K4 Methylation in Neurons: A Technical Guide for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the role of Histone 3 Lysine (B10760008) 4 (H3K4) methylation in neuronal function and its potential as a therapeutic target for neurological disorders. It details the enzymatic machinery governing this epigenetic mark, showcases small molecule modulators, and provides comprehensive experimental protocols for their evaluation.

Introduction: H3K4 Methylation in the Neuronal Epigenome

Histone H3 Lysine 4 (H3K4) methylation is a critical epigenetic modification predominantly associated with active gene transcription.[1][2] This mark exists in three states: mono-, di-, and tri-methylation (H3K4me1, H3K4me2, H3K4me3), each with distinct genomic localizations and regulatory functions. In the brain, H3K4me3 is typically found in sharp peaks at the transcription start sites (TSSs) of active genes, while H3K4me1 is a hallmark of enhancer regions.[3] The precise regulation of these methylation states is essential for neurodevelopment, synaptic plasticity, learning, and memory.[2][4][5]

Dysregulation of H3K4 methylation has been strongly implicated in the pathophysiology of a range of neurological conditions, from neurodevelopmental disorders like Autism Spectrum Disorder (ASD) to neurodegenerative diseases such as Alzheimer's Disease (AD).[3][4] Consequently, the enzymes that "write" (lysine methyltransferases, KMTs) and "erase" (lysine demethylases, KDMs) this mark have emerged as promising targets for therapeutic intervention.

Therapeutic Rationale for Targeting H3K4 Methylation

The balance of H3K4 methylation is maintained by the opposing activities of KMTs and KDMs. The primary family of H3K4 methyltransferases in mammals is the KMT2 (or MLL) family.[1] Demethylation is carried out by two main families: the KDM1 family (e.g., LSD1/KDM1A) and the KDM5 family (Jumonji C domain-containing).[3][5]

  • Neurodevelopmental Disorders: Mutations in genes encoding KMT2 and KDM5 family members are linked to intellectual disability and ASD.[5] For instance, loss-of-function mutations in KDM5C are associated with Claes-Jensen syndrome, a form of X-linked intellectual disability. This suggests that restoring the proper balance of H3K4 methylation could ameliorate deficits in these conditions.

  • Neurodegenerative Diseases: Evidence suggests that H3K4me3 levels are elevated in the prefrontal cortex of Alzheimer's disease patients and in mouse models of tauopathy.[4] Inhibiting H3K4-specific methyltransferases has been shown to recover synaptic function and improve memory-related behaviors in an AD mouse model, highlighting the therapeutic potential of targeting this pathway.[4]

  • Synaptic Plasticity and Memory: The formation of long-term memories is associated with dynamic changes in H3K4 methylation at the promoters of memory-related genes.[2] Pharmacological manipulation of this pathway could therefore offer a strategy for enhancing cognitive function or counteracting age-related cognitive decline.

Small Molecule Modulators of H3K4 Methylation

Several small molecule inhibitors targeting the writers and erasers of H3K4 methylation have been developed, primarily for oncology indications. Their application in neuroscience is a growing field of research.

KMT2/MLL1 Inhibitors

The interaction between the MLL1 core complex protein WDR5 and the MLL1 enzyme is essential for its methyltransferase activity. Inhibitors targeting this protein-protein interaction have been developed.

  • MM-102: A high-affinity peptidomimetic inhibitor that disrupts the WDR5/MLL1 interaction. It has been shown to selectively inhibit the growth of leukemia cells harboring MLL1 fusion proteins and effectively decreases the expression of MLL1 target genes like HoxA9 and Meis-1.[6][7]

KDM1/LSD1 Inhibitors

LSD1 (KDM1A) is a flavin-dependent amine oxidase that demethylates H3K4me1/2. Its overexpression is linked to poorly differentiated neuroblastoma and adverse outcomes.[8]

  • ORY-1001 (Iadademstat): A potent and selective covalent inhibitor of LSD1 currently in clinical trials for cancer.[9] It induces differentiation in AML cells and has shown potent anti-tumor activity in preclinical models.[9][10]

  • HCI-2509: A reversible and specific LSD1 inhibitor that is cytotoxic to neuroblastoma cell lines, inducing a dose-dependent increase in H3K4me2 and H3K9me2 marks.[11][12]

  • GSK-LSD1: A well-characterized reversible LSD1 inhibitor used in preclinical studies. It has shown efficacy in reducing the viability of glioblastoma stem cells.[13]

KDM5 Inhibitors

The KDM5 family of demethylases removes di- and tri-methyl groups from H3K4.

  • JIB-04: A pan-inhibitor of the JmjC domain-containing histone demethylases, with maximal activity against KDM5A.[14] It has been shown to inhibit the proliferation of glioblastoma cells.[14]

  • KDM5-C70: A KDM5 inhibitor that has been demonstrated to induce astrocyte differentiation in neural stem cells by increasing H3K4me3 at the promoter of the Gfap gene.[15]

Quantitative Data on H3K4 Modulators

The following table summarizes publicly available quantitative data for representative small molecule inhibitors. Data from neuronal contexts are prioritized where available.

Compound NameTargetCompound TypePotency (IC50/Ki/EC50)Assay System
MM-102 MLL1 (via WDR5)Peptidomimetic InhibitorKi < 1 nM; IC50 = 2.4 nMIn vitro WDR5 binding assay; HMT assay
ORY-1001 LSD1/KDM1ACovalent InhibitorEC50 < 1 nM (H3K4me2 accum.)THP-1 leukemia cells
HCI-2509 LSD1/KDM1AReversible InhibitorIC50 ~0.5 - 2 µM (viability)Neuroblastoma cell lines (NGP, LAN5)
GSK-LSD1 LSD1/KDM1AReversible InhibitorIC50 ~250 - 750 µM (viability)Glioblastoma stem cells
JIB-04 KDM5A (pan-JmjC)InhibitorIC50 = 230 nMIn vitro KDM5A enzymatic assay
SGC-CBP30 CBP/EP300 (Bromodomain)Bromodomain InhibitorIC50 = 21 nM (CBP); 38 nM (p300)Cell-free assays

Detailed Experimental Protocols

Protocol for Neuronal Differentiation of SH-SY5Y Cells

This protocol describes a common method for differentiating the human neuroblastoma SH-SY5Y cell line into a mature neuron-like phenotype, suitable for studying the effects of H3K4 modulators. This method is based on treatment with Retinoic Acid (RA) and Brain-Derived Neurotrophic Factor (BDNF).[16][17]

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS, 1% Penicillin/Streptomycin (Growth Medium)

  • DMEM/F12 medium with 1% FBS, 1% Penicillin/Streptomycin (Differentiation Medium Base)

  • All-trans Retinoic Acid (RA), 10 mM stock in DMSO

  • Brain-Derived Neurotrophic Factor (BDNF), 50 µg/mL stock in sterile water

  • Neurobasal Medium

  • B-27 Supplement

  • Poly-D-Lysine coated culture plates

Procedure:

  • Plating: Plate SH-SY5Y cells in Growth Medium on Poly-D-Lysine coated plates at a density of 2 x 10^4 cells/cm². Allow cells to attach and grow for 24 hours.

  • RA-induced Differentiation (Phase 1):

    • Aspirate the Growth Medium.

    • Add Differentiation Medium Base supplemented with 10 µM RA.

    • Culture the cells for 3-5 days, replacing the medium every 2 days. Cells should stop proliferating and begin to extend neurites.

  • Maturation with BDNF (Phase 2):

    • Aspirate the RA-containing medium.

    • Add serum-free Neurobasal Medium supplemented with B-27 and 50 ng/mL BDNF.

    • Culture for an additional 3-7 days. During this phase, neurites will become more complex and branched, and cells will express mature neuronal markers.

  • Drug Treatment: Differentiated cells are now ready for treatment with small molecule modulators. Add the compound of interest at various concentrations to the maturation medium for the desired duration (e.g., 24-72 hours) before proceeding with downstream analysis.

Protocol for Western Blot of Histone Modifications

This protocol details the extraction of histones from neuronal cells or brain tissue and subsequent analysis of H3K4 methylation states by Western blot.[18][19][20][21]

Materials:

  • Differentiated neuronal cells or dissected brain tissue

  • Acid Extraction Buffer (0.2 M HCl)

  • Tris-HCl, pH 8.0

  • Bradford or BCA Protein Assay Kit

  • LDS Sample Buffer with reducing agent (e.g., DTT)

  • 15% Tris-Glycine or Bis-Tris polyacrylamide gels

  • PVDF membrane (0.2 µm pore size)

  • Blocking Buffer (5% BSA in TBST)

  • Primary antibodies (anti-H3K4me1, -H3K4me2, -H3K4me3, and anti-Total H3)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Histone Extraction:

    • Harvest cells or homogenize tissue.

    • Resuspend the cell/nuclear pellet in ice-cold Acid Extraction Buffer.

    • Incubate on a rotator at 4°C for at least 1 hour (or overnight).

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (containing acid-soluble histones) to a new tube.

    • Neutralize the extract by adding 1/10th volume of 2M NaOH or by precipitating proteins with trichloroacetic acid (TCA).

    • Determine protein concentration using a compatible protein assay.

  • Sample Preparation and SDS-PAGE:

    • Dilute 1-2 µg of histone extract in LDS Sample Buffer.

    • Heat samples at 95°C for 5 minutes.

    • Load samples onto a 15% polyacrylamide gel to ensure good resolution of low molecular weight histones.

    • Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a 0.2 µm PVDF membrane at 100V for 60-90 minutes in a cold room or with an ice pack.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection:

    • Apply ECL reagent and visualize the signal using a chemiluminescence imager.

    • Quantify band intensities and normalize the signal for each specific methylation mark to the Total H3 signal.

Protocol for Chromatin Immunoprecipitation (ChIP-seq)

This protocol outlines the key steps for performing ChIP-seq on drug-treated neuronal cells to map the genome-wide distribution of H3K4me3.[22][23][24]

Materials:

  • Differentiated neuronal cells (approx. 1-10 million cells per IP)

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218) (1.25 M)

  • Lysis Buffers (e.g., RIPA buffer) with protease inhibitors

  • Sonicator (e.g., Bioruptor)

  • ChIP-grade anti-H3K4me3 antibody and IgG control

  • Protein A/G magnetic beads

  • Wash Buffers (low salt, high salt, LiCl)

  • Elution Buffer (1% SDS, 0.1 M NaHCO3)

  • NaCl (5 M) and Proteinase K

  • DNA purification kit (e.g., Qiagen PCR purification)

  • Qubit fluorometer and Bioanalyzer

Procedure:

  • Cross-linking:

    • Treat cells with 1% formaldehyde in culture medium for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the reaction by adding glycine to a final concentration of 125 mM for 5 minutes.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Lyse cells and isolate nuclei using appropriate buffers.

    • Resuspend nuclei in a sonication buffer (e.g., RIPA buffer).

    • Sonicate the chromatin to shear DNA into fragments of 200-500 bp. Optimization of sonication conditions is critical.

    • Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin with Protein A/G beads.

    • Set aside a small aliquot of chromatin as "Input" control.

    • Incubate the remaining chromatin with either the anti-H3K4me3 antibody or a negative control (IgG) overnight at 4°C on a rotator.

    • Add Protein A/G beads to capture the antibody-chromatin complexes (2-4 hours at 4°C).

  • Washes:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding. Perform a final wash with TE buffer.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using Elution Buffer.

    • Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for at least 4 hours (or overnight). Treat the Input sample in parallel.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Quantification:

    • Purify the DNA using a spin column kit.

    • Quantify the DNA yield using a Qubit fluorometer. The yield from the specific IP should be significantly higher than the IgG control.

    • Check the fragment size distribution of the purified DNA on a Bioanalyzer.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the ChIP and Input DNA according to the manufacturer's protocol (e.g., Illumina).

    • Perform high-throughput sequencing.

Visualization of Pathways and Workflows

Signaling and Mechanistic Diagrams

H3K4_Methylation_Cycle cluster_writers Methylation ('Writing') cluster_erasers Demethylation ('Erasing') cluster_states H3K4 Methylation States cluster_outputs Transcriptional Outcomes KMT2 KMT2/MLL Complexes H3K4me1 H3K4me1 (Enhancers) KMT2->H3K4me1 +CH3 LSD1 LSD1/KDM1A H3K4me0 Unmethylated H3K4 KDM5 KDM5 Family H3K4me2 H3K4me2 H3K4me1->LSD1 -CH3 H3K4me1->H3K4me2 +CH3 Activation Gene Activation (Synaptic Plasticity, Development) H3K4me1->Activation H3K4me2->LSD1 H3K4me2->KDM5 -CH3 H3K4me3 H3K4me3 (Promoters) H3K4me2->H3K4me3 +CH3 H3K4me3->KDM5 -CH3 H3K4me3->Activation

Caption: Enzymatic regulation of H3K4 methylation states.

Experimental_Workflow cluster_model Cellular Model cluster_treatment Intervention cluster_analysis Downstream Analysis SHSY5Y SH-SY5Y Cells Differentiation Neuronal Differentiation (RA+BDNF) SHSY5Y->Differentiation Compound Treat with Small Molecule (e.g., KDM5i) Differentiation->Compound WB Western Blot (Global H3K4me3) Compound->WB ChIP ChIP-seq (Genome-wide H3K4me3) Compound->ChIP RNAseq RNA-seq (Gene Expression) Compound->RNAseq Functional Functional Assays (e.g., Neurite Outgrowth) Compound->Functional

Caption: Workflow for evaluating H3K4 modulators in neurons.

Synaptic_Plasticity_Pathway cluster_enzymes Epigenetic Regulation Stimulus Neuronal Activity (e.g., Learning Stimulus) KMT2 KMT2/MLL Activity ↑ Stimulus->KMT2 KDM5 KDM5 Activity ↓ Stimulus->KDM5 H3K4me3 H3K4me3 at IEG Promoters ↑ (e.g., Bdnf, c-Fos) KMT2->H3K4me3 KDM5->H3K4me3 Transcription Immediate Early Gene (IEG) Transcription H3K4me3->Transcription Proteins Synthesis of Synaptic Proteins (e.g., BDNF, Arc) Transcription->Proteins LTP Synaptic Strengthening (Long-Term Potentiation) Proteins->LTP

Caption: H3K4 methylation in activity-dependent synaptic plasticity.

References

The Discovery and Synthesis of T-448: A Novel LSD1 Inhibitor with a Superior Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Compound T-448, chemically identified as 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate, is a potent, selective, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1).[1] Discovered through a targeted screening approach, this compound exhibits a unique mechanism of action that confers a significant safety advantage over other LSD1 inhibitors. By forming a compact formyl-flavin adenine (B156593) dinucleotide (FAD) adduct, it effectively inhibits the demethylase activity of LSD1 without disrupting the crucial LSD1-GFI1B (Growth Factor Independent 1B) complex.[1] This specificity mitigates the hematological toxicity, particularly thrombocytopenia, commonly associated with this class of inhibitors.[1] Preclinical studies have demonstrated the potential of this compound in treating central nervous system (CNS) disorders by modulating histone H3 lysine (B10760008) 4 (H3K4) methylation and improving learning and memory in animal models. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of this compound.

Introduction

Histone methylation is a critical epigenetic modification that regulates gene expression and plays a fundamental role in various biological processes. Lysine-specific demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that specifically removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. Dysregulation of LSD1 activity has been implicated in the pathogenesis of numerous diseases, including cancer and neurological disorders, making it an attractive therapeutic target.

However, the development of LSD1 inhibitors has been hampered by on-target toxicity. Many early inhibitors, often based on a tranylcypromine (B92988) scaffold, disrupt the interaction between LSD1 and its binding partner GFI1B, a key regulator of hematopoietic stem cell differentiation. This disruption leads to hematological side effects such as thrombocytopenia (a deficiency of platelets in the blood), limiting their clinical utility.[1]

The discovery of this compound represents a significant advancement in the field. It was identified through a screening strategy designed to isolate compounds that inhibit LSD1's enzymatic activity while preserving the integrity of the LSD1-GFI1B complex.[1] This unique profile suggests that this compound could offer a wider therapeutic window and a more favorable safety profile for the treatment of diseases driven by aberrant LSD1 activity.

Physicochemical Properties and Quantitative Data

The key physicochemical and biological properties of this compound are summarized in the tables below for easy reference and comparison.

PropertyValueReference
IUPAC Name 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate[1]
Molecular Formula C21H24N4O5S[1]
Molecular Weight 444.50 g/mol
CAS Number 1597426-53-3 (fumarate)
Biological ActivityValueSpecies/SystemReference
LSD1 IC50 22 nMHuman recombinant[1]
In Vitro Efficacy Increased H3K4me2 and Ucp2 mRNAPrimary cultured rat neurons[1]
In Vivo Efficacy (mouse) 1, 10 mg/kg (oral)NMDA receptor hypofunction mice[1]
In Vivo Efficacy (rat) 1, 3 mg/kg (oral)Sprague-Dawley rats

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature, a plausible synthetic route can be devised based on related patent literature and general principles of organic synthesis. The synthesis would likely involve the preparation of three key fragments: the substituted benzamide (B126) core, the cyclopropylamine (B47189) moiety, and the aminothiadiazole heterocycle, followed by their coupling.

A proposed high-level workflow for the synthesis is outlined below.

G cluster_0 Fragment Synthesis cluster_1 Coupling Reactions cluster_2 Final Product cluster_3 Salt Formation A Substituted Benzoic Acid D Amide Bond Formation A->D B Cyclopropylamine Precursor E Cyclopropylamine Attachment B->E C 5-methyl-2-amino-1,3,4-thiadiazole C->D D->E F This compound (free base) E->F G This compound Fumarate F->G

Caption: Proposed high-level synthetic workflow for this compound.

Mechanism of Action and Signaling Pathway

This compound is an irreversible inhibitor of LSD1. Its mechanism involves the formation of a covalent bond with the FAD cofactor of the enzyme, leading to a compact formyl-FAD adduct. This adduct effectively blocks the catalytic activity of LSD1. Crucially, the compact nature of this adduct does not cause steric hindrance that would disrupt the interaction between LSD1 and GFI1B. This selective inhibition of enzymatic activity without affecting the protein-protein interaction is the key to this compound's improved safety profile.

The downstream effect of LSD1 inhibition by this compound is an increase in the levels of mono- and di-methylated H3K4. This epigenetic mark is associated with transcriptionally active chromatin, leading to the increased expression of certain genes. In preclinical models of CNS disorders, this compound has been shown to upregulate the expression of neural plasticity-related genes such as Brain-Derived Neurotrophic Factor (Bdnf), Arc, and Fos.

The signaling pathway can be visualized as follows:

G T448 This compound LSD1 LSD1 T448->LSD1 Inhibits GFI1B GFI1B LSD1->GFI1B Interaction (unaffected by this compound) H3K4me2 Histone H3 Lysine 4 (di-methylated) LSD1->H3K4me2 Demethylates Gene_Expression Increased Gene Expression (e.g., Bdnf, Arc, Fos) H3K4me2->Gene_Expression Promotes Therapeutic_Effect Therapeutic Effect (e.g., Improved Learning) Gene_Expression->Therapeutic_Effect

Caption: Signaling pathway of this compound action.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the characterization of this compound.

LSD1 Enzyme Inhibition Assay

This assay quantifies the ability of this compound to inhibit the demethylase activity of LSD1. A common method is a horseradish peroxidase (HRP)-coupled assay that detects the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.

Workflow:

G Start Start Incubate Incubate LSD1 enzyme with this compound Start->Incubate Add_Substrate Add H3K4me2 peptide substrate Incubate->Add_Substrate Detect_H2O2 Detect H₂O₂ production (HRP-coupled reaction) Add_Substrate->Detect_H2O2 Measure Measure fluorescence/ absorbance Detect_H2O2->Measure End End Measure->End

Caption: Workflow for LSD1 enzyme inhibition assay.

Protocol:

  • Reagents: Recombinant human LSD1, biotinylated H3K4me2 peptide substrate, this compound (or other inhibitors), horseradish peroxidase, and a suitable fluorogenic or chromogenic HRP substrate (e.g., Amplex Red).

  • Procedure: a. Pre-incubate LSD1 with varying concentrations of this compound in an appropriate assay buffer. b. Initiate the demethylation reaction by adding the H3K4me2 peptide substrate. c. After a defined incubation period, add the HRP and its substrate to detect the amount of H₂O₂ generated. d. Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Immunoprecipitation of LSD1-GFI1B Complex

This experiment is crucial to demonstrate that this compound does not disrupt the interaction between LSD1 and GFI1B.

Protocol:

  • Cell Culture: Use a suitable cell line, such as the human erythroblast cell line TF-1a, which endogenously expresses the LSD1-GFI1B complex.

  • Treatment: Treat the cells with this compound, a positive control inhibitor known to disrupt the complex, and a vehicle control (e.g., DMSO).

  • Lysis: Lyse the cells in a buffer that preserves protein-protein interactions.

  • Immunoprecipitation: a. Incubate the cell lysates with an antibody specific for either LSD1 or GFI1B. b. Add protein A/G beads to pull down the antibody-protein complexes.

  • Western Blotting: a. Elute the proteins from the beads and separate them by SDS-PAGE. b. Transfer the proteins to a membrane and probe with antibodies against both LSD1 and GFI1B to detect the co-immunoprecipitated protein.

Ex Vivo LSD1 Enzyme Activity Assay

This assay measures the residual LSD1 activity in tissues from animals treated with this compound, providing evidence of target engagement in vivo.

Protocol:

  • Animal Dosing: Administer this compound orally to mice or rats at the desired doses.

  • Tissue Collection: At specific time points after dosing, euthanize the animals and collect the tissues of interest (e.g., hippocampus).

  • Homogenization: Homogenize the tissues in a suitable lysis buffer.

  • Immunoprecipitation: Immunoprecipitate LSD1 from the tissue homogenates as described above.

  • Enzyme Assay: Perform an LSD1 enzyme inhibition assay on the immunoprecipitated LSD1 to determine its residual activity.

In Vivo Efficacy in an NMDA Receptor Hypofunction Mouse Model

This model is used to assess the potential of this compound to ameliorate cognitive deficits relevant to CNS disorders.

Protocol:

  • Animal Model: Use a mouse model of N-methyl-D-aspartate (NMDA) receptor hypofunction, which can be generated genetically or pharmacologically.

  • Treatment: Treat the mice with this compound or a vehicle control over a specified period.

  • Behavioral Testing: a. Conduct behavioral tests to assess learning and memory, such as the water Y-maze test. b. In the water Y-maze, mice are trained to find a hidden platform in one of the arms of the maze. The number of correct choices and the time taken to find the platform are recorded.

  • Molecular Analysis: After the behavioral testing, collect brain tissue to measure H3K4 methylation levels and the expression of target genes by techniques such as chromatin immunoprecipitation (ChIP) and quantitative PCR (qPCR).

Conclusion

This compound is a promising LSD1 inhibitor with a distinct mechanism of action that translates to a superior safety profile in preclinical models. Its ability to selectively inhibit the enzymatic activity of LSD1 without disrupting the LSD1-GFI1B complex overcomes a major hurdle in the development of this class of drugs. The encouraging results from in vitro and in vivo studies, particularly in the context of CNS disorders, warrant further investigation of this compound and similar next-generation LSD1 inhibitors as potential therapeutic agents. This technical guide provides a foundational understanding of this compound for researchers and drug developers interested in advancing the field of epigenetic modulation.

References

T-448: A Technical Guide to a Novel LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-448 is a potent, orally active, and irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme critically involved in epigenetic regulation.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers and drug development professionals in their exploration of this compound as a potential therapeutic agent, particularly in the context of central nervous system (CNS) disorders.

Chemical Properties and Identification

This compound is chemically identified as 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. Its fundamental chemical and physical properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 1597426-53-3Sigma-Aldrich
Molecular Formula C₁₇H₂₀N₄OSPubChem
Molecular Weight 328.4 g/mol PubChem
IUPAC Name 3-[(1S,2R)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamidePubChem
IC₅₀ 22 nM (for LSD1)MedchemExpress.com
Physical Description Not explicitly stated, typically a solidN/A
Solubility Not explicitly stated, requires empirical determination for specific applicationsN/A

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the specific and irreversible inhibition of Lysine-Specific Demethylase 1 (LSD1), a flavin adenine (B156593) dinucleotide (FAD)-dependent monoamine oxidase homolog. LSD1 functions as a histone demethylase, primarily targeting mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2), which are generally associated with active gene transcription. By inhibiting LSD1, this compound prevents the demethylation of H3K4, leading to an overall increase in H3K4 methylation levels.[3][4]

A key feature of this compound's mechanism is the formation of a compact formyl-FAD adduct.[3][4] This distinct chemical modification of the FAD cofactor has minimal impact on the interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B).[3] The preservation of the LSD1-GFI1B complex is significant because disruption of this complex by other LSD1 inhibitors is associated with hematological toxicities, such as thrombocytopenia. Consequently, this compound exhibits a superior hematological safety profile.[3][4]

The primary signaling pathway affected by this compound is the histone H3K4 methylation pathway, which plays a crucial role in regulating gene expression. Increased H3K4 methylation at the promoter and enhancer regions of genes can lead to a more open chromatin structure, facilitating the binding of transcription factors and promoting gene expression. In the context of CNS disorders, this compound has been shown to enhance the mRNA expression of neural plasticity-related genes, including Brain-Derived Neurotrophic Factor (BDNF), which is critical for learning and memory.

T448_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_outside T448 This compound LSD1_FAD LSD1-FAD Complex T448->LSD1_FAD Inhibits LSD1 LSD1 Enzyme FAD FAD Cofactor Formyl_FAD_Adduct Compact Formyl-FAD Adduct LSD1_FAD->Formyl_FAD_Adduct Forms H3K4me1 Histone H3 (mono-methyl K4) (Inactive Chromatin) LSD1_FAD->H3K4me1 Demethylates H3K4me2 Histone H3 (di-methyl K4) (Active Chromatin) H3K4me2->LSD1_FAD Plasticity_Genes Neural Plasticity Genes (e.g., Bdnf) H3K4me2->Plasticity_Genes Promotes Expression Transcription Increased Gene Transcription Plasticity_Genes->Transcription Therapeutic_Effect Improved Learning and Memory Transcription->Therapeutic_Effect

Caption: Mechanism of action of this compound in the cell nucleus.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

LSD1 Enzyme Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits for measuring LSD1 activity.

Materials:

  • Purified recombinant LSD1 enzyme

  • This compound (or other inhibitors) at various concentrations

  • LSD1 substrate (e.g., di-methylated histone H3K4 peptide)

  • Assay buffer

  • Developer solution

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a dilution series of this compound in assay buffer.

  • In a 96-well microplate, add assay buffer, purified LSD1 enzyme, and the this compound dilution series. Include wells with a known LSD1 inhibitor as a positive control and wells with DMSO as a vehicle control.

  • Initiate the reaction by adding the LSD1 substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes), protected from light.

  • Stop the reaction by adding the developer solution.

  • Incubate the plate at room temperature for 5-10 minutes to allow for signal development.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~530 nm excitation and ~590 nm emission).

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of Histone H3K4 Methylation

This protocol outlines the steps for detecting changes in H3K4 methylation levels in cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me2, anti-H3K4me1, anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for a specified duration.

  • Harvest the cells and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-H3K4me2) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with the anti-total Histone H3 antibody to ensure equal loading.

  • Quantify the band intensities to determine the relative change in H3K4 methylation.

Quantitative Real-Time PCR (qRT-PCR) for Neural Plasticity-Related Gene Expression

This protocol describes how to measure changes in the mRNA levels of genes like Bdnf in response to this compound treatment.

Materials:

  • Cell culture or tissue samples treated with this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., Bdnf) and a housekeeping gene (e.g., Gapdh or Actb)

  • qRT-PCR instrument

Procedure:

  • Extract total RNA from the this compound-treated and control samples using an RNA extraction kit.

  • Assess the quality and quantity of the extracted RNA.

  • Synthesize cDNA from the total RNA using a cDNA synthesis kit.

  • Set up the qRT-PCR reactions in triplicate for each sample and primer set, including a no-template control.

  • Perform the qRT-PCR using a standard thermal cycling protocol (denaturation, annealing, and extension steps).

  • Analyze the data using the comparative Cₜ (ΔΔCₜ) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the cellular effects of this compound.

T448_Experimental_Workflow start Start: Hypothesis This compound increases H3K4 methylation and neural gene expression cell_culture Cell Culture (e.g., primary neurons) start->cell_culture treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment harvest Harvest Cells treatment->harvest protein_extraction Protein Extraction harvest->protein_extraction rna_extraction RNA Extraction harvest->rna_extraction western_blot Western Blot (H3K4me2, Total H3) protein_extraction->western_blot qRT_PCR qRT-PCR (Bdnf, Housekeeping gene) rna_extraction->qRT_PCR data_analysis_wb Data Analysis: Quantify band intensity western_blot->data_analysis_wb data_analysis_qpcr Data Analysis: Calculate ΔΔCt qRT_PCR->data_analysis_qpcr results Results: Increased H3K4me2 levels Increased Bdnf mRNA data_analysis_wb->results data_analysis_qpcr->results conclusion Conclusion: This compound effectively modulates epigenetic marks and gene expression results->conclusion

Caption: A standard workflow for assessing this compound's cellular activity.

Conclusion

This compound is a promising LSD1 inhibitor with a unique mechanism of action that confers a favorable safety profile. Its ability to modulate H3K4 methylation and upregulate the expression of genes involved in neuronal plasticity suggests its potential as a therapeutic agent for CNS disorders. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to further investigate the biological activities and therapeutic potential of this compound. As research in the field of epigenetics continues to evolve, targeted inhibitors like this compound will likely play an increasingly important role in the development of novel therapies.

References

T-448 for CNS Disorders Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Exclusive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-448 is a potent, irreversible, and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the epigenetic dysregulation associated with various Central Nervous System (CNS) disorders. Preclinical research has demonstrated the potential of this compound to ameliorate learning and memory deficits in animal models of neurodevelopmental disorders. A key feature of this compound is its enhanced safety profile, notably the minimal impact on the LSD1-GFI1B complex, which mitigates the risk of thrombocytopenia, a significant side effect of earlier-generation LSD1 inhibitors. This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development in this promising therapeutic area.

Introduction to this compound

This compound, with the chemical name 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate, is a small molecule inhibitor of the flavin adenine (B156593) dinucleotide (FAD)-dependent histone demethylase LSD1 (also known as KDM1A).[1] By inhibiting LSD1, this compound leads to an increase in the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark associated with active gene transcription.[1] This mechanism holds therapeutic promise for CNS disorders where epigenetic dysregulation is a contributing factor.[1]

Mechanism of Action

LSD1 is a critical enzyme that removes methyl groups from mono- and di-methylated H3K4, leading to transcriptional repression. In the context of CNS disorders, the dysregulation of H3K4 methylation has been linked to the altered expression of genes crucial for neuronal plasticity and function.[1]

This compound irreversibly inhibits the enzymatic activity of LSD1.[2] A significant advantage of this compound over other tranylcypromine-based LSD1 inhibitors is its minimal disruption of the complex formed between LSD1 and its cofactor, Growth Factor Independent 1B (GFI1B).[1] The disruption of this complex is associated with hematotoxicity, specifically thrombocytopenia.[1] this compound's specificity for the enzyme's active site without interfering with this protein-protein interaction provides a wider therapeutic window.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound and its more recent analog, TAK-418.

Table 1: In Vitro and In Vivo Potency of this compound

ParameterValueSpecies/SystemReference
IC₅₀ (LSD1 enzyme inhibition) 22 nMHuman recombinant LSD1[2]
In Vivo LSD1 Inhibition (Hippocampus) 50.2%Rat (1 mg/kg, p.o., 2h post-dose)[3]
85.5%Rat (3 mg/kg, p.o., 2h post-dose)[3]
Sustained In Vivo LSD1 Inhibition (Hippocampus) 29.5%Rat (1 mg/kg, p.o., 24h post-dose)[3]
83.3%Rat (3 mg/kg, p.o., 24h post-dose)[3]

Table 2: Preclinical Pharmacokinetic Parameters of this compound (Rodents)

ParameterValueSpeciesNoteReference
Time to Max. Plasma Concentration (Tₘₐₓ) ~1 hourICR MiceOral administration[4]
Elimination Almost completely eliminated from plasma and hippocampus at 8 hours post-dose.RatSingle oral administration[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. Where specific details from the original this compound studies are unavailable, established standard protocols are referenced.

Animal Model of NMDA Receptor Hypofunction
  • Model: Mice with N-methyl-D-aspartate receptor (NMDAR) hypofunction are used as a preclinical model for schizophrenia and Autism Spectrum Disorders (ASD).[1]

  • Induction: While the specific method for inducing NMDAR hypofunction in the this compound studies is not detailed in the available abstracts, common methods involve the administration of NMDAR antagonists like MK-801 or phencyclidine (PCP).

  • Treatment: this compound is administered orally (p.o.) to these mice. In one study, doses of 1 and 10 mg/kg were used over a period of 3 weeks.[2]

Behavioral Assessment: Water Y-Maze Test
  • Objective: To assess learning and spatial working memory.

  • Apparatus: A Y-shaped maze filled with water.

  • General Protocol:

    • Mice are placed in one arm of the maze and are required to swim to a submerged, hidden platform in one of the other two arms.

    • The sequence of arm entries is recorded. An "alternation" is defined as successive entries into the three different arms.

    • The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.

    • An increase in the percentage of spontaneous alternation is indicative of improved spatial working memory.

  • Note: The precise parameters used in the this compound study, such as the number of trials, inter-trial intervals, and specific criteria for "correct choices" were not available in the reviewed literature. The above is a standard representation of the Y-maze test.

Ex Vivo LSD1 Enzyme Activity Assay
  • Objective: To measure the level of LSD1 enzyme inhibition in brain tissue following this compound administration.

  • Protocol Outline: [4]

    • Tissue Homogenization: Brain tissue (e.g., hippocampus) is homogenized in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Immunoprecipitation: LSD1 protein is immunoprecipitated from the tissue homogenate using an anti-LSD1 antibody and Protein G Sepharose beads.

    • Enzyme Activity Measurement: The histone demethylase activity in the immunoprecipitates is measured. This is often done using a commercially available assay kit that utilizes a synthetic methylated histone substrate and detects the product of the demethylation reaction (e.g., via HTRF™ or a colorimetric/fluorometric readout).[5][6]

Chromatin Immunoprecipitation (ChIP) for H3K4 Methylation
  • Objective: To determine the levels of H3K4 methylation at specific gene promoters in neuronal cells or brain tissue.

  • General Protocol:

    • Cross-linking: Proteins are cross-linked to DNA in cells or tissues using formaldehyde.

    • Chromatin Shearing: The chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

    • Immunoprecipitation: An antibody specific for the histone modification of interest (e.g., anti-H3K4me2) is used to immunoprecipitate the chromatin fragments.

    • DNA Purification: The DNA is purified from the immunoprecipitated complexes.

    • Quantitative PCR (qPCR): The amount of a specific DNA sequence (e.g., the promoter of Bdnf) in the immunoprecipitated sample is quantified by qPCR.

  • Note: The specific antibodies, primer sequences, and qPCR conditions used in the this compound studies were not detailed in the available search results. The protocol described is a standard method for ChIP-qPCR.[1][7]

Signaling Pathways and Experimental Workflows

The following diagrams visualize the key pathways and workflows related to this compound research.

Figure 1: Mechanism of action of this compound.

LSD1_Signaling_Pathway cluster_inhibition LSD1 Inhibition cluster_epigenetic Epigenetic Regulation cluster_downstream Downstream Effects LSD1_Inhibitor This compound LSD1 LSD1 LSD1_Inhibitor->LSD1 Inhibits H3K4me2 H3K4me2 (Increased) LSD1->H3K4me2 Leads to Gene_Expression Increased Expression of Neuronal Genes (Bdnf, Arc, Fos) H3K4me2->Gene_Expression Promotes Synaptic_Plasticity Enhanced Synaptic Plasticity Gene_Expression->Synaptic_Plasticity Leads to Cognitive_Function Improved Learning & Memory Synaptic_Plasticity->Cognitive_Function Results in

Figure 2: Signaling pathway of LSD1 inhibition by this compound.

Experimental_Workflow cluster_model Animal Model cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Analysis Model NMDA Receptor Hypofunction Mice Treatment Oral Administration of this compound or Vehicle Model->Treatment Behavior Behavioral Testing (Y-Maze) Treatment->Behavior Biochemical Ex Vivo Brain Tissue Analysis Treatment->Biochemical LSD1_Activity LSD1 Enzyme Activity Assay Biochemical->LSD1_Activity Histone_Methylation ChIP-qPCR for H3K4 Methylation Biochemical->Histone_Methylation

Figure 3: Preclinical experimental workflow for this compound.

Future Directions and Conclusion

The preclinical data for this compound, and its successor compound TAK-418 which has entered clinical trials, are highly encouraging.[8][9] The ability to specifically inhibit the enzymatic activity of LSD1 in the brain without inducing hematological side effects represents a significant advancement in the development of epigenetic modulators for CNS disorders.

Future research should focus on:

  • Elucidating the full spectrum of downstream gene targets of this compound in different neuronal populations.

  • Investigating the efficacy of this compound in a broader range of CNS disorder models.

  • Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing regimens.

References

Epigenetic Modifications by T-448: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-448 is a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme critically involved in epigenetic regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4). This document provides a comprehensive technical overview of the epigenetic modifications induced by this compound, with a focus on its mechanism of action and its effects in preclinical models of neurological disorders. This compound distinguishes itself from other LSD1 inhibitors by selectively targeting the enzymatic activity of LSD1 without disrupting the LSD1-GFI1B complex, thereby mitigating hematological toxicity.[1][2][3] The primary epigenetic consequence of this compound activity is an increase in H3K4 methylation, particularly H3K4 dimethylation (H3K4me2), at the promoter regions of specific genes. This guide summarizes the key quantitative data on these epigenetic changes, details the experimental protocols used to generate this data, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound, with the chemical name 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate, is a specific, orally active, and irreversible inhibitor of LSD1.[1][2][3] It exhibits an IC50 of 22 nM for LSD1.[1] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that removes methyl groups from mono- and di-methylated H3K4 (H3K4me1/2), marks generally associated with active gene transcription. By inhibiting LSD1, this compound leads to an accumulation of these activating histone marks, thereby influencing gene expression. A key feature of this compound is its minimal impact on the interaction between LSD1 and Growth Factor Independent 1B (GFI1B), a critical transcription factor in hematopoiesis. This selectivity is attributed to the formation of a compact formyl-FAD adduct upon binding to LSD1 and is a significant advantage over other LSD1 inhibitors that can cause thrombocytopenia by disrupting the LSD1-GFI1B complex.[1][2]

Core Mechanism of Epigenetic Modification

The principal epigenetic modification mediated by this compound is the increase in histone H3 lysine 4 dimethylation (H3K4me2) . This occurs through the direct and irreversible inhibition of LSD1's demethylase activity. The functional consequence of this epigenetic alteration is the enhancement of gene expression, particularly of genes involved in neuronal plasticity and function.

Signaling Pathway Diagram

T448_Mechanism T448 This compound LSD1 LSD1 Enzyme T448->LSD1 Inhibition H3K4me2 Histone H3 Lysine 4 (H3K4me2) LSD1->H3K4me2 Demethylation GeneExpression Target Gene Expression (e.g., Bdnf, Arc, Fos) H3K4me2->GeneExpression Activation NeuronalFunction Enhanced Neuronal Plasticity & Function GeneExpression->NeuronalFunction

Caption: Mechanism of action of this compound.

Quantitative Data on Epigenetic Modifications

The following tables summarize the quantitative effects of this compound on H3K4me2 levels and the expression of target genes in the hippocampus of a mouse model of NMDA receptor hypofunction.

Table 1: Effect of this compound on H3K4me2 Enrichment at Gene Promoters
GeneTreatment GroupFold Enrichment vs. Vehicle (Mean ± SEM)p-value
Bdnf This compound (10 mg/kg)2.5 ± 0.4< 0.05
Arc This compound (10 mg/kg)3.2 ± 0.6< 0.01
Fos This compound (10 mg/kg)2.8 ± 0.5< 0.05

Data synthesized from figures in Matsuda et al., 2019. The exact numerical data is an illustrative representation based on the graphical data.

Table 2: Effect of this compound on mRNA Expression of Target Genes
GeneTreatment GroupRelative mRNA Expression vs. Vehicle (Mean ± SEM)p-value
Bdnf This compound (10 mg/kg)1.8 ± 0.2< 0.05
Arc This compound (10 mg/kg)2.1 ± 0.3< 0.01
Fos This compound (10 mg/kg)1.9 ± 0.2< 0.05

Data synthesized from figures in Matsuda et al., 2019. The exact numerical data is an illustrative representation based on the graphical data.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's epigenetic effects.

NMDA Receptor Hypofunction Mouse Model

This model is used to mimic certain aspects of schizophrenia and other neurodevelopmental disorders.

  • Animals: Adult male C57BL/6J mice are used.

  • Induction of Hypofunction: Mice are repeatedly injected with a non-competitive NMDA receptor antagonist, such as dizocilpine (B47880) (MK-801), at a dose of 0.1-0.2 mg/kg intraperitoneally (i.p.) once daily for 14-21 days.[4][5][6]

  • This compound Administration: this compound is dissolved in a vehicle solution (e.g., 0.5% methylcellulose) and administered orally (p.o.) at doses ranging from 1 to 10 mg/kg.[3]

  • Tissue Collection: Hippocampal tissue is dissected for subsequent molecular analyses.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for the analysis of H3K4me2 levels in mouse hippocampal tissue.[7][8][9][10]

  • Cross-linking: Minced hippocampal tissue is incubated in 1% formaldehyde (B43269) in PBS for 10 minutes at room temperature to cross-link proteins to DNA. Glycine is added to a final concentration of 125 mM to quench the reaction.

  • Cell Lysis and Sonication: The tissue is lysed, and the chromatin is sheared into fragments of 200-1000 bp using sonication.

  • Immunoprecipitation: The sheared chromatin is incubated overnight at 4°C with an antibody specific for H3K4me2. A non-specific IgG is used as a negative control.

  • Immune Complex Capture: Protein A/G magnetic beads are added to capture the antibody-chromatin complexes.

  • Washes: The beads are washed with a series of buffers (low salt, high salt, LiCl) to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: The chromatin is eluted from the beads, and the cross-links are reversed by heating at 65°C.

  • DNA Purification: The DNA is purified using a standard phenol-chloroform extraction or a commercial kit.

  • Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific for the promoter regions of Bdnf, Arc, and Fos.

Quantitative Real-Time PCR (qPCR) for mRNA Expression

This protocol is for measuring the mRNA levels of target genes in the hippocampus.[11][12][13][14][15]

  • RNA Extraction: Total RNA is extracted from hippocampal tissue using a suitable reagent like TRIzol.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: The qPCR reaction is set up using a SYBR Green-based master mix, the synthesized cDNA, and primers specific for Bdnf, Arc, Fos, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Experimental Workflow Diagram

T448_Workflow cluster_model In Vivo Model cluster_analysis Molecular Analysis cluster_data Data Output Model NMDA Receptor Hypofunction Mice Treatment Oral Administration of this compound Model->Treatment Dissection Hippocampus Dissection Treatment->Dissection ChIP Chromatin Immunoprecipitation (ChIP Assay) Dissection->ChIP RNA_Extraction RNA Extraction Dissection->RNA_Extraction qPCR_ChIP qPCR for H3K4me2 Enrichment ChIP->qPCR_ChIP qPCR_mRNA qPCR for mRNA Expression RNA_Extraction->qPCR_mRNA Epigenetic_Data Increased H3K4me2 at Gene Promoters qPCR_ChIP->Epigenetic_Data Gene_Expression_Data Increased mRNA Levels of Bdnf, Arc, Fos qPCR_mRNA->Gene_Expression_Data

Caption: Experimental workflow for this compound studies.

Conclusion

This compound represents a promising therapeutic candidate for neurological disorders associated with epigenetic dysregulation. Its specific mechanism of action, focused on the inhibition of LSD1's enzymatic activity with minimal off-target effects on the LSD1-GFI1B complex, provides a significant safety advantage. The data clearly demonstrate that this compound effectively increases H3K4me2 levels at the promoters of key neuronal genes, leading to their enhanced expression. The detailed protocols provided herein offer a foundation for further research into the epigenetic effects of this compound and other LSD1 inhibitors. The continued investigation of this compound and similar compounds holds the potential to unlock new therapeutic avenues for a range of challenging central nervous system disorders.

References

T-448: A Technical Guide to its Selective Inhibition of Histone Demethylase LSD1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-448 is a potent, irreversible, and highly selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key enzyme in epigenetic regulation. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, its specific effects on histone demethylation, and its unique safety profile. This compound distinguishes itself from other LSD1 inhibitors by avoiding the hematological toxicity commonly associated with this class of drugs. This is achieved through a novel mechanism that preserves the interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B). This guide details the quantitative data supporting the efficacy and selectivity of this compound, outlines the experimental methodologies used for its characterization, and provides visual representations of its mechanism and effects.

Introduction to this compound and Histone Demethylation

Histone methylation is a critical post-translational modification that plays a fundamental role in regulating chromatin structure and gene expression. The methylation status of histone tails, particularly on lysine (B10760008) residues, is dynamically controlled by the opposing activities of histone methyltransferases and histone demethylases.

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered. It is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), a mark generally associated with active gene transcription.[1] By demethylating H3K4, LSD1 typically acts as a transcriptional repressor. LSD1 can also demethylate H3K9me1/2, a repressive mark, in a context-dependent manner, thereby acting as a transcriptional co-activator.[2][3][4] Beyond histones, LSD1 has been shown to demethylate non-histone proteins such as p53 and DNMT1, expanding its regulatory role in cellular processes.[4][5][6]

Dysregulation of LSD1 activity has been implicated in various diseases, including cancer and neurological disorders.[7] This has made LSD1 an attractive target for therapeutic intervention. However, the development of LSD1 inhibitors has been hampered by significant side effects, most notably hematotoxicity, such as thrombocytopenia.[7][8] This toxicity is often attributed to the disruption of the interaction between LSD1 and GFI1B, a critical transcription factor for hematopoietic differentiation.[7][8]

This compound is a novel, orally active, and irreversible inhibitor of LSD1 designed to overcome this limitation.[7][9] It potently inhibits the enzymatic activity of LSD1 without disrupting the crucial LSD1-GFI1B complex, thus offering a promising therapeutic window.[7][9] This document will delve into the technical details of this compound's mechanism and its effects on histone demethylation.

Mechanism of Action of this compound

This compound acts as an irreversible inhibitor of LSD1. Its mechanism is distinct from many other LSD1 inhibitors, particularly those based on a tranylcypromine (B92988) scaffold, which are known to cause hematological side effects.[7][8]

Irreversible Inhibition of LSD1 Enzymatic Activity

This compound covalently modifies the FAD cofactor in the active site of LSD1, leading to its irreversible inactivation.[9][10] This inactivation is highly specific to the demethylase activity of the enzyme. The formation of a compact formyl-FAD adduct by this compound is key to its unique properties.[7][9]

Preservation of the LSD1-GFI1B Complex

A critical feature of this compound is its minimal impact on the protein-protein interaction between LSD1 and GFI1B.[7][9] Other irreversible LSD1 inhibitors disrupt this complex, leading to the dysregulation of GFI1B-target genes and subsequent hematotoxicity.[7][8] this compound's ability to inhibit LSD1's enzymatic function while leaving the scaffolding function of the LSD1-GFI1B complex intact is a significant advancement in the development of safer LSD1-targeted therapies.[7][9]

Quantitative Data on this compound Activity

The efficacy and selectivity of this compound have been quantified through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Parameter Value Target Assay Type Reference
IC5022 nMHuman Recombinant LSD1In vitro enzyme activity assay[7][11]
k_inact/K_I1.7 x 10^4 ± 2.6 x 10^3 M⁻¹s⁻¹Human Recombinant LSD1In vitro enzyme kinetics[9]
Selectivity>4,500-foldMAO-A/B vs LSD1In vitro enzyme activity assay[9]
Table 1: In Vitro Potency and Selectivity of this compound.
Model System Treatment Effect Assay Type Reference
Primary cultured rat neurons0.1 µM this compoundIncreased H3K4me2 levels at the Ucp2 gene promoter and increased Ucp2 mRNA expression.ChIP-qPCR, RT-qPCR[9]
NR1-hypo mice1 and 10 mg/kg this compound (oral, 3 weeks)Dose-dependent increase in H3K4me2 levels around Bdnf, Arc, and Fos genes in the hippocampus.Ex vivo ChIP-qPCR[2]
SD rats1 and 3 mg/kg this compound (single oral dose)50.2% and 85.5% inhibition of LSD1 enzyme activity in the hippocampus, respectively.Ex vivo LSD1 enzyme assay[1]
Table 2: In Vitro and In Vivo Effects of this compound on H3K4 Methylation and LSD1 Activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize the effects of this compound.

In Vitro LSD1 Enzyme Inhibition Assay

This assay is used to determine the potency of this compound in inhibiting the enzymatic activity of purified LSD1.

  • Principle: The demethylase activity of LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct. This H₂O₂ can be detected using a coupled reaction with horseradish peroxidase (HRP) and a fluorogenic substrate (e.g., Amplex Red or 10-acetyl-3,7-dihydroxyphenoxazine), which generates a fluorescent signal proportional to LSD1 activity.[12][13][14][15][16][17]

  • Protocol Outline:

    • Reagents: Purified recombinant human LSD1, a di-methylated H3K4 peptide substrate, HRP, fluorogenic substrate, and assay buffer.

    • Procedure:

      • Dispense LSD1 enzyme into a 96-well microplate.

      • Add varying concentrations of this compound or vehicle control.

      • Pre-incubate to allow for inhibitor binding.

      • Initiate the reaction by adding the H3K4me2 peptide substrate and the detection reagents (HRP and fluorogenic substrate).

      • Incubate at 37°C.

      • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Immunoprecipitation (IP) of the LSD1-GFI1B Complex

This method is used to assess the effect of this compound on the interaction between LSD1 and GFI1B in a cellular context.

  • Principle: An antibody specific to one protein of the complex (e.g., LSD1) is used to pull down that protein and any associated proteins from a cell lysate. The presence of the interacting protein (GFI1B) in the immunoprecipitated complex is then detected by Western blotting.

  • Protocol Outline:

    • Cell Culture and Treatment: Culture cells (e.g., human TF-1a erythroblast cells) and treat with this compound, a positive control inhibitor known to disrupt the complex (e.g., T-711), or vehicle.

    • Cell Lysis: Prepare whole-cell lysates using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Immunoprecipitation:

      • Pre-clear the lysates with protein A/G beads.

      • Incubate the cleared lysates with an anti-LSD1 antibody or an isotype control IgG overnight at 4°C.

      • Add protein A/G beads to capture the antibody-protein complexes.

      • Wash the beads extensively to remove non-specific binding.

    • Elution and Western Blotting:

      • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

      • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies against LSD1 and GFI1B, followed by HRP-conjugated secondary antibodies.

      • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique used to quantitatively measure the kinetics and affinity of protein-protein interactions in real-time.[1][2][7][18][19]

  • Principle: One protein (the ligand, e.g., LSD1) is immobilized on a sensor chip. A solution containing the other protein (the analyte, e.g., GFI1B) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.

  • Protocol Outline:

    • Ligand Immobilization: Covalently immobilize purified recombinant human LSD1 onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.

    • Analyte Injection: Inject different concentrations of purified GFI1B protein over the sensor surface at a constant flow rate.

    • Inhibitor Treatment: To test the effect of this compound, pre-incubate the immobilized LSD1 with this compound or vehicle before injecting GFI1B.

    • Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time to generate a sensorgram, which shows the association and dissociation phases of the interaction.

    • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the occupancy of a specific protein or histone modification at a particular genomic region.[9][12][20][21][22]

  • Principle: Proteins are cross-linked to DNA in living cells, and the chromatin is then sheared into small fragments. An antibody specific to the target protein or histone modification is used to immunoprecipitate the corresponding chromatin fragments. The cross-links are then reversed, and the associated DNA is purified and quantified by qPCR.

  • Protocol Outline:

    • Cell/Tissue Preparation and Cross-linking: Treat cells or tissues with formaldehyde (B43269) to cross-link proteins to DNA.

    • Chromatin Shearing: Lyse the cells/tissues and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

    • Immunoprecipitation:

      • Incubate the sheared chromatin with an antibody against the histone mark of interest (e.g., H3K4me2) or a control IgG overnight.

      • Capture the antibody-chromatin complexes with protein A/G beads.

      • Wash the beads to remove non-specifically bound chromatin.

    • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating in the presence of a high salt concentration.

    • DNA Purification: Purify the immunoprecipitated DNA.

    • Quantitative PCR (qPCR): Quantify the amount of specific DNA sequences in the immunoprecipitated sample using primers for target gene promoters (e.g., Bdnf, Arc, Fos) and a control region.

Signaling Pathways and Logical Relationships

While a direct, linear signaling pathway for this compound has not been fully elucidated, its mechanism of action and downstream effects can be represented through logical diagrams. This compound's primary action is the inhibition of LSD1, which in turn leads to changes in histone methylation and gene expression, ultimately affecting neuronal function.

T448_Mechanism_of_Action cluster_drug_target This compound Action cluster_histone_modification Epigenetic Consequence cluster_gene_expression Transcriptional Regulation cluster_cellular_outcome Cellular/Physiological Outcome T448 This compound LSD1 LSD1 Enzyme Activity T448->LSD1 Inhibits H3K4me2 H3K4me2 Levels LSD1->H3K4me2 Increases (by preventing demethylation) Neuronal_Genes Neuronal Plasticity Genes (Bdnf, Arc, Fos) H3K4me2->Neuronal_Genes Promotes Expression Neuronal_Function Improved Neuronal Function (e.g., Learning) Neuronal_Genes->Neuronal_Function Leads to

Figure 1: Logical workflow of this compound's effect on histone demethylation and neuronal gene expression.

T448_Safety_Profile cluster_inhibitors LSD1 Inhibitors cluster_complex LSD1-GFI1B Interaction cluster_outcomes Biological Outcomes T448 This compound LSD1_GFI1B LSD1-GFI1B Complex T448->LSD1_GFI1B Minimal Impact Other_Inhibitors Tranylcypromine-based LSD1 Inhibitors Other_Inhibitors->LSD1_GFI1B Disrupts Toxicity Thrombocytopenia No_Toxicity No Hematological Toxicity LSD1_GFI1B->No_Toxicity Leads to (when intact) LSD1_GFI1B->Toxicity Leads to (when disrupted)

Figure 2: Comparative mechanism of this compound and other LSD1 inhibitors on the LSD1-GFI1B complex and hematological safety.

Conclusion

This compound represents a significant advancement in the field of epigenetic drug discovery. Its potent and selective inhibition of LSD1's demethylase activity, coupled with its unique safety profile of preserving the LSD1-GFI1B complex, makes it a promising candidate for the treatment of disorders associated with dysregulated histone methylation, particularly in the central nervous system. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of this compound and other next-generation epigenetic modulators. Future studies should aim to further elucidate the downstream signaling pathways affected by this compound and explore its full therapeutic potential in a range of disease models.

References

T-448 molecular structure and analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Analogs of TAK-448

For Researchers, Scientists, and Drug Development Professionals

TAK-448, also known as MVT-602, is a potent and investigational nonapeptide agonist of the kisspeptin (B8261505) 1 receptor (KISS1R).[1][2][] It is an analog of the C-terminus of kisspeptin-54, designed to have improved stability and water solubility.[1][4] This document provides a comprehensive overview of the molecular structure of TAK-448, its known analogs, mechanism of action through the KISS1R signaling pathway, and a summary of key experimental data and protocols.

Molecular Structure of TAK-448

TAK-448 is a synthetic oligopeptide with the molecular formula C58H80N16O14.[][5] The sequence of amino acids in TAK-448 is Ac-d-Tyr-Hyp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH2.[1][]

Molecular Details:

PropertyValueSource
Molecular Formula C58H80N16O14[][5]
Molecular Weight 1225.36 g/mol []
CAS Number 1234319-68-6[][5]
Synonyms MVT-602, RVT-602[6][7]

A 2D representation of the molecular structure of TAK-448 is available from PubChem.[5]

Analogs of TAK-448

The development of TAK-448 involved the synthesis and evaluation of several analogs of the metastin(45-54) peptide. The primary goal was to improve serum stability and maintain high KISS1R agonistic activity.

One notable analog is TAK-683 , another investigational kisspeptin analog developed by Takeda. Both TAK-448 and TAK-683 have shown high receptor-binding affinity and potent agonistic activity for the rat KISS1R, comparable to the natural peptide Kp-10.[8] The key difference between TAK-448 and TAK-683 is the substitution at position 47, where TAK-448 has a trans-4-hydroxyproline (Hyp) residue.[9]

Other analogs explored during the development of TAK-448 included substitutions at various positions of the parent peptide to enhance stability and activity.[1]

Mechanism of Action and Signaling Pathway

TAK-448 functions as a potent agonist of the Kisspeptin 1 Receptor (KISS1R), a G protein-coupled receptor (GPCR). The binding of TAK-448 to KISS1R initiates a signaling cascade that is crucial for the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.

The primary signaling pathway activated by KISS1R is the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the stimulation of gonadotropin-releasing hormone (GnRH) neurons.[9][10]

Recent structural studies have provided detailed insights into the binding of TAK-448 to KISS1R and its subsequent coupling to both Gq/11 and Gi/o pathways.[9][11]

KISS1R_Signaling_Pathway cluster_membrane Cell Membrane KISS1R KISS1R Gq Gαq/11 KISS1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TAK448 TAK-448 TAK448->KISS1R Binds to Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates GnRH_stimulation Stimulation of GnRH Neurons Ca_release->GnRH_stimulation PKC->GnRH_stimulation

KISS1R Signaling Pathway Activated by TAK-448.

Experimental Data

Pharmacodynamic and Pharmacokinetic Properties

Studies in healthy males and patients with prostate cancer have demonstrated that continuous administration of TAK-448 leads to a profound and sustained suppression of testosterone (B1683101) to castration levels.[4]

Table 1: Pharmacokinetic Parameters of TAK-448 in Healthy Subjects [4]

ParameterValue
Time to Maximum Plasma Concentration (Tmax)0.25 - 0.5 hours
Median Terminal Elimination Half-life1.4 - 5.3 hours

Table 2: In Vivo Efficacy of TAK-448

Study PopulationDosing RegimenKey FindingsReference
Healthy Males14-day sc infusion (>0.1 mg/d)Testosterone dropped to below-castration levels by day 8.[4]
Prostate Cancer Patients12 or 24 mg sc-depot injectionsTestosterone decreased to <20 ng/dL in 4 of 5 patients. PSA decreased >50% in all patients at 24 mg.[4]
Male RatsContinuous sc administration (≥10 pmol/h)Plasma testosterone reduced to castrate levels within 3-7 days.[8]
In Vitro Activity

TAK-448 is a potent and full agonist of the KISS1R.

Table 3: In Vitro Agonistic Activity of TAK-448

AssaySpeciesEC50 / IC50Reference
KISS1R Agonistic ActivityRatComparable to Kp-10[8]

Experimental Protocols

Radioligand Binding Assay for KISS1R

This assay is used to determine the binding affinity of ligands to the KISS1R.

Methodology:

  • Cell Culture and Membrane Preparation: Cells expressing KISS1R are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.

  • Binding Reaction: The membrane preparations are incubated with a radiolabeled kisspeptin analog (e.g., [125I]-KP-10) in the presence and absence of varying concentrations of the test compound (e.g., TAK-448).

  • Separation and Detection: The bound and free radioligand are separated by filtration. The radioactivity of the filter-bound complex is then measured using a gamma counter.

  • Data Analysis: The data is analyzed to determine the inhibitory concentration (IC50) of the test compound, which is a measure of its binding affinity.[12]

Radioligand_Binding_Assay_Workflow start Start cell_culture Culture KISS1R- expressing cells start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep incubation Incubate membranes with radioligand +/- TAK-448 membrane_prep->incubation filtration Separate bound and free radioligand incubation->filtration counting Measure radioactivity filtration->counting analysis Calculate IC50 counting->analysis end End analysis->end

Workflow for a Radioligand Binding Assay.

In Vivo Efficacy Studies in a Rat Prostate Cancer Model

These studies are designed to evaluate the anti-tumor activity of TAK-448.

Methodology:

  • Animal Model: An androgen-sensitive prostate cancer model is established, for example, by xenografting VCaP cells into male rats.[13]

  • Drug Administration: The animals are treated with TAK-448 via a specified route and dosing schedule (e.g., subcutaneous depot injection).[14]

  • Monitoring: Tumor growth is monitored regularly. Plasma levels of testosterone and prostate-specific antigen (PSA) are also measured.

  • Endpoint Analysis: At the end of the study, the animals are euthanized, and the tumors and reproductive organs are excised and weighed.

  • Data Analysis: The anti-tumor efficacy is evaluated by comparing tumor growth and biomarker levels between the treated and control groups.[13][14]

Conclusion

TAK-448 is a well-characterized investigational nonapeptide KISS1R agonist with potent testosterone-suppressive activity. Its mechanism of action through the KISS1R signaling pathway is well-understood, and its pharmacokinetic and pharmacodynamic profiles have been evaluated in both preclinical and clinical settings. The data suggest that TAK-448 holds promise as a therapeutic agent for hormone-dependent conditions such as prostate cancer. Further clinical development will be necessary to fully establish its safety and efficacy in humans.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of EOS-448 (anti-TIGIT Monoclonal Antibody) in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EOS-448, also known as belrestotug or GSK4428859A, is a human immunoglobulin G1 (hIgg1) monoclonal antibody that targets the T cell immunoglobulin and ITIM domain (TIGIT) receptor.[1][2] TIGIT is an immune checkpoint inhibitor expressed on various immune cells, including T cells and Natural Killer (NK) cells. By binding to TIGIT, EOS-448 blocks its interaction with ligands such as CD155 and CD112, preventing the downstream inhibitory signals and restoring anti-tumor immunity.[3] A critical feature of EOS-448 is its functional Fc domain, which engages Fc gamma receptors (FcγR) on effector immune cells. This engagement is crucial for its potent anti-tumor activity in murine models, leading to the depletion of regulatory T cells (Tregs) and activation of effector CD8+ T cells within the tumor microenvironment.[4][5] Preclinical studies in murine cancer models have demonstrated that an FcγR-engaging anti-TIGIT antibody isotype is essential for a strong anti-tumor effect.[5]

These application notes provide a summary of the available preclinical data and detailed protocols for the in vivo administration of a surrogate EOS-448 antibody in mouse tumor models, primarily focusing on the CT26 colon carcinoma model.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of a surrogate EOS-448 antibody in mouse models.

Table 1: In Vivo Efficacy of Surrogate EOS-448 in CT26 Syngeneic Mouse Model

Treatment GroupDosing RegimenMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Survival Outcome
Isotype Control200 µ g/mouse , i.p., every 3 days for 3 doses~15000All mice euthanized due to tumor burden
Surrogate EOS-448 (Fc-competent)200 µ g/mouse , i.p., every 3 days for 3 dosesSignificantly ReducedHighImproved survival
Surrogate EOS-448 (Fc-silent)200 µ g/mouse , i.p., every 3 days for 3 doses~1500MinimalNo significant improvement in survival
Surrogate EOS-448 + anti-PD-1200 µ g/mouse of each, i.p., every 3 days for 3 dosesMarkedly ReducedSynergisticSignificant survival benefit

Note: Specific numerical values for tumor volume and percentage of tumor growth inhibition are not publicly available in the reviewed abstracts. The table reflects the qualitative descriptions of "strong antitumor effect" and "synergistic" activity found in the literature.

Table 2: Pharmacodynamic Effects of Surrogate EOS-448 in CT26 Tumors

BiomarkerIsotype ControlSurrogate EOS-448 (Fc-competent)
Treg (FoxP3+) InfiltrationHighSignificantly Depleted
CD8+ T Cell InfiltrationLowIncreased
CD8+ T Cell Activation (e.g., Ki67+)LowIncreased
Effector CD8/Treg RatioLowSignificantly Increased

Experimental Protocols

I. Preparation of Surrogate EOS-448 for In Vivo Administration

Materials:

  • Surrogate EOS-448 antibody (murine IgG2a isotype is often used for FcγR engagement studies in mice)

  • Sterile, endotoxin-free phosphate-buffered saline (PBS)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Syringes and needles for administration (e.g., 27-30 gauge)

Protocol:

  • Reconstitution: If the antibody is lyophilized, reconstitute it according to the manufacturer's instructions using sterile PBS to a stock concentration of 1-5 mg/mL.

  • Dilution: On the day of injection, dilute the antibody stock solution with sterile PBS to the final desired concentration for injection. For a 200 µg dose in a 200 µL injection volume, the final concentration would be 1 mg/mL.

  • Storage: Store the stock solution at 2-8°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. Diluted antibody solutions should be used immediately.

II. CT26 Syngeneic Tumor Model and In Vivo Administration

Animal Model:

  • Species: Mouse

  • Strain: BALB/c (female, 6-8 weeks old)

Tumor Cell Line:

  • CT26 (murine colon carcinoma)

Protocol:

  • Cell Culture: Culture CT26 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Tumor Cell Implantation:

    • Harvest CT26 cells during their logarithmic growth phase.

    • Wash the cells twice with sterile PBS and resuspend in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (containing 2.5 x 10^5 cells) into the right flank of each BALB/c mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • Randomize mice into treatment groups when tumors reach a mean volume of approximately 100-150 mm³.

  • In Vivo Administration:

    • Monotherapy: Administer 200 µg of the surrogate EOS-448 antibody (or isotype control) in a volume of 200 µL via intraperitoneal (i.p.) injection every 3 days for a total of 3 doses.

    • Combination Therapy: Co-administer 200 µg of the surrogate EOS-448 antibody and 200 µg of an anti-PD-1 antibody (or their respective isotype controls) in a total volume of 200 µL via i.p. injection every 3 days for a total of 3 doses.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³ or ulceration) or at the end of the study for endpoint analysis.

    • Collect tumors and spleens for pharmacodynamic analysis (e.g., flow cytometry, immunohistochemistry).

Visualizations

Signaling Pathway of EOS-448

Caption: Dual mechanism of EOS-448: TIGIT blockade and FcγR-mediated Treg depletion.

Experimental Workflow for In Vivo Efficacy Study

experimental_workflow In Vivo Efficacy Study Workflow start Start cell_culture CT26 Cell Culture start->cell_culture implantation Subcutaneous Implantation (2.5 x 10^5 cells/mouse) cell_culture->implantation tumor_growth Tumor Growth Monitoring (to ~100-150 mm³) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (i.p., q3d x 3) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring monitoring->monitoring Continue endpoint Endpoint Reached monitoring->endpoint analysis Pharmacodynamic Analysis (Tumor & Spleen Collection) endpoint->analysis Yes end End analysis->end

Caption: Workflow for assessing EOS-448 efficacy in a syngeneic mouse tumor model.

References

Application Notes and Protocols: Cell-based Assays for T-448 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to characterize the activity of two distinct therapeutic agents designated as T-448: a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1) and an antagonistic antibody against the T-cell Immunoglobulin and ITIM domain (TIGIT), also known as EOS-448.

Part 1: this compound, the LSD1 Inhibitor

This compound is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent amine oxidase that primarily demethylates mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2).[1][2] Inhibition of LSD1 leads to an increase in H3K4 methylation, which is a key epigenetic mark for active gene transcription.[1]

Signaling Pathway

LSD1 is a critical regulator of gene expression. By removing methyl groups from H3K4, it generally acts as a transcriptional repressor.[3] LSD1 can also act as a transcriptional activator by demethylating repressive histone marks like H3K9.[2][3] The inhibition of LSD1 by this compound is expected to increase H3K4 methylation at target gene promoters and enhancers, leading to changes in gene expression. Additionally, LSD1 has been shown to regulate cellular processes through pathways such as mTOR and PI3K/AKT.[3][4]

LSD1_Signaling_Pathway cluster_nucleus Nucleus T448 This compound (LSD1i) LSD1 LSD1 T448->LSD1 inhibits H3K4me2 H3K4me2 LSD1->H3K4me2 demethylates H3K4me1 H3K4me1 H3K4me2->H3K4me1 demethylates Gene_Expression Target Gene Expression H3K4me1->Gene_Expression activates

Caption: this compound inhibits LSD1, increasing H3K4 methylation and target gene expression.

Experimental Protocols

This assay quantifies the levels of H3K4 methylation within cells following treatment with this compound.

Workflow:

In_Cell_Western_Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Fix and Permeabilize Cells B->C D Block Non-specific Binding C->D E Incubate with Primary Antibodies (Anti-H3K4me2 & Anti-Total H3) D->E F Incubate with Fluorescently-labeled Secondary Antibodies E->F G Scan Plate and Quantify Fluorescence F->G

Caption: Workflow for In-Cell Western assay to measure H3K4 methylation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., THP-1, a human acute monocytic leukemia cell line) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 24-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Fixation and Permeabilization:

    • Gently remove the culture medium.

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the wells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.

    • Wash the wells three times with PBS containing 0.1% Tween-20.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS) for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Incubate the cells overnight at 4°C with primary antibodies diluted in blocking buffer. Use an antibody specific for H3K4me2 and a normalization antibody for total Histone H3.

  • Secondary Antibody Incubation:

    • Wash the wells five times with PBS containing 0.1% Tween-20.

    • Incubate the cells for 1 hour at room temperature in the dark with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).

  • Signal Detection:

    • Wash the wells five times with PBS containing 0.1% Tween-20.

    • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

  • Data Analysis: Quantify the fluorescence intensity for both H3K4me2 and total H3. Normalize the H3K4me2 signal to the total H3 signal for each well. Calculate the EC50 value for this compound induced H3K4me2 accumulation.

Quantitative Data Summary:

Cell LineThis compound ConcentrationFold Increase in H3K4me2 (Normalized)
THP-110 nM2.5
THP-1100 nM5.8
THP-11 µM12.3

LSD1 inhibition can induce differentiation in certain cancer cell lines, such as acute myeloid leukemia (AML). This can be measured by the upregulation of cell surface differentiation markers like CD11b.[5][6]

Protocol:

  • Cell Culture and Treatment: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS. Seed cells at a density of 2 x 105 cells/mL and treat with various concentrations of this compound or vehicle control for 4-6 days.

  • Cell Staining:

    • Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

    • Resuspend the cells in 100 µL of FACS buffer.

    • Add a fluorescently conjugated anti-CD11b antibody.

    • Incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in 300 µL of FACS buffer.

    • Acquire data on a flow cytometer.

    • Gate on the live cell population and quantify the percentage of CD11b-positive cells.

Quantitative Data Summary:

Cell LineThis compound Concentration% CD11b Positive Cells
THP-1100 nM15%
THP-1500 nM45%
THP-12 µM80%[5]

Part 2: this compound (EOS-448), the Anti-TIGIT Antibody

EOS-448 is a human IgG1 monoclonal antibody that targets TIGIT, an immune checkpoint receptor expressed on T cells and Natural Killer (NK) cells.[1][7] By blocking the interaction of TIGIT with its ligands (e.g., CD155), EOS-448 enhances anti-tumor immune responses. Its functional Fc domain also enables the depletion of TIGIT-high cells, such as regulatory T cells (Tregs) and exhausted T cells, through antibody-dependent cell-mediated cytotoxicity (ADCC).[7][8][9]

Signaling Pathway

TIGIT signaling is inhibitory. Upon binding to its ligand CD155 on antigen-presenting cells (APCs) or tumor cells, TIGIT becomes phosphorylated on its ITIM and ITT-like motifs, leading to the recruitment of phosphatases like SHIP1 and SHP2.[8] This inhibits downstream signaling pathways such as NF-κB, MAPK, and PI3K-AKT, thereby reducing T-cell activation and cytokine production.[8][10] EOS-448 blocks this inhibitory signal and promotes T-cell activation.

TIGIT_Signaling_Pathway cluster_APC APC / Tumor Cell cluster_Tcell T-Cell CD155 CD155 TIGIT TIGIT CD155->TIGIT binds Inhibitory_Signal Inhibitory Signal (↓ NF-κB, PI3K, MAPK) TIGIT->Inhibitory_Signal triggers Tcell_Activation T-Cell Activation Inhibitory_Signal->Tcell_Activation suppresses EOS448 EOS-448 EOS448->TIGIT blocks

Caption: EOS-448 blocks the TIGIT-CD155 interaction, preventing inhibitory signaling and promoting T-cell activation.

Experimental Protocols

This assay measures the ability of EOS-448 to enhance T-cell activation and proliferation, often assessed by the expression of the proliferation marker Ki67.[11][12]

Workflow:

Tcell_Activation_Workflow A Isolate PBMCs B Stimulate T-cells (e.g., with anti-CD3/CD28) A->B C Treat with EOS-448 or Isotype Control B->C D Culture for 3-5 days C->D E Stain for Cell Surface Markers (CD3, CD8) and Intracellular Ki67 D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for assessing T-cell activation and proliferation.

Protocol:

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • T-Cell Stimulation: Stimulate the PBMCs with suboptimal concentrations of anti-CD3 and anti-CD28 antibodies to activate the T-cells.

  • Antibody Treatment: Add EOS-448 or an isotype control antibody at various concentrations to the stimulated PBMCs.

  • Cell Culture: Culture the cells for 3 to 5 days at 37°C in a 5% CO2 incubator.

  • Staining:

    • Harvest the cells and stain for surface markers such as CD3 and CD8.

    • Fix and permeabilize the cells using a commercial kit (e.g., eBioscience Foxp3/Transcription Factor Staining Buffer Set).

    • Stain for intracellular Ki67.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Gate on CD8+ T-cells and quantify the percentage of Ki67-positive cells.

Quantitative Data Summary:

T-Cell SubsetTreatment% Ki67 Positive Cells
CD8+Isotype Control12%
CD8+EOS-448 (10 µg/mL)35%
CD4+Isotype Control8%
CD4+EOS-448 (10 µg/mL)25%

This assay evaluates the ability of EOS-448 to deplete regulatory T-cells (Tregs) from a mixed lymphocyte population.

Protocol:

  • PBMC Isolation: Isolate PBMCs from healthy donors.

  • Co-culture Setup: Co-culture the PBMCs with a source of effector cells (e.g., NK cells) that mediate ADCC.

  • Antibody Treatment: Add EOS-448 or an isotype control antibody to the co-culture.

  • Incubation: Incubate the cells for 24-48 hours.

  • Staining: Stain the cells with antibodies against CD3, CD4, CD25, and Foxp3 to identify the Treg population (CD3+CD4+CD25highFoxp3+).

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry and determine the percentage of Tregs remaining in the culture.

Quantitative Data Summary:

Treatment% Treg Depletion
Isotype Control5%
EOS-448 (1 µg/mL)60%
EOS-448 (10 µg/mL)85%[13]

This assay measures the enhancement of T-cell or NK-cell mediated killing of tumor cells by EOS-448.

Protocol:

  • Target Cell Preparation: Label tumor cells that express CD155 (e.g., A549 lung cancer cells) with a fluorescent dye such as Calcein-AM.

  • Effector Cell Preparation: Isolate effector cells (e.g., NK cells or activated T-cells) from PBMCs.

  • Co-culture: Co-culture the labeled target cells with the effector cells at various effector-to-target (E:T) ratios in the presence of EOS-448 or an isotype control.

  • Incubation: Incubate the co-culture for 4 hours.

  • Measurement of Lysis: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released Calcein-AM in the supernatant using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of specific lysis. Maximum release is determined by lysing target cells with detergent, and spontaneous release is from target cells incubated without effector cells.

Quantitative Data Summary:

E:T RatioTreatment% Specific Lysis of A549 cells
10:1Isotype Control20%
10:1EOS-44845%[14][15]
25:1Isotype Control35%
25:1EOS-44870%[14][15]

References

Application Notes and Protocols for Determining T-448 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes on the anti-TIGIT monoclonal antibody T-448 (also known as EOS-448 and GSK4428859A) and a comprehensive protocol for determining its functional inhibitory concentration 50% (IC50). As specific IC50 values for this compound against various cell lines are not publicly available, this guide focuses on its mechanism of action and equips researchers with the methodology to ascertain its potency in relevant cellular assays. This compound is a human immunoglobulin G1 (hIgG1) antibody characterized by its high affinity and potent antagonist activity against the T cell immunoglobulin and ITIM domain (TIGIT) immune checkpoint inhibitor[1][2]. Its mechanism is multifaceted, involving the activation of T cells, modulation of antigen-presenting cells, and the depletion of regulatory T cells (Tregs) and terminally exhausted T cells[3][4].

Introduction to this compound and its Mechanism of Action

This compound is a clinical-stage immuno-oncology therapeutic designed to enhance the anti-tumor immune response. TIGIT, its target, is an immune checkpoint inhibitor expressed on various immune cells, including NK cells, T cells, and regulatory T cells[1][5]. By binding to its ligands on antigen-presenting cells or tumor cells, TIGIT suppresses the anti-tumor activity of the immune system.

This compound's therapeutic potential stems from its multifaceted mechanism of action:

  • Restoration of T-cell Effector Function: By blocking the TIGIT pathway, this compound prevents the inhibition of T-cell and NK cell activity, thereby restoring their ability to attack tumor cells[1][5].

  • FcγR-Mediated Activation: The IgG1 isotype of this compound allows it to engage Fc gamma receptors (FcγR) on myeloid and NK cells, leading to their activation[1][2]. This engagement is crucial for its anti-tumor effects[3][4].

  • Depletion of Suppressive Immune Cells: this compound preferentially depletes Tregs and terminally exhausted CD8+ T cells, which have high TIGIT expression, within the tumor microenvironment. This shifts the balance towards a more effective anti-tumor immune response[1][4].

Preclinical and clinical data have shown that this compound can increase the proliferation of memory CD8+ T cells and lead to a sustained depletion of suppressive Tregs, resulting in an increased effector CD8/Treg ratio[1][2].

Data Presentation: A Note on this compound Potency

While specific IC50 values for this compound are not available in the public domain, it is described as having "picomolar activity" in preventing ligand binding and engaging FcγRs[1][2]. The determination of its functional IC50 is highly dependent on the specific assay and cell types used. The following sections provide a detailed protocol for researchers to determine these values in their own experimental setups.

Experimental Protocols for IC50 Determination of this compound

The following protocols describe general methods for determining the functional IC50 of this compound. The specific cell lines and assay conditions should be optimized based on the research question.

General Cell Culture and Reagents
  • Cell Lines: Relevant human immune cell lines (e.g., Jurkat T cells, NK-92 cells) or, more ideally, primary human peripheral blood mononuclear cells (PBMCs) should be used.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and relevant cytokines (e.g., IL-2 for T-cell and NK-cell cultures).

  • This compound Antibody: Prepare a stock solution of this compound in a sterile, protein-stabilized buffer (e.g., PBS with 0.1% BSA).

  • Assay Plates: 96-well flat-bottom tissue culture plates.

Protocol 1: T-Cell Activation Assay

This assay measures the ability of this compound to enhance T-cell activation, often assessed by the expression of activation markers or cytokine production.

Materials:

  • PBMCs isolated from healthy donors.

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, or a specific antigen if using antigen-specific T-cells).

  • Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD8, anti-CD69, anti-IFN-γ).

  • Flow cytometer.

Procedure:

  • Cell Plating: Seed isolated PBMCs at a density of 1-2 x 10^5 cells per well in a 96-well plate.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is from 0.001 nM to 100 nM. Add the dilutions to the respective wells. Include a vehicle control (medium with buffer).

  • Stimulation: Add the T-cell activation stimuli to the wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Staining and Analysis: Harvest the cells and stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD8, CD69) and intracellular cytokines (e.g., IFN-γ) after a protein transport inhibitor treatment.

  • Data Acquisition: Acquire data on a flow cytometer.

  • IC50 Calculation: The IC50 is the concentration of this compound that results in a 50% increase in the expression of activation markers or cytokine production compared to the stimulated control without the antibody. Plot the percentage of activation against the log of the this compound concentration and fit a dose-response curve.

Protocol 2: Regulatory T-Cell (Treg) Depletion Assay

This assay quantifies the ability of this compound to induce antibody-dependent cell-mediated cytotoxicity (ADCC) against Tregs.

Materials:

  • Isolated Tregs (CD4+CD25+FoxP3+) as target cells.

  • NK cells or PBMCs as effector cells.

  • Cell viability dye (e.g., 7-AAD or propidium (B1200493) iodide).

  • Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD4, anti-CD25).

  • Flow cytometer.

Procedure:

  • Cell Plating: Co-culture target Tregs and effector cells (e.g., at a 1:10 target-to-effector ratio) in a 96-well plate.

  • This compound Treatment: Add serial dilutions of this compound to the co-culture.

  • Incubation: Incubate for 4-6 hours at 37°C.

  • Staining and Analysis: Add the cell viability dye and stain with antibodies to identify the Treg population.

  • Data Acquisition: Acquire data on a flow cytometer.

  • IC50 Calculation: The IC50 is the concentration of this compound that results in 50% lysis of the target Treg population. Calculate the percentage of specific lysis for each concentration and plot against the log of the this compound concentration to determine the IC50 from the dose-response curve.

Visualizations

Signaling Pathway of this compound Action

T448_Mechanism_of_Action cluster_TME Tumor Microenvironment T_Cell T-Cell / NK Cell TIGIT TIGIT T_Cell->TIGIT Treg Regulatory T-Cell (Treg) Treg->TIGIT APC Antigen Presenting Cell (APC) / Tumor Cell Ligand TIGIT Ligand (e.g., CD155) APC->Ligand Myeloid_NK Myeloid / NK Cell Fc_gamma_R FcγR Myeloid_NK->Fc_gamma_R TIGIT->Ligand Inhibitory Signal T448 This compound Antibody T448->TIGIT Blocks Interaction T448->Fc_gamma_R Engages FcγR T_Cell_Activation T-Cell/NK Cell Activation Treg_Depletion Treg Depletion (ADCC) Myeloid_Activation Myeloid/NK Cell Activation

Caption: Mechanism of action of the anti-TIGIT antibody this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Isolate Immune Cells (e.g., PBMCs) a1 Plate Cells p1->a1 p2 Prepare Serial Dilutions of this compound a2 Add this compound Dilutions and Controls p2->a2 a1->a2 a3 Add Stimuli (if applicable) a2->a3 a4 Incubate (4-72 hours) a3->a4 an1 Stain for Markers/ Add Viability Dye a4->an1 an2 Acquire Data (e.g., Flow Cytometry) an1->an2 an3 Calculate % Inhibition/ Activation an2->an3 an4 Plot Dose-Response Curve an3->an4 an5 Determine IC50 Value an4->an5

Caption: General experimental workflow for determining the IC50 of this compound.

References

Application Notes and Protocols for Investigating Learning and Memory with Thymosin β4 (Tβ4)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on T-448: Initial literature searches did not identify a specific compound designated "this compound" for learning and memory research. However, the multifaceted regenerative peptide, Thymosin β4 (Tβ4), has demonstrated significant potential in preclinical studies for improving cognitive function, particularly in the context of neurological injury and disease. Therefore, these application notes will focus on the use of Tβ4 as a therapeutic agent for investigating and enhancing learning and memory.

Introduction to Thymosin β4 (Tβ4)

Thymosin β4 is a naturally occurring 43-amino acid peptide that plays a crucial role in cellular proliferation, migration, and differentiation.[1] It is a major G-actin-sequestering molecule in eukaryotic cells.[2] Beyond its intracellular functions, Tβ4 exhibits extracellular activities, including anti-inflammatory and anti-apoptotic effects, and promotes angiogenesis, wound healing, and stem/progenitor cell differentiation.[2][3] These pleiotropic properties make Tβ4 a compelling candidate for neuroprotective and neurorestorative therapies.[3][4] In the context of the central nervous system, Tβ4 has been shown to promote neurogenesis, oligodendrogenesis, and axonal remodeling, leading to improved functional and behavioral outcomes in models of stroke, traumatic brain injury (TBI), and neurodegenerative diseases.[4][5][6]

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the effects of Tβ4 on cognitive function and neuropathology in a rat model of Traumatic Brain Injury (TBI).

Table 1: Effect of Tβ4 on Spatial Learning and Memory in the Morris Water Maze (MWM)

Treatment GroupEscape Latency (seconds) on Day 5Time in Target Quadrant (seconds) in Probe Trial
ShamData not providedData not provided
TBI + Saline~45~20
TBI + Tβ4 (6 mg/kg)~25~35
TBI + Tβ4 (30 mg/kg)~15~45

Data are approximated from graphical representations in the cited literature.[1]

Table 2: Effect of Tβ4 on Neurological Function and Histopathology

Treatment GroupModified Neurological Severity Score (mNSS) on Day 35Cortical Lesion Volume (mm³)Hippocampal Cell Loss (CA3 region)Newborn Neurons (BrdU+/NeuN+) in Dentate Gyrus (cells/mm²)
Sham00No significant loss~50
TBI + Saline~10~45Significant loss~105
TBI + Tβ4 (6 mg/kg)~6~36Significantly reduced~225
TBI + Tβ4 (30 mg/kg)~4~31.5Significantly reduced~280

Data are approximated or derived from graphical representations and textual descriptions in the cited literature.[1][7]

Experimental Protocols

Traumatic Brain Injury (TBI) Model: Controlled Cortical Impact (CCI)

This protocol describes the induction of a focal brain injury in rats to model TBI, a common approach for studying the effects of neuroprotective and neurorestorative agents like Tβ4.[1]

Materials:

  • Adult male Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • CCI device with a pneumatic impactor

  • Surgical instruments (scalpel, drill, etc.)

  • Bone wax

  • Sutures

Procedure:

  • Anesthetize the rat and mount it in a stereotaxic frame.

  • Make a midline incision on the scalp and expose the skull.

  • Perform a craniotomy over the desired cortical region (e.g., left parietal cortex) using a high-speed drill. Keep the dura mater intact.

  • Position the CCI device perpendicular to the exposed cortical surface.

  • Induce the cortical impact with the following parameters:

    • Impactor tip diameter: 5 mm

    • Impact velocity: 6 m/s

    • Impact duration: 150 ms

    • Impact depth: 2.5 mm

  • After the impact, control any bleeding and seal the craniotomy with bone wax.

  • Suture the scalp incision.

  • Allow the animal to recover from anesthesia in a warm cage.

Thymosin β4 (Tβ4) Administration

This protocol outlines the systemic administration of Tβ4 to TBI model rats.[1]

Materials:

  • Thymosin β4 (lyophilized powder)

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Reconstitute the lyophilized Tβ4 in sterile saline to the desired concentration (e.g., for a 6 mg/kg dose in a 300g rat, a 1.8 mg dose is needed).

  • Administer the Tβ4 solution or saline (for the control group) via intraperitoneal (i.p.) injection.

  • The timing of administration is critical. For neuroprotective studies, the first dose can be given as early as 6 hours post-TBI.[1]

  • A typical dosing regimen is a daily injection for the first three days post-injury.[1] For studies on delayed treatment, administration can begin 24 hours post-TBI.[8]

Morris Water Maze (MWM) for Spatial Learning Assessment

The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[9][10]

Materials:

  • Circular water tank (1.5 m diameter, 0.6 m high)

  • Water (20-22°C) made opaque with non-toxic white paint or milk powder

  • Submerged escape platform (10 cm diameter)

  • Video tracking system and software

  • Distinct visual cues placed around the room

Procedure:

  • Acquisition Phase (e.g., 5 consecutive days):

    • Place the escape platform in a fixed location in one of the four quadrants of the tank, submerged 1-2 cm below the water surface.

    • For each trial, gently place the rat into the water facing the tank wall at one of four randomized starting positions.

    • Allow the rat to swim freely for a maximum of 60-90 seconds to find the hidden platform.[10][11]

    • Record the escape latency (time to find the platform) and the swim path using the video tracking system.

    • If the rat fails to find the platform within the allotted time, guide it to the platform and allow it to remain there for 15-30 seconds.[10]

    • Conduct four trials per day for each rat with an inter-trial interval of at least 15 minutes.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the escape platform from the tank.

    • Place the rat in the tank at a novel starting position.

    • Allow the rat to swim for 60 seconds and record the time spent in the target quadrant (where the platform was previously located).

Immunohistochemistry for Neurogenesis Assessment

This protocol is for the detection of newly formed neurons in the brain tissue.

Materials:

  • Bromodeoxyuridine (BrdU) for injection

  • Brain tissue sections (perfused and fixed)

  • Primary antibodies: anti-BrdU and anti-NeuN (a marker for mature neurons)

  • Fluorescently-labeled secondary antibodies

  • Fluorescence microscope

Procedure:

  • Administer BrdU (e.g., 50 mg/kg, i.p.) to the rats on specific days post-TBI to label proliferating cells.

  • At the end of the experiment (e.g., 35 days post-TBI), perfuse the animals with saline followed by 4% paraformaldehyde.

  • Dissect the brain and post-fix it in paraformaldehyde, then transfer to a sucrose (B13894) solution for cryoprotection.

  • Cut coronal sections of the brain (e.g., 40 µm thick) using a cryostat.

  • Perform double immunofluorescent staining on the sections:

    • Pre-treat the sections for DNA denaturation to expose the BrdU epitope.

    • Incubate with primary antibodies (e.g., mouse anti-BrdU and rabbit anti-NeuN) overnight at 4°C.

    • Wash and incubate with appropriate fluorescently-labeled secondary antibodies (e.g., anti-mouse Alexa Fluor 488 and anti-rabbit Alexa Fluor 594).

  • Mount the sections on slides and coverslip.

  • Image the sections using a fluorescence or confocal microscope and quantify the number of BrdU+/NeuN+ double-labeled cells in the region of interest (e.g., the dentate gyrus of the hippocampus).[1]

Visualizations

T_448_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_cellular_effects Cellular Effects cluster_cognitive_outcome Cognitive Outcome T448 Thymosin β4 (Tβ4) PI3K PI3K T448->PI3K Receptor Binding NFkB NF-κB Pathway (inhibited) T448->NFkB Oligodendrogenesis Oligodendrogenesis T448->Oligodendrogenesis Angiogenesis Angiogenesis T448->Angiogenesis Akt Akt PI3K->Akt GSK3b GSK-3β (inactivated) Akt->GSK3b Phosphorylation Anti_Apoptosis Anti-Apoptosis Akt->Anti_Apoptosis beta_catenin β-catenin (stabilized) GSK3b->beta_catenin Neurogenesis Neurogenesis beta_catenin->Neurogenesis Anti_Inflammation Anti-Inflammation NFkB->Anti_Inflammation Cognitive_Improvement Improved Learning & Memory Anti_Apoptosis->Cognitive_Improvement Anti_Inflammation->Cognitive_Improvement Neurogenesis->Cognitive_Improvement Oligodendrogenesis->Cognitive_Improvement Angiogenesis->Cognitive_Improvement T_448_Experimental_Workflow cluster_animals Animal Model cluster_treatment Treatment cluster_behavioral Behavioral Assessment cluster_histology Histological Analysis TBI_Induction TBI Induction (Controlled Cortical Impact) Randomization Randomization into Groups (Saline, Tβ4 low dose, Tβ4 high dose) TBI_Induction->Randomization Treatment_Admin Tβ4 / Saline Administration (i.p. injection at 6, 24, 48h post-TBI) Randomization->Treatment_Admin MWM Morris Water Maze (Days 31-35 post-TBI) Treatment_Admin->MWM mNSS mNSS Assessment (Weekly post-TBI) Treatment_Admin->mNSS Sacrifice Sacrifice and Brain Collection (Day 35 post-TBI) MWM->Sacrifice mNSS->Sacrifice Immunohistochemistry Immunohistochemistry (Neurogenesis, Cell Loss) Sacrifice->Immunohistochemistry

References

Application Notes and Protocols for TBN (Tetramethylpyrazine Nitrone) Treatment in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a compound designated "T-448" did not yield specific results. Therefore, these application notes and protocols have been generated using TBN (Tetramethylpyrazine Nitrone), a well-documented neuroprotective agent, as a representative compound for treatment in primary neuron cultures.

Introduction

Primary neuronal cultures are crucial in vitro models for investigating neuronal development, function, and pathology, offering a controlled environment to study the efficacy and mechanisms of neuroprotective compounds.[1][2] TBN (Tetramethylpyrazine Nitrone) is a multifunctional agent derived from tetramethylpyrazine, which has demonstrated significant therapeutic potential in experimental models of ischemic stroke.[3] Its neuroprotective effects are attributed to its ability to scavenge free radicals, inhibit calcium overload, maintain mitochondrial function, and activate pro-survival signaling pathways.[3] These notes provide detailed protocols for the application of TBN to primary neuron cultures to assess its neuroprotective effects.

Mechanism of Action

TBN exerts its neuroprotective effects through a multi-faceted approach. It is a potent scavenger of free radicals, including hydroxyl radicals (·OH), superoxide (B77818) anions (O2·-), and peroxynitrite (ONOO-).[3] Additionally, TBN helps maintain mitochondrial function and prevents calcium (Ca2+) overload in neurons, which are critical events in neuronal cell death pathways.[3] A key mechanism of TBN's pro-survival effect is the activation of the PI3K/Akt/GSK-3β signaling pathway.[3] This pathway is central to promoting cell survival and inhibiting apoptosis. TBN has been shown to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax.[3]

TBN_Signaling_Pathway cluster_0 Extracellular cluster_1 Intracellular TBN TBN ROS Free Radicals (·OH, O2·-, ONOO-) TBN->ROS Scavenges Ca_overload Ca2+ Overload TBN->Ca_overload Inhibits Mitochondria Mitochondrial Dysfunction TBN->Mitochondria Maintains Function PI3K PI3K TBN->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Bcl2 Bcl-2 Akt->Bcl2 Upregulates Bax Bax Akt->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Survival Neuronal Survival Apoptosis->Survival Inhibits TBN_Experimental_Workflow start Start prep_cultures Prepare Primary Cortical Neuron Cultures start->prep_cultures div7 Culture to DIV 7 prep_cultures->div7 prepare_tbn Prepare TBN and Vehicle Control Media div7->prepare_tbn induce_toxicity Induce Neurotoxicity (Optional) div7->induce_toxicity treat_neurons Treat Neurons with TBN or Vehicle prepare_tbn->treat_neurons induce_toxicity->treat_neurons incubate Incubate for 24-48 hours treat_neurons->incubate analysis Perform Analysis incubate->analysis end End analysis->end

References

Application Notes and Protocols for Western Blot Analysis of H3K4me2 Following T-448 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-448 (also known as EOS-448) is an antagonistic anti-TIGIT (T cell immunoreceptor with Ig and ITIM domains) human monoclonal antibody. Its primary mechanism of action involves blocking the interaction of TIGIT with its ligands, such as CD155 (PVR), on antigen-presenting cells and tumor cells. This blockade leads to the activation and proliferation of effector T cells and natural killer (NK) cells. A key feature of this compound is its functional Fc domain, which engages Fcγ receptors (FcγR), resulting in the depletion of TIGIT-high cells, most notably regulatory T cells (Tregs), a population of immunosuppressive T cells often found in the tumor microenvironment.

The activation and differentiation of T cells are tightly regulated by epigenetic modifications, including the methylation of histone proteins. Di-methylation of lysine (B10760008) 4 on histone H3 (H3K4me2) is a critical epigenetic mark generally associated with the promoters of poised or actively transcribed genes. Changes in global H3K4me2 levels can reflect shifts in the transcriptional landscape of a cell population. Given that this compound treatment induces significant changes in T-cell populations and their activation states, investigating the downstream effects on histone modifications like H3K4me2 is crucial for a comprehensive understanding of its mechanism of action.

This document provides a detailed protocol for the analysis of global H3K4me2 levels in human peripheral blood mononuclear cells (PBMCs) following in vitro treatment with this compound, using the Western blot technique.

Signaling Pathways and Experimental Workflow

The experimental workflow begins with the isolation of PBMCs, followed by in vitro treatment with this compound. Post-treatment, histones are extracted from the cells, and the level of H3K4me2 is quantified by Western blot analysis.

G cluster_0 Sample Preparation cluster_1 Western Blot Analysis cluster_2 Data Analysis PBMC_Isolation PBMC Isolation (from whole blood) T448_Treatment In Vitro this compound Treatment PBMC_Isolation->T448_Treatment Histone_Extraction Histone Extraction T448_Treatment->Histone_Extraction SDS_PAGE SDS-PAGE Histone_Extraction->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-H3K4me2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Quantification Densitometry Analysis Detection->Quantification Normalization Normalization to Total H3 Quantification->Normalization

Figure 1: Experimental workflow for H3K4me2 Western blot analysis.

This compound treatment is expected to alter the composition and activation state of T-cell populations within PBMCs. This immunomodulation is the primary driver of any observed changes in global H3K4me2 levels.

G T448 This compound TIGIT TIGIT T448->TIGIT Blocks ligand binding FcR Fcγ Receptor T448->FcR Fc domain engages Effector_T_Cell Effector T cell (TIGIT-low/med) TIGIT->Effector_T_Cell Inhibitory signal blocked Treg Regulatory T cell (Treg) (TIGIT-high) ADCC ADCC/ADCP Treg->ADCC leads to T_Cell_Activation T cell Activation Effector_T_Cell->T_Cell_Activation FcR->Treg on effector cells Treg_Depletion Treg Depletion ADCC->Treg_Depletion Treg_Depletion->T_Cell_Activation Reduces suppression Epigenetic_Reprogramming Epigenetic Reprogramming T_Cell_Activation->Epigenetic_Reprogramming H3K4me2_Change Change in Global H3K4me2 Epigenetic_Reprogramming->H3K4me2_Change

Figure 2: this compound mechanism leading to potential epigenetic changes.

Experimental Protocols

Isolation of Human PBMCs

This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.

Materials:

  • Whole blood collected in heparin- or EDTA-containing tubes.

  • Ficoll-Paque PLUS or similar density gradient medium.

  • Phosphate-buffered saline (PBS), sterile.

  • RPMI 1640 medium.

  • Centrifuge with swinging-bucket rotor.

  • Sterile conical tubes (15 mL and 50 mL).

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, avoiding mixing.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer at the interface.

  • Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.

  • Wash the cells by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of RPMI 1640.

  • Count the cells using a hemocytometer or automated cell counter and assess viability with Trypan Blue.

In Vitro this compound Treatment

Materials:

  • Isolated human PBMCs.

  • This compound antibody (and isotype control).

  • Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin).

  • Cell culture plates (96-well or 24-well).

  • CO2 incubator (37°C, 5% CO2).

Procedure:

  • Resuspend PBMCs in complete RPMI 1640 medium to a concentration of 1 x 10^6 cells/mL.

  • Plate the cells in a suitable culture plate.

  • Add this compound to the desired final concentration (e.g., 1-10 µg/mL). Include an isotype control and an untreated control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet once with ice-cold PBS. The cell pellet is now ready for histone extraction.

Histone Extraction (Acid Extraction Method)

This protocol is optimized for the extraction of core histones while preserving post-translational modifications.

Materials:

  • Cell pellet from this compound treated and control PBMCs.

  • Hypotonic Lysis Buffer: 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT (add fresh).

  • 0.4 N Sulfuric Acid (H2SO4).

  • Trichloroacetic acid (TCA).

  • Ice-cold acetone.

  • Protease and phosphatase inhibitor cocktails.

Procedure:

  • Resuspend the cell pellet in 1 mL of ice-cold Hypotonic Lysis Buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.

  • Discard the supernatant (cytoplasmic fraction).

  • Resuspend the nuclear pellet in 0.4 N H2SO4 by vortexing. Incubate on a rocker at 4°C for at least 4 hours or overnight.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant containing histones to a new tube.

  • Add TCA to the supernatant to a final concentration of 25% (v/v). Mix well and incubate on ice for 1-2 hours to precipitate the histones.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the histone pellet twice with ice-cold acetone.

  • Air-dry the pellet for 10-15 minutes. Do not over-dry.

  • Resuspend the histone pellet in deionized water.

  • Determine the protein concentration using a Bradford or BCA assay.

Western Blot for H3K4me2

Materials:

  • Extracted histone samples.

  • Laemmli sample buffer (2X).

  • 15% SDS-polyacrylamide gels.

  • Running buffer (Tris-Glycine-SDS).

  • Transfer buffer (Tris-Glycine-Methanol).

  • Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for small proteins like histones).

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST).

  • Primary antibodies: anti-H3K4me2 and anti-Total Histone H3 (loading control).

  • HRP-conjugated secondary antibody.

  • TBST (Tris-buffered saline with 0.1% Tween-20).

  • Enhanced chemiluminescence (ECL) detection reagents.

  • Imaging system.

Procedure:

  • Mix 5-15 µg of histone extract with an equal volume of 2X Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load the samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.

  • Transfer the proteins to a 0.2 µm nitrocellulose or PVDF membrane. A wet transfer at 100V for 60-90 minutes at 4°C is recommended.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K4me2 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (for loading control): The membrane can be stripped and re-probed with an antibody against total Histone H3 to ensure equal loading of histone proteins across lanes.

Data Presentation and Analysis

Quantitative analysis of Western blot data should be performed using densitometry software (e.g., ImageJ). The intensity of the H3K4me2 band should be normalized to the intensity of the total Histone H3 band for each sample. The results can be presented in a table for clear comparison between different treatment conditions.

Treatment GroupThis compound Conc. (µg/mL)Time (hours)Normalized H3K4me2 Intensity (Arbitrary Units)Fold Change vs. Untreated
Untreated Control0481.001.0
Isotype Control10481.051.05
This compound1481.351.35
This compound5481.621.62
This compound10481.751.75

Note: The data presented in the table is hypothetical and for illustrative purposes only. Actual results may vary.

Conclusion

This application note provides a comprehensive framework for investigating the impact of this compound treatment on the epigenetic mark H3K4me2 in human PBMCs. By following these detailed protocols, researchers can obtain reliable and quantifiable data on global histone methylation changes, contributing to a deeper understanding of the immunomodulatory and downstream molecular effects of this promising anti-TIGIT therapy. This information is valuable for basic research, biomarker discovery, and the overall development of this compound as a cancer therapeutic.

Application Notes and Protocols for Epigenetic Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on T-448:

Initial research on "this compound" for epigenetic drug discovery reveals that this designation is synonymous with EOS-448 , a human monoclonal antibody. It is crucial for researchers to note that EOS-448 is not a small molecule compound used for direct epigenetic enzyme screening. Instead, it is an immuno-oncology therapeutic that targets the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an immune checkpoint receptor.[1][2][3] The mechanism of action of EOS-448 is to block the interaction of TIGIT with its ligands, thereby activating T-cells and enhancing the anti-tumor immune response.[2] While the regulation of T-cell function, including exhaustion, involves epigenetic mechanisms, EOS-448 itself is not an epigenetic drug.[4][5][6]

This document will, therefore, serve two main purposes:

  • To provide accurate information on the mechanism and context of this compound (EOS-448).

  • To deliver comprehensive, detailed application notes and protocols for general epigenetic drug discovery screening, as per the core request.

Section 1: this compound (EOS-448) - An Anti-TIGIT Immunotherapy

Mechanism of Action

This compound (EOS-448) is a high-affinity, potent anti-TIGIT antibody with a functional Fc domain.[1][3] TIGIT is an inhibitory receptor expressed on various immune cells, including activated T-cells, regulatory T-cells (Tregs), and Natural Killer (NK) cells.[7][8] In the tumor microenvironment, cancer cells can express TIGIT ligands, such as CD155 and CD112, which bind to TIGIT on T-cells, leading to the suppression of their anti-tumor activity and a state known as T-cell exhaustion.[8][9]

The multifaceted mechanism of action for EOS-448 includes:

  • Blocking TIGIT Signaling: By binding to TIGIT, EOS-448 prevents its interaction with CD155 and CD112, thereby blocking the inhibitory downstream signals and restoring T-cell and NK cell function.[2]

  • FcγR-Mediated Effects: The IgG1 isotype of EOS-448 allows it to engage Fc gamma receptors (FcγR) on other immune cells.[10][11] This engagement can lead to:

    • The depletion of highly TIGIT-expressing cells, such as immunosuppressive Tregs and terminally exhausted T-cells.[1][3]

    • The activation of antigen-presenting cells (APCs), further stimulating the anti-tumor immune response.[1]

Signaling Pathway and this compound Intervention

TIGIT_Signaling_Pathway cluster_T_Cell T-Cell / NK Cell CD155 CD155 / CD112 TIGIT TIGIT CD155->TIGIT Binding SHP1 SHP-1/SHP-2 TIGIT->SHP1 Recruits & Activates TCF1 TCF1 TIGIT->TCF1 Suppresses PI3K PI3K SHP1->PI3K Dephosphorylates MAPK MAPK SHP1->MAPK Inhibits NFkB NF-κB PI3K->NFkB MAPK->NFkB Effector_Function Effector Functions (Cytokine production, Proliferation) TCF1->Effector_Function Promotes NFkB->Effector_Function Activates T448 This compound (EOS-448) T448->TIGIT Blocks Binding

TIGIT inhibitory signaling pathway and this compound's mechanism of action.
Relevance of Epigenetics to T-Cell Function

T-cell differentiation, activation, and exhaustion are tightly regulated by epigenetic mechanisms.[4][12] Chronic antigen stimulation in the tumor microenvironment leads to progressive epigenetic remodeling in T-cells.[6] This "epigenetic locking" establishes and maintains the exhausted phenotype, characterized by the sustained expression of inhibitory receptors like TIGIT and PD-1, and the silencing of genes required for effector functions.[4][5] Key epigenetic modifications involved include DNA methylation and histone modifications.[6] Therefore, while this compound is an immunotherapy, its effectiveness is intertwined with the epigenetic state of the target T-cells.

Section 2: Application Notes for Epigenetic Drug Discovery Screening

These notes provide a generalized framework for researchers screening small molecule libraries for novel epigenetic modulators.

Introduction to Epigenetic Drug Discovery

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[13][14] These modifications are crucial for normal development and cellular differentiation. Dysregulation of the epigenetic machinery is a hallmark of many diseases, including cancer. Unlike genetic mutations, epigenetic changes are often reversible, making the enzymes that control them attractive therapeutic targets.[15][16]

Key Target Classes:

  • Writers: Enzymes that add epigenetic marks (e.g., DNA methyltransferases (DNMTs), histone acetyltransferases (HATs), histone methyltransferases (HMTs)).

  • Erasers: Enzymes that remove epigenetic marks (e.g., histone deacetylases (HDACs), histone demethylases (KDMs)).

  • Readers: Proteins that recognize and bind to specific epigenetic marks, translating them into cellular responses (e.g., Bromodomain-containing proteins).[16]

General High-Throughput Screening (HTS) Workflow

The process of identifying novel epigenetic modulators typically follows a multi-stage HTS workflow.

HTS_Workflow AssayDev 1. Assay Development & Optimization PrimaryScreen 2. Primary Screen (Single Concentration) AssayDev->PrimaryScreen HitConfirmation 3. Hit Confirmation & Triage PrimaryScreen->HitConfirmation DoseResponse 4. Dose-Response (IC50/EC50 Determination) HitConfirmation->DoseResponse SecondaryAssay 5. Secondary Assays (Selectivity & Orthogonal) DoseResponse->SecondaryAssay LeadOp 6. Lead Optimization SecondaryAssay->LeadOp

A generalized workflow for epigenetic drug discovery screening.
Data Presentation

Clear and structured data presentation is essential for interpreting screening results.

Table 1: Summary of Primary Screening Hits

Compound ID% Inhibition (at 10 µM)Z'-factorSignal-to-Background (S/B)Hit Status
Cmpd-00185.20.7812.1Hit
Cmpd-00212.50.7812.1Inactive
Cmpd-00392.10.7812.1Hit
Cmpd-00455.60.7812.1Hit

Table 2: Dose-Response Data for Confirmed Hits

Compound IDIC50 (µM)Hill SlopeR² Value
Cmpd-0011.21.10.992
Cmpd-0030.450.90.995
Cmpd-0048.91.30.987
Detailed Experimental Protocols

The following are example protocols for common "eraser" and "writer" enzyme classes. These are intended as templates and should be optimized for specific laboratory conditions and reagents.

This protocol is adapted from commercially available kits and measures the activity of Class I and II HDACs.[17][18][19]

Objective: To identify inhibitors of HDAC enzymatic activity from a compound library.

Principle: A fluorogenic substrate, typically a lysine (B10760008) residue with an acetyl group and a fluorescent reporter (e.g., AMC), is incubated with the HDAC enzyme. Deacetylation by HDAC allows a developing enzyme (e.g., trypsin) to cleave the substrate, releasing the fluorescent reporter. The fluorescence intensity is directly proportional to HDAC activity.

Materials:

  • Recombinant human HDAC1 enzyme

  • HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[19]

  • Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Inhibitor Control (e.g., Trichostatin A)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)

  • Compound library dissolved in DMSO

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[19][20]

Procedure:

  • Reagent Preparation:

    • Prepare fresh HDAC Assay Buffer. Keep on ice.

    • Thaw HDAC enzyme on ice. Dilute to the desired working concentration (e.g., 2x final concentration) in cold assay buffer. The optimal concentration should be determined empirically.

    • Prepare the Developer solution according to the manufacturer's instructions. This typically includes the developing enzyme and a pan-HDAC inhibitor to stop the reaction.

  • Assay Plate Setup (96-well format):

    • Test Compound Wells: Add 40 µL of diluted HDAC enzyme to each well. Add 10 µL of test compound at various concentrations (final DMSO concentration <1%).

    • Positive Control (100% Activity): Add 40 µL of diluted HDAC enzyme. Add 10 µL of assay buffer containing the same percentage of DMSO as the test compound wells.

    • Negative Control (Inhibitor Control): Add 40 µL of diluted HDAC enzyme. Add 10 µL of a saturating concentration of Trichostatin A.

    • Background Wells: Add 50 µL of assay buffer (no enzyme).

  • Reaction Initiation:

    • Add 10 µL of the HDAC substrate to all wells to initiate the reaction. The final volume should be 60 µL.

    • Mix gently by shaking the plate for 30 seconds.

  • Incubation:

    • Cover the plate and incubate at 37°C for 30-60 minutes. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.

  • Reaction Termination and Development:

    • Add 40 µL of Developer solution to each well.

    • Incubate at room temperature for 15 minutes.[19][20]

  • Data Acquisition:

    • Read the fluorescence on a microplate reader at Ex/Em = 355/460 nm.

Data Analysis:

  • Subtract the average fluorescence of the background wells from all other wells.

  • Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

This protocol is based on an ELISA-like format to detect global DNA methylation.[21][22]

Objective: To identify inhibitors of DNMT1 activity.

Principle: A substrate DNA is coated onto microplate wells. Recombinant DNMT1 enzyme and the methyl donor S-adenosylmethionine (SAM) are added. In the presence of active DNMT1, the DNA substrate becomes methylated. The level of methylation is then detected using a specific antibody that recognizes 5-methylcytosine (B146107) (5-mC), followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a colorimetric or fluorometric substrate.

Materials:

  • Recombinant human DNMT1 enzyme

  • DNMT Assay Buffer

  • S-adenosylmethionine (SAM or Adomet)

  • Substrate-coated 8-well strips

  • Control Inhibitor (e.g., Procainamide)

  • Capture Antibody (Anti-5-mC)

  • Detection Antibody (e.g., HRP-conjugated secondary antibody)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Colorimetric/Fluorometric Substrate (e.g., TMB for HRP)

  • Stop Solution (e.g., 0.5 M H2SO4 for TMB)

  • Microplate reader (absorbance at 450 nm for TMB)[21]

Procedure:

  • Reaction Setup:

    • For each reaction, prepare a mix containing DNMT Assay Buffer, SAM, and the test compound or control.

    • Test Compound Wells: Add the reaction mix containing the test compound to the substrate-coated wells.

    • Positive Control (100% Activity): Add reaction mix with vehicle (e.g., DMSO).

    • Negative Control (Inhibitor Control): Add reaction mix containing a known DNMT1 inhibitor.

    • Blank Wells: Add assay buffer and SAM, but no enzyme.

  • Enzyme Addition:

    • Add diluted DNMT1 enzyme to all wells except the blank.

    • Mix, cover the plate, and incubate at 37°C for 60-90 minutes.[21]

  • Washing:

    • Aspirate the reaction mixture and wash each well 3 times with 150 µL of 1X Wash Buffer.[21]

  • Antibody Incubation:

    • Add 50 µL of diluted Capture Antibody (anti-5-mC) to each well.

    • Incubate at room temperature for 60 minutes on an orbital shaker.[21]

    • Wash each well 5 times with 150 µL of 1X Wash Buffer.

    • Add 50 µL of diluted Detection Antibody to each well.

    • Incubate at room temperature for 30 minutes.[21]

  • Final Washes and Development:

    • Aspirate and wash each well 5 times with 1X Wash Buffer.

    • Add 100 µL of Developing Solution (e.g., TMB) to each well and incubate at room temperature away from light until color develops (2-10 minutes).[21]

  • Data Acquisition:

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm on a microplate reader.

Data Analysis:

  • Calculate the DNMT1 activity or inhibition using the optical density (OD) readings. The formula for percent inhibition is similar to the HDAC assay: % Inhibition = 100 * (1 - (OD_Compound - OD_Blank) / (OD_Positive - OD_Blank))

  • Determine IC50 values by plotting percent inhibition against compound concentration.

References

Troubleshooting & Optimization

T-448 Technical Support Center: A Guide for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of T-448 in in vitro studies. This compound is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation, with an IC50 of 22 nM.[1][2] Proper handling and preparation of this compound are critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound leads to an increase in H3K4 methylation, which alters gene expression.[2] It has been shown to have minimal impact on the LSD1-GFI1B complex, which is a key regulator of hematopoietic differentiation.[2][3]

Q2: In which solvents is this compound soluble?

A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For other commonly used solvents, specific quantitative data is limited. It is recommended to perform small-scale solubility tests before preparing large stock solutions.

Q3: What is the recommended final concentration of DMSO in cell culture medium when using this compound?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%.[4] Some sensitive primary cell lines may require even lower concentrations, so it is advisable to include a vehicle control (medium with the same final DMSO concentration as the this compound treatment) in your experiments to account for any potential solvent effects.[4]

Solubility and Stock Solution Preparation

Proper preparation of this compound solutions is crucial for accurate and reproducible results. The following tables provide guidance on preparing stock solutions in DMSO.

Table 1: Preparation of this compound Stock Solutions in DMSO

Desired Stock ConcentrationMolecular Weight ( g/mol )Mass of this compound for 1 mL of DMSO
1 mM444.500.4445 mg
5 mM444.502.2225 mg
10 mM444.504.4450 mg
20 mM444.508.8900 mg

Note: Based on a molecular weight of 444.50 g/mol for this compound.

Table 2: Solubility of this compound in DMSO

SolventSolubility
DMSO≥ 16.67 mg/mL

This data indicates that a clear solution can be achieved at this concentration.[5] It is recommended to use fresh, anhydrous DMSO to ensure optimal solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays

This protocol describes the preparation of a 1 µM final concentration of this compound in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Weigh out 4.445 mg of this compound powder and dissolve it in 1 mL of anhydrous DMSO to make a 10 mM stock solution.

    • Vortex thoroughly to ensure the compound is completely dissolved. This stock solution can be stored at -20°C for short-term storage or -80°C for long-term storage.

  • Prepare a 1 mM Intermediate Dilution:

    • Perform a 1:10 serial dilution of the 10 mM stock solution in DMSO to create a 1 mM intermediate solution. For example, add 10 µL of the 10 mM stock to 90 µL of DMSO.

  • Prepare the Final Working Solution:

    • Add 1 µL of the 1 mM intermediate solution to 1 mL of pre-warmed complete cell culture medium.

    • Mix gently by inverting the tube or pipetting up and down. This results in a 1 µM final concentration of this compound with a 0.1% final DMSO concentration.

  • Vehicle Control:

    • Prepare a vehicle control by adding 1 µL of DMSO to 1 mL of pre-warmed complete cell culture medium (final DMSO concentration of 0.1%).

  • Application to Cells:

    • Add the final working solution and the vehicle control to your cell cultures immediately after preparation.

Workflow for Preparing this compound Working Solution

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application T448_powder This compound Powder DMSO_stock 10 mM Stock in DMSO T448_powder->DMSO_stock Dissolve in DMSO Intermediate 1 mM Intermediate in DMSO DMSO_stock->Intermediate 1:10 Dilution Final 1 µM Final in Media (0.1% DMSO) Intermediate->Final 1:1000 Dilution in pre-warmed media Cells Cell Culture Final->Cells Add to cells

Caption: Workflow for preparing this compound working solution for in vitro experiments.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon addition to aqueous media.

  • Cause: this compound is hydrophobic and can "crash out" of solution when rapidly diluted from a high-concentration DMSO stock into an aqueous buffer or cell culture medium.

  • Solutions:

    • Serial Dilution: Perform a serial dilution of your DMSO stock in pre-warmed (37°C) culture medium. Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous solution.

    • Lower Final Concentration: The final concentration of this compound may be exceeding its solubility limit in the aqueous medium. Try lowering the final working concentration.

    • Increase Final DMSO Concentration: If your cell line can tolerate it, a slightly higher final DMSO concentration (e.g., up to 0.5%) may help to keep the compound in solution. Always include a vehicle control with the corresponding DMSO concentration.[4]

    • Gentle Mixing: When preparing the final working solution, add the this compound intermediate dilution to the medium while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations.

Issue 2: Loss of this compound activity over time in prepared solutions.

  • Cause: this compound, like many small molecules, can be susceptible to degradation, especially when in aqueous solutions at 37°C for extended periods.

  • Solutions:

    • Fresh Preparation: Prepare fresh working solutions of this compound for each experiment.

    • Storage: Store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

LSD1 Signaling Pathway

This compound exerts its effects by inhibiting LSD1, which is a central component of several protein complexes that regulate gene expression. A key complex is the CoREST complex, which includes LSD1, CoREST (RCOR1), and histone deacetylases (HDACs). This complex is recruited to specific gene promoters by transcription factors, leading to the demethylation of H3K4 and subsequent transcriptional repression. Inhibition of LSD1 by this compound prevents this demethylation, leading to the maintenance of H3K4 methylation and altered gene expression.

LSD1 Signaling Pathway Diagram

LSD1_Pathway cluster_complex CoREST Complex cluster_chromatin Chromatin Regulation cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects LSD1 LSD1 CoREST CoREST (RCOR1) LSD1->CoREST HDAC HDAC1/2 LSD1->HDAC H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Demethylation Histone Histone H3 Histone->H3K4me2 H3K4me0 H3K4me0 (Inactive Mark) GeneExpression Altered Gene Expression H3K4me2->GeneExpression Maintains Active Transcription T448 This compound T448->LSD1 Inhibits

Caption: Simplified LSD1 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Optimizing T-448 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use T-448, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, orally-bioactive, and specific irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4).[1][2] By inhibiting LSD1, this compound leads to an increase in H3K4 methylation, which in turn can alter gene expression.[1][2] this compound inhibits LSD1 with an IC50 value of 22 nM.[1][2] Its mechanism involves the generation of a compact formyl-FAD adduct, which has been shown to have minimal impact on the interaction between LSD1 and its binding partner GFI1B, potentially leading to a better hematological safety profile compared to other LSD1 inhibitors.[2][3]

Q2: What is a good starting concentration for this compound in my cell line?

A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on published data, concentrations ranging from 0.1 µM to 10 µM have been used in primary cultured rat neurons and the human erythroblast cell line TF-1a.[2] For initial experiments, a concentration range spanning from low nanomolar (e.g., 10 nM) to low micromolar (e.g., 10 µM) is recommended to establish a dose-response curve and determine the IC50 in your specific cell line.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically dissolved in an organic solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM). It is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] For use in cell culture, the stock solution should be diluted in culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: What are the potential off-target effects of this compound?

This compound has shown high selectivity for LSD1 over other FAD-dependent enzymes like MAO-A and MAO-B (over 4,500-fold selectivity).[2] However, like many small molecule inhibitors, off-target effects can occur, especially at higher concentrations.[4] It is crucial to perform experiments at the lowest effective concentration and include appropriate controls to distinguish on-target from off-target effects.[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High levels of cell death or cytotoxicity - this compound concentration is too high.- Solvent (e.g., DMSO) toxicity.- Cell line is particularly sensitive.- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%).- Reduce the incubation time with this compound.
Inconsistent results or lack of effect - this compound instability in media.- Incorrect concentration used.- Poor cell permeability.- Cell culture variability.- Prepare fresh this compound solutions for each experiment.- Verify pipetting accuracy and serial dilutions.- Confirm from literature if cell permeability might be an issue for your cell type.- Maintain consistent cell density, passage number, and overall cell health.
Unexpected phenotypic changes - Off-target effects of this compound.- Use the lowest effective concentration of this compound.- Compare the phenotype with that of other known LSD1 inhibitors.- Perform a rescue experiment if a downstream target is known.
Precipitate in culture media after adding this compound - Poor solubility of this compound at the working concentration.- Interaction with media components.- Ensure the final concentration does not exceed the solubility limit of this compound in your culture medium.- Prepare fresh dilutions from a clear stock solution.- Consider using a different formulation or solvent if solubility issues persist.[5][6]

Quantitative Data Summary

Parameter Value Reference
IC50 (LSD1 enzyme activity) 22 nM[1][2]
Selectivity (over MAO-A/B) >4,500-fold[2]
Tested Concentration Range (Primary cultured rat neurons) 0.1 µM - 10 µM[2]
Tested Concentration Range (TF-1a cells) 1 µM and 10 µM[2]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on your cell line of interest using a colorimetric MTT assay.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.01, 0.1, 1, 10, and 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for H3K4 Methylation

This protocol is for assessing the target engagement of this compound by measuring the levels of di-methylated H3K4 (H3K4me2).

Materials:

  • Cells treated with this compound and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the bands using an imaging system.

  • Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

  • Quantify the band intensities to determine the relative change in H3K4me2 levels.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

  • Cells treated with this compound and control cells

  • PBS (Phosphate-Buffered Saline)

  • 70% cold ethanol (B145695)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • Add PI staining solution and incubate in the dark for 15-30 minutes at room temperature.

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][8][9]

Visualizations

LSD1_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1 H3K4me1 H3K4me1 (Inactive Chromatin) LSD1->H3K4me1 Demethylation H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1 T448 This compound T448->LSD1 Inhibition

Caption: Mechanism of this compound action on LSD1-mediated histone demethylation.

T448_Optimization_Workflow start Start: Select Cell Line dose_response Perform Dose-Response (e.g., 10 nM - 10 µM) start->dose_response determine_ic50 Determine IC50 (Cell Viability Assay) dose_response->determine_ic50 select_concentrations Select Concentrations (e.g., 0.5x, 1x, 2x IC50) determine_ic50->select_concentrations target_engagement Verify Target Engagement (Western Blot for H3K4me2) select_concentrations->target_engagement functional_assay Perform Functional Assay (e.g., Cell Cycle, Apoptosis) target_engagement->functional_assay end End: Optimized Concentration functional_assay->end Troubleshooting_Flowchart start Experiment Start issue Unexpected Results? start->issue high_toxicity High Toxicity? issue->high_toxicity Yes no_effect No Effect? issue->no_effect No check_conc Lower this compound Concentration high_toxicity->check_conc Yes inconsistent Inconsistent Results? no_effect->inconsistent No check_stability Check this compound Stability and Preparation no_effect->check_stability Yes standardize_culture Standardize Cell Culture (Passage, Density) inconsistent->standardize_culture Yes end Proceed with Optimized Protocol inconsistent->end No check_dmso Check DMSO Concentration check_conc->check_dmso check_dmso->end verify_target Verify Target Engagement (Western Blot) check_stability->verify_target verify_target->end standardize_culture->end

References

T-448 stability in DMSO and culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for T-448. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in DMSO and cell culture media. The information is tailored for researchers, scientists, and drug development professionals to ensure the successful application of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. It is crucial to store the product in a sealed and protected environment, avoiding moisture.[1]

Q2: How should I prepare and store this compound stock solutions in DMSO?

A2: It is recommended to prepare stock solutions of this compound in DMSO. For short-term storage, solutions can be kept at -20°C for up to one month. For long-term storage, it is advisable to store aliquots in tightly sealed vials at -80°C for up to six months.[1][2] To minimize degradation, it is best to use freshly prepared solutions on the same day.[2] Avoid repeated freeze-thaw cycles.

Q3: What is the stability of this compound in cell culture media?

A3: Currently, there is no publicly available quantitative data specifically detailing the stability of this compound in various cell culture media. The stability of a compound in aqueous media can be influenced by several factors, including the specific components of the medium, pH, temperature, and the presence of serum. It is highly recommended to determine the stability of this compound under your specific experimental conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section below.

Q4: What is the mechanism of action of this compound?

A4: this compound is a specific and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][3] LSD1 is a histone demethylase that plays a critical role in regulating gene expression by removing methyl groups from histones H3K4me1/2 and H3K9me1/2.[4][5] By inhibiting LSD1, this compound can alter gene expression, which in turn affects cell processes such as proliferation, differentiation, and metabolism.[6][7][8]

Stability Data

This compound Stability in DMSO
Storage TemperatureDurationStability NotesSource
-80°CUp to 6 monthsRecommended for long-term storage of stock solutions.[1]
-20°CUp to 1 monthSuitable for short-term storage of stock solutions.[1][2]
Room TemperatureNot RecommendedWhile a general study on thousands of compounds in DMSO showed that 92% were stable after 3 months, it is not advisable to store this compound solutions at room temperature for extended periods due to the lack of specific data.[9][10]

Note: The stability of this compound in DMSO at room temperature has not been specifically reported. For optimal results, adhere to the recommended storage at -20°C or -80°C.

Troubleshooting Guides

Common Issues with this compound Stability in Experiments
IssuePossible CauseSuggested Solution
Loss of this compound activity in cell culture experiments. 1. Degradation in aqueous culture medium: Small molecules can be unstable in aqueous solutions at 37°C. 2. Interaction with media components: Certain components in the culture medium may react with and degrade this compound. 3. pH instability: The pH of the culture medium may affect the stability of the compound.1. Perform a stability study of this compound in your specific cell culture medium at 37°C over your experimental time course (see protocol below). 2. Test for stability in a simpler buffer system like PBS to assess inherent aqueous stability. 3. Evaluate stability in media with and without serum, as serum proteins can sometimes stabilize compounds.
High variability in experimental results. 1. Inconsistent compound concentration: This may be due to incomplete solubilization in DMSO or precipitation upon dilution in aqueous media. 2. Repeated freeze-thaw cycles: This can lead to degradation of the compound in your stock solution.1. Ensure complete dissolution of this compound in DMSO before preparing working solutions. Visually inspect for any precipitates. 2. When diluting the DMSO stock in aqueous media, add the stock solution to the media and mix immediately to prevent precipitation. 3. Aliquot your DMSO stock solution to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Preparation of Solutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare your cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS).

  • Prepare a working solution of this compound by diluting the stock solution in the respective media to your final experimental concentration (e.g., 10 µM).

2. Experimental Procedure:

  • Add 1 mL of the this compound working solution to triplicate wells of a 24-well plate for each condition (e.g., media with serum, media without serum).

  • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot (e.g., 100 µL) from each well. The 0-hour time point should be collected immediately after adding the working solution.

  • Immediately process the samples for analysis or store them at -80°C.

3. Sample Processing and Analysis:

  • To each aliquot, add a protein precipitation agent (e.g., 2 volumes of cold acetonitrile (B52724) containing an internal standard).

  • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to HPLC or LC-MS vials for analysis.

  • Analyze the concentration of this compound at each time point. The percentage of this compound remaining at each time point relative to the 0-hour time point will indicate its stability.

Visualizations

Signaling Pathway of this compound Action

T448_LSD1_Pathway This compound Mechanism of Action via LSD1 Inhibition cluster_nucleus Nucleus T448 This compound LSD1 LSD1 (Lysine-Specific Demethylase 1) T448->LSD1 Inhibits Histones Histone H3 (H3K4me1/2, H3K9me1/2) LSD1->Histones Demethylates NonHistone Non-Histone Proteins (e.g., p53, STAT3) LSD1->NonHistone Demethylates Methylation Increased Methylation Histones->Methylation Leads to NonHistone->Methylation Leads to GeneExpression Altered Gene Expression Methylation->GeneExpression CellularEffects Changes in: - Cell Proliferation - Cell Differentiation - Metabolism GeneExpression->CellularEffects

Caption: this compound inhibits LSD1, leading to increased histone and non-histone protein methylation, which alters gene expression and cellular processes.

Experimental Workflow for Stability Assessment

Stability_Workflow Workflow for this compound Stability Assessment cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis PrepStock Prepare 10 mM this compound Stock in DMSO PrepWorking Prepare this compound Working Solution in Media PrepStock->PrepWorking PrepMedia Prepare Culture Media (+/- Serum) PrepMedia->PrepWorking Incubate Incubate at 37°C, 5% CO₂ PrepWorking->Incubate Timepoints Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) Incubate->Timepoints Precipitate Protein Precipitation (Acetonitrile) Timepoints->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Analyze Analyze Supernatant by HPLC/LC-MS Centrifuge->Analyze Data Determine % this compound Remaining Analyze->Data

References

Preventing T-448 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret experiments using the LSD1 inhibitor, T-448, with a focus on preventing and identifying off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel, orally-bioavailable, and irreversible (covalent) inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4).[1] Its primary on-target effect is the inhibition of LSD1, leading to an increase in H3K4 methylation.[1] this compound has an IC50 of 22 nM for LSD1.[1]

Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

Off-target effects occur when a compound binds to and alters the function of proteins other than its intended target.[2][3] These unintended interactions are a significant concern because they can lead to:

  • Cellular toxicity: Inhibition of essential "housekeeping" proteins or signaling pathways can cause cell death or other toxic effects unrelated to the on-target activity.[2]

  • Lack of translatability: Promising preclinical results may fail in clinical settings if the efficacy was due to off-target effects that are not relevant or are toxic in a whole organism.[2]

Q3: What are the initial signs that my experimental results with this compound might be influenced by off-target effects?

Several indicators may suggest that off-target effects are confounding your results:

  • Discrepancy with genetic validation: The phenotype observed with this compound is different from or absent when the intended target (LSD1) is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[2][3]

  • Inconsistent results with other inhibitors: A structurally different LSD1 inhibitor produces a different phenotype or no effect at all.[3]

  • Effects at high concentrations: The observed phenotype only occurs at high concentrations of this compound, significantly above its IC50 for LSD1. Off-target effects are more likely at higher concentrations.[2]

  • Unusual dose-response curve: A lack of a clear dose-response relationship can be indicative of off-target effects.[4]

Troubleshooting Guides

Issue: Unexpected or Inconsistent Phenotype Observed

If you observe a phenotype that is inconsistent with known LSD1 biology or varies between experiments, consider the following troubleshooting steps:

Potential Cause Troubleshooting Action Expected Outcome
Off-Target Effects 1. Dose-Response Validation: Perform a dose-response experiment with this compound. 2. Orthogonal Validation: Use a structurally different LSD1 inhibitor. 3. Genetic Validation: Use siRNA or CRISPR to knockdown/knockout LSD1.1. A clear dose-response relationship should be observed, with the effect occurring at concentrations relevant to the LSD1 IC50.[4] 2. A similar phenotype should be observed with a different LSD1 inhibitor.[3] 3. The phenotype should be recapitulated with genetic knockdown/knockout of LSD1.[2]
Compound Instability 1. Fresh Dilutions: Always prepare fresh working solutions of this compound from a stable stock for each experiment.[4][5] 2. Proper Storage: Store stock solutions at -20°C or -80°C in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles.[5]Consistent results between experimental batches.[4]
Cell Culture Conditions 1. Standardize Protocols: Use cells of a consistent passage number and ensure they are healthy and free of mycoplasma contamination.[4]Reduced variability in cellular response to this compound.

Diagram: Troubleshooting Logic for Unexpected Phenotypes

G start Unexpected Phenotype Observed with this compound dose_response Perform Dose-Response Experiment start->dose_response clear_dose Clear Dose-Response? dose_response->clear_dose orthogonal Test with Structurally Different LSD1 Inhibitor clear_dose->orthogonal Yes off_target High Probability of Off-Target Effect clear_dose->off_target No similar_phenotype Similar Phenotype? orthogonal->similar_phenotype genetic Genetic Validation (siRNA/CRISPR of LSD1) similar_phenotype->genetic Yes similar_phenotype->off_target No phenotype_recap Phenotype Recapitulated? genetic->phenotype_recap on_target High Confidence On-Target Effect phenotype_recap->on_target Yes phenotype_recap->off_target No inconclusive Inconclusive, Check Compound Stability & Cell Conditions off_target->inconclusive

Caption: Troubleshooting workflow for determining if an observed phenotype is on-target.

Proactive Strategies to Minimize Off-Target Effects

To increase the confidence in your experimental findings, it is crucial to proactively design experiments that can help identify and control for potential off-target effects.

Data Presentation: Illustrative Kinase Selectivity Profile for this compound

While a comprehensive selectivity profile for this compound is not publicly available, the following table illustrates what a kinome-wide screen might reveal. This is a hypothetical dataset to demonstrate how such data is presented and interpreted.

Kinase Target % Inhibition at 1 µM this compound IC50 (nM) Notes
LSD1 (On-Target) 98% 22 Intended Target
Off-Target Kinase A85%150Potential off-target, ~7-fold less potent than on-target.
Off-Target Kinase B60%800Moderate inhibitor at 1 µM.
Off-Target Kinase C25%>10,000Unlikely to be a significant off-target.
>400 Other Kinases<10%>10,000Demonstrates good selectivity within the kinome.

This is a hypothetical table for illustrative purposes.

Experimental Protocols

Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical Assay)

This protocol outlines a general method for assessing the selectivity of this compound against a large panel of kinases, often performed by commercial vendors.[6][7]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Single-Dose Screening: Submit the compound for an initial screen against a broad panel of kinases (e.g., >400) at a single high concentration, typically 1 µM.[6]

  • Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases with significant inhibition (e.g., >50%).[6]

  • IC50 Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value.[6]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify that this compound engages with its intended target, LSD1, in intact cells.[2][3]

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and use centrifugation to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble LSD1 remaining using Western blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble LSD1 as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[3]

Diagram: Experimental Workflow for Off-Target Validation

G start Start: Hypothesis Phenotype is due to LSD1 inhibition by this compound biochem Biochemical Profiling (e.g., Kinome Scan) start->biochem cellular Cellular Target Engagement (e.g., CETSA) start->cellular genetic Genetic Validation (CRISPR/siRNA) start->genetic orthogonal Orthogonal Validation (Different LSD1 Inhibitor) start->orthogonal biochem_res Identify Potential Off-Targets biochem->biochem_res cellular_res Confirm On-Target Binding in Cells cellular->cellular_res genetic_res Phenotype is LSD1-Dependent genetic->genetic_res orthogonal_res Phenotype is Not Compound-Specific orthogonal->orthogonal_res conclusion Conclusion: High confidence that the observed phenotype is due to on-target inhibition of LSD1 biochem_res->conclusion cellular_res->conclusion genetic_res->conclusion orthogonal_res->conclusion

Caption: A multi-pronged approach for validating on-target effects of this compound.

Diagram: this compound Mechanism of Action and Potential Off-Target Signaling

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway T448_on This compound LSD1 LSD1 T448_on->LSD1 Inhibits H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylates H3K4me1 H3K4me1 H3K4me2->H3K4me1 Gene_Expression Altered Gene Expression H3K4me2->Gene_Expression Impacts T448_off This compound OffTarget Off-Target Kinase/Enzyme T448_off->OffTarget Inhibits Downstream Downstream Signaling OffTarget->Downstream Regulates

Caption: Simplified signaling pathway for this compound's on-target and potential off-target effects.

References

Troubleshooting T-448 inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a hypothetical compound, "T-448," as no specific public data is available for a substance with this designation. This guide is intended to serve as a general template for troubleshooting inconsistent results with small molecule inhibitors in a research setting.

General Information

This compound is a potent and selective inhibitor of the fictional kinase "Kinase-X," which is a key component of the "Growth Factor Signaling Pathway" implicated in cell proliferation and survival. Inconsistencies in experimental results can arise from a variety of factors related to compound handling, assay conditions, and biological variability.

Troubleshooting Guide: Inconsistent this compound Results

Issue 1: High Variability in IC50 Values

You may observe significant differences in the half-maximal inhibitory concentration (IC50) of this compound between experiments.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Compound Instability This compound may be unstable in certain solvents or at specific temperatures. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. Store stock solutions in small aliquots at -80°C.
Inaccurate Pipetting Inaccurate serial dilutions can lead to significant errors in the final concentration. Calibrate your pipettes regularly and use low-retention tips.
Variable Cell Density The number of cells seeded per well can influence the apparent IC50. Ensure consistent cell seeding density across all plates and experiments. Perform cell counts before each experiment.
Assay Incubation Time The duration of this compound exposure can affect the IC50 value. Optimize and standardize the incubation time for your specific cell line and assay.
Serum Concentration Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration. Test a range of FBS concentrations or consider using serum-free media if your cell line allows.

Example Data: Effect of Serum Concentration on this compound IC50

FBS Concentration (%) Average IC50 (nM) Standard Deviation (nM)
10150.525.8
595.212.1
252.77.5
0 (serum-free)25.13.2
Issue 2: Inconsistent Effects in Cell-Based Assays

You may find that this compound shows a strong inhibitory effect in some experiments but little to no effect in others.

Potential Causes and Solutions:

  • Cell Line Authenticity and Passage Number: Verify the identity of your cell line using short tandem repeat (STR) profiling. High-passage number cells can exhibit altered signaling pathways. Use cells within a consistent and low passage range.

  • Compound Solubility: this compound may precipitate in your culture medium. Visually inspect your assay plates for any signs of precipitation. If solubility is an issue, consider using a different solvent or adding a solubilizing agent like Pluronic F-68.

  • Biological Heterogeneity: The expression or activity of Kinase-X may vary with cell confluence or cell cycle stage. Synchronize your cells before treatment if necessary.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound?

A1: this compound powder should be stored at -20°C, protected from light and moisture. For stock solutions (e.g., in DMSO), we recommend storing them in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q2: What is the recommended solvent for this compound?

A2: this compound is soluble in DMSO at concentrations up to 50 mM. For aqueous solutions, first, dissolve the compound in DMSO and then dilute it with the aqueous buffer. The final DMSO concentration in your assay should be kept low (typically <0.5%) and consistent across all treatments, including the vehicle control.

Q3: How can I confirm the activity of my batch of this compound?

A3: We recommend performing a quality control experiment with each new batch of this compound. This can be a simple in vitro kinase assay using recombinant Kinase-X to determine the IC50. This will ensure that the compound is active and that your results are comparable to previous experiments.

Experimental Protocols

Protocol: In Vitro Kinase-X Activity Assay

This protocol is designed to determine the IC50 of this compound against recombinant Kinase-X.

Materials:

  • Recombinant Kinase-X enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Peptide substrate for Kinase-X

  • This compound stock solution (10 mM in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Then, dilute the this compound and vehicle control in kinase buffer.

  • Add 2.5 µL of the diluted this compound or vehicle control to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the peptide substrate and ATP in kinase buffer.

  • Initiate the reaction by adding 5 µL of recombinant Kinase-X enzyme in kinase buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and detect the generated ADP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent, and incubate for another 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50.

Visualizations

T448_Signaling_Pathway Growth Factor Growth Factor GF Receptor GF Receptor Growth Factor->GF Receptor Kinase-X Kinase-X GF Receptor->Kinase-X Activates Downstream Effector Downstream Effector Kinase-X->Downstream Effector Phosphorylates Proliferation & Survival Proliferation & Survival Downstream Effector->Proliferation & Survival T448 T448 T448->Kinase-X Inhibits

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase-X.

Troubleshooting_Workflow Start Inconsistent Results CheckCompound Check Compound (Storage, Solubility, Age) Start->CheckCompound CheckAssay Review Assay Parameters (Cells, Reagents, Protocol) Start->CheckAssay QC_Test Perform QC Test (e.g., in vitro assay) CheckCompound->QC_Test Optimize Optimize Assay Conditions (e.g., cell density, incubation time) CheckAssay->Optimize Pass QC Pass QC_Test->Pass Consistent? Fail QC Fail: New Compound Batch QC_Test->Fail Inconsistent? Pass->CheckAssay Resolved Issue Resolved Optimize->Resolved

Caption: Workflow for troubleshooting inconsistent experimental results.

T-448 (EOS-448) Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the anti-TIGIT monoclonal antibody T-448 (also known as EOS-448 or belrestotug). The information provided is intended to assist in the optimization of dose-response experiments and the interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (EOS-448)?

A1: this compound is a human IgG1 monoclonal antibody that targets the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an immune checkpoint protein expressed on T cells and Natural Killer (NK) cells.[1][2] Its therapeutic effect is believed to be multifactorial:

  • Blockade of TIGIT signaling: this compound binds to TIGIT with high affinity, preventing its interaction with its ligands, primarily CD155 (PVR). This blockade inhibits the downstream inhibitory signals that suppress T-cell and NK-cell activation.

  • Fc-gamma receptor (FcγR) engagement: As an IgG1 isotype, this compound's Fc region can engage Fcγ receptors on other immune cells, such as antigen-presenting cells (APCs) and NK cells. This engagement can lead to:

    • Depletion of TIGIT-high cells: This includes suppressive regulatory T cells (Tregs) and exhausted T cells, thereby reducing immunosuppression in the tumor microenvironment.[2][3][4]

    • Activation of APCs and NK cells: This can enhance the anti-tumor immune response.

Q2: What are the expected outcomes of a successful this compound dose-response experiment?

A2: A well-designed dose-response experiment with this compound should demonstrate a dose-dependent increase in T-cell activation and a decrease in immunosuppressive cell populations. Key readouts to consider are:

  • Increased proliferation of effector T cells (e.g., measured by Ki67 expression).[1]

  • Enhanced cytokine production by effector T cells (e.g., IFN-γ, TNF-α).

  • Decreased population of regulatory T cells (Tregs).[3][4]

  • Increased activation of NK cells.

Q3: I am not observing a clear dose-response effect. What are some common troubleshooting steps?

A3: See the "Troubleshooting Guide" section below for a detailed breakdown of potential issues and solutions. Common areas to investigate include cell health and density, reagent quality, assay protocol, and data analysis.

Q4: What are typical starting concentrations for in vitro experiments with this compound?

A4: this compound has been reported to have picomolar activity for preventing ligand binding.[1] For in vitro functional assays, a broad dose range is recommended for initial characterization, typically spanning from low picomolar to high nanomolar concentrations. The optimal concentration will depend on the specific cell type and assay endpoint.

Q5: How can I assess target engagement of this compound in my experiments?

A5: Target engagement can be assessed by measuring the occupancy of TIGIT on the surface of target cells. This is typically done using flow cytometry with a fluorescently labeled anti-T-448 antibody or a competing anti-TIGIT antibody that binds to a different epitope. In clinical studies, high target engagement has been observed at all tested doses.[5]

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for this compound based on trends reported in preclinical and clinical studies. Exact values from specific studies are often proprietary.

Table 1: In Vitro Functional Activity of this compound

Assay TypeCell Line/SystemParameterThis compound Value
TIGIT Binding AffinityRecombinant Human TIGITK_D~0.64 nM[6]
T-Cell ActivationT-cell/APC co-cultureEC_50 (IFN-γ release)5 - 20 ng/mL
Treg DepletionPBMC cultureIC_50 (Treg frequency)10 - 50 ng/mL
NK Cell ActivationNK cell/target cell co-cultureEC_50 (CD107a expression)2 - 15 ng/mL

Table 2: Phase 1 Clinical Trial Dose Escalation and Pharmacodynamic Response

Dose Level (Monotherapy)RouteDosing ScheduleObserved Treg Depletion (Peripheral Blood)Notes
20 mgIVEvery 2 Weeks (Q2W)Significant depletion observedDepletion was noted even at the lowest dose.[2][7]
70 mgIVQ2WSustained depletion
200 mgIVQ2WRobust depletion
700 mgIVQ2WMaintained depletion[5]
1400 mgIVEvery 4 Weeks (Q4W)Prolonged depletion[5]

Experimental Protocols

Key Experiment 1: In Vitro Treg Suppression Assay

Objective: To determine the dose-dependent effect of this compound on the suppressive function of regulatory T cells.

Methodology:

  • Cell Isolation: Isolate CD4+CD25+ Tregs and CD4+CD25- responder T cells (Tresp) from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • Cell Labeling: Label the Tresp cells with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.

  • Co-culture Setup: Co-culture the labeled Tresp cells with Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Tresp).

  • This compound Treatment: Add a serial dilution of this compound or an isotype control antibody to the co-cultures.

  • T-Cell Stimulation: Stimulate the co-cultures with anti-CD3/CD28 beads or antibodies.

  • Incubation: Incubate the cells for 3-5 days.

  • Flow Cytometry Analysis: Harvest the cells and analyze the proliferation of the Tresp cells by measuring the dilution of the proliferation dye using flow cytometry. A reduction in Tresp proliferation in the presence of Tregs indicates suppression. The reversal of this suppression by this compound demonstrates its activity.

Key Experiment 2: Cytokine Release Assay

Objective: To measure the dose-dependent effect of this compound on T-cell cytokine production.

Methodology:

  • Cell Culture: Culture human PBMCs or isolated T cells with or without antigen-presenting cells.

  • This compound Treatment: Add a serial dilution of this compound or an isotype control antibody to the cell cultures.

  • Stimulation: Stimulate the cells with a relevant antigen, superantigen (e.g., SEB), or anti-CD3/CD28 antibodies.

  • Incubation: Incubate the cells for 24-72 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicates - Inconsistent cell seeding density- Pipetting errors- Improper mixing of reagents- Use a cell counter for accurate cell seeding.- Calibrate pipettes regularly and use proper pipetting techniques.- Ensure thorough but gentle mixing of all reagents and cell suspensions.
No or weak dose-response - Sub-optimal assay conditions (e.g., incubation time, stimulation strength)- Low TIGIT expression on target cells- Inactive this compound antibody- Optimize assay parameters such as incubation time and stimulant concentration.- Confirm TIGIT expression on your target cell population by flow cytometry.- Verify the activity of the this compound antibody using a positive control cell line or a binding assay.
Atypical or non-sigmoidal dose-response curve - Cytotoxicity at high concentrations- Off-target effects- Issues with data normalization- Assess cell viability at each dose using a viability dye (e.g., trypan blue, PI).- Consider the possibility of off-target effects and investigate with appropriate controls.- Review your data analysis workflow, including background subtraction and normalization to controls.
High background signal - Non-specific antibody binding- Autofluorescence of cells or media- Contamination- Include an isotype control to assess non-specific binding.- Use phenol (B47542) red-free media and consider using a viability dye to exclude dead cells, which can be autofluorescent.- Regularly test for mycoplasma contamination.

Visualizations

T448_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell / NK Cell cluster_Immune_Response Immune Response CD155 CD155 (PVR) TIGIT TIGIT TIGIT->CD155 Inhibitory Signal Inhibition Inhibition CD226 CD226 Activation Activation TCR TCR T448 This compound (EOS-448) T448->CD155 Blocks Interaction T448->TIGIT Binds to TIGIT

Caption: this compound (EOS-448) mechanism of action.

Dose_Response_Workflow cluster_Preparation Experiment Preparation cluster_Execution Assay Execution cluster_Analysis Data Acquisition & Analysis Isolate_Cells Isolate Target Immune Cells (e.g., T-cells, PBMCs) Seed_Plate Seed Cells in Microplate Isolate_Cells->Seed_Plate Prepare_T448 Prepare Serial Dilutions of this compound and Isotype Control Add_T448 Add this compound/Control to Wells Prepare_T448->Add_T448 Seed_Plate->Add_T448 Stimulate Apply Stimulus (e.g., anti-CD3/CD28, Target Cells) Add_T448->Stimulate Incubate Incubate for Defined Period Stimulate->Incubate Acquire_Data Measure Endpoint (e.g., Flow Cytometry, ELISA) Incubate->Acquire_Data Analyze Analyze Data (Normalize to Controls) Acquire_Data->Analyze Plot_Curve Plot Dose-Response Curve Analyze->Plot_Curve Determine_Parameters Determine IC50 / EC50 Plot_Curve->Determine_Parameters Troubleshooting_Logic Start Atypical Dose-Response Curve Check_Variability High Replicate Variability? Start->Check_Variability Check_Response Weak or No Response? Check_Variability->Check_Response No Fix_Variability Review Cell Seeding & Pipetting Technique Check_Variability->Fix_Variability Yes Check_Viability Non-Sigmoidal Curve? Check_Response->Check_Viability No Fix_Response Verify TIGIT Expression & Antibody Activity Check_Response->Fix_Response Yes Fix_Viability Assess Cell Viability & Review Data Normalization Check_Viability->Fix_Viability Yes Success Optimized Dose-Response Curve Check_Viability->Success No Fix_Variability->Start Fix_Response->Start Fix_Viability->Start

References

Technical Support Center: T-448 Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing T-448. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the cytotoxic effects of this compound observed in in vitro cell line experiments. Our goal is to help you navigate common challenges and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic mechanism of this compound?

A1: this compound (also known as EOS-448 or GSK4428859A) is an antagonistic anti-TIGIT human immunoglobulin G1 (IgG1) antibody.[1] Its primary mechanism of action is to induce cytotoxicity in cells expressing high levels of the TIGIT receptor, particularly regulatory T cells (Tregs) and terminally exhausted CD8 T cells.[1][2] This is an intended, on-target effect mediated through antibody-dependent cell-mediated cytotoxicity (ADCC), where the Fc portion of this compound engages Fc gamma receptors (FcγR) on effector immune cells, such as Natural Killer (NK) cells, leading to the lysis of the TIGIT-expressing target cells.[3][4]

Q2: We are observing high levels of cytotoxicity in our co-culture experiments. How can we confirm this is an on-target effect?

A2: To confirm that the observed cytotoxicity is TIGIT-dependent and mediated by FcγR engagement, consider the following control experiments:

  • Use a TIGIT-negative cell line: Include a cell line in your assay that does not express TIGIT. A lack of cytotoxicity in this cell line would suggest the effect is specific to TIGIT-expressing cells.

  • Include an isotype control antibody: A non-specific IgG1 isotype control with the same Fc region as this compound should be used. This will help determine the extent of non-specific, Fc-mediated cytotoxicity.

  • Use an Fc-silent version of an anti-TIGIT antibody: If available, an anti-TIGIT antibody with a modified Fc region that does not bind to FcγRs can be used. A significant reduction in cytotoxicity compared to this compound would indicate the effect is FcγR-mediated.[3]

  • TIGIT knockout or knockdown in the target cell line: Using CRISPR/Cas9 or shRNA to reduce or eliminate TIGIT expression in your target cells should abrogate the cytotoxic effect of this compound.

Q3: We are seeing significant variability in cytotoxicity between experimental replicates. What are the potential causes?

A3: Variability in in vitro cytotoxicity assays can arise from several factors.[5] For this compound, consider the following:

  • Effector to Target (E:T) Cell Ratio: The ratio of effector cells (e.g., NK cells or PBMCs) to target cells is critical for consistent ADCC results. Ensure precise cell counting and consistent E:T ratios across all wells and experiments.

  • Effector Cell Variability: Primary effector cells from different donors can have varying levels of FcγR expression and cytotoxic potential. If possible, use a single donor for a set of experiments or pool effector cells from multiple donors to average out the variability.

  • Cell Viability and Passage Number: Ensure both effector and target cells are healthy and within a consistent passage number range. High passage numbers can alter cell characteristics, including antigen expression and susceptibility to cytotoxicity.

  • Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells is a common source of variability. Ensure thorough mixing of cell suspensions before and during plating.[5]

Q4: Can this compound induce apoptosis directly through TIGIT signaling?

A4: TIGIT signaling has been shown to induce apoptosis in T cell subsets.[6] This process appears to be dependent on the presence of regulatory T cells (Tregs).[6] However, this compound is an antagonistic antibody, meaning it blocks TIGIT from interacting with its ligands (like CD155). By blocking this inhibitory signal, this compound is expected to reduce apoptosis in effector T cells, thereby enhancing their anti-tumor activity.[7] Therefore, direct induction of apoptosis through TIGIT agonism is not the intended mechanism of this compound.

Troubleshooting Guides

Issue 1: Higher-than-Expected Cytotoxicity in Control Wells (Isotype Control)
Possible Cause Recommended Solution
High concentration of isotype control antibody Perform a dose-response titration of the isotype control to determine a concentration that does not induce significant cytotoxicity.
Fc-mediated effects on sensitive cell lines Some cell lines may be particularly sensitive to Fc-mediated signaling, even from isotype controls. Consider using an isotype control with a different Fc domain or an Fc-silent version if available.
Contamination of cell cultures Test cell lines for mycoplasma and other contaminants, which can increase non-specific cell death.
Issue 2: Low or No this compound-Mediated Cytotoxicity
Possible Cause Recommended Solution
Low or absent TIGIT expression on target cells Verify TIGIT expression levels on your target cell line using flow cytometry. Select a cell line with robust TIGIT expression.
Low or absent FcγR expression on effector cells Confirm the expression of activating FcγRs (e.g., CD16, CD32) on your effector cell population (e.g., NK cells, monocytes).
Suboptimal Effector to Target (E:T) ratio Optimize the E:T ratio by performing a titration experiment to find the ratio that yields the largest experimental window.
Inactive or degraded this compound antibody Ensure proper storage and handling of the this compound antibody. Use a fresh aliquot and consider running a positive control to confirm its activity.
Interference from serum components High concentrations of IgG in fetal bovine serum (FBS) can sometimes compete for FcγR binding. Consider using low-IgG FBS or serum-free media for the assay.
Issue 3: Inconsistent Dose-Response Curve
Possible Cause Recommended Solution
Non-linear dose response at high concentrations High concentrations of this compound may lead to a "hook effect" or other non-linearities. Ensure your dose range covers a full sigmoidal curve and includes lower concentrations.[8][9]
Pipetting errors during serial dilutions Use calibrated pipettes and proper technique for serial dilutions. Prepare a fresh dilution series for each experiment.
Assay timing The kinetics of ADCC can vary. Perform a time-course experiment (e.g., 4, 8, 24, 48 hours) to determine the optimal incubation time for your specific cell system.

Experimental Protocols

Protocol: In Vitro ADCC Assay for this compound

This protocol provides a general framework for assessing this compound-mediated ADCC. Optimization for specific cell lines and effector cells is recommended.

Materials:

  • TIGIT-positive target cell line

  • Effector cells (e.g., primary human NK cells or PBMCs)

  • This compound antibody

  • IgG1 isotype control antibody

  • Cell culture medium

  • Cytotoxicity detection reagent (e.g., LDH release assay kit or a fluorescence-based live/dead cell stain)

  • 96-well cell culture plates

Procedure:

  • Target Cell Preparation:

    • Culture the TIGIT-positive target cell line to ~80% confluency.

    • Harvest and wash the cells with fresh culture medium.

    • Count the cells and adjust the concentration to the desired seeding density.

    • Seed the target cells into a 96-well plate and incubate for 12-24 hours to allow for adherence (for adherent cell lines).

  • Effector Cell Preparation:

    • Isolate effector cells (e.g., NK cells or PBMCs) from healthy donor blood.

    • Wash the cells and resuspend in culture medium.

    • Count the viable cells and adjust the concentration to achieve the desired E:T ratio.

  • Antibody Dilution:

    • Prepare serial dilutions of this compound and the isotype control antibody in culture medium.

  • Co-culture and Treatment:

    • Carefully remove the medium from the wells containing the target cells.

    • Add the diluted antibodies to the respective wells.

    • Add the effector cell suspension to the wells to achieve the desired E:T ratio.

    • Include the following controls:

      • Target cells only (spontaneous release)

      • Target cells + effector cells (no antibody)

      • Target cells + lysis buffer (maximum release)

      • Effector cells only

  • Incubation:

    • Incubate the plate for the predetermined optimal time (e.g., 4-48 hours) at 37°C in a humidified CO2 incubator.

  • Cytotoxicity Measurement:

    • Measure cytotoxicity using your chosen method (e.g., LDH assay) according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of specific lysis for each antibody concentration using the following formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

    • Plot the dose-response curve and determine the EC50 value for this compound.

Visualizations

T448_Mechanism_of_Action This compound Mechanism of Action cluster_effector Effector Cell (e.g., NK Cell) cluster_target Target Cell (e.g., Treg) Fc_gamma_R FcγR Effector_Nucleus Nucleus Fc_gamma_R->Effector_Nucleus Activation Signal Granzymes Granzymes & Perforin Effector_Nucleus->Granzymes Release Target_Nucleus Nucleus Granzymes->Target_Nucleus Induces Apoptosis TIGIT TIGIT T448 This compound Antibody T448->Fc_gamma_R Fc binding T448->TIGIT

Caption: this compound binds to TIGIT on target cells and FcγR on effector cells, inducing ADCC.

TIGIT_Signaling_Pathway TIGIT Inhibitory Signaling Pathway cluster_apc Antigen Presenting Cell / Tumor Cell cluster_tcell T Cell CD155 CD155 TIGIT TIGIT CD155->TIGIT Ligand Binding ITIM ITIM/ITT-like motifs TIGIT->ITIM Phosphorylation SHP1_SHP2 SHP1/SHP2 ITIM->SHP1_SHP2 Recruitment PI3K_MAPK PI3K/MAPK Pathway SHP1_SHP2->PI3K_MAPK Dephosphorylation (Inhibition) Inhibition Inhibition of Effector Functions PI3K_MAPK->Inhibition

Caption: TIGIT binding to CD155 initiates an inhibitory cascade, suppressing T cell function.

Experimental_Workflow ADCC Assay Experimental Workflow start Start plate_targets Plate Target Cells (TIGIT+) start->plate_targets prep_effectors Prepare Effector Cells (NK/PBMC) start->prep_effectors prep_abs Prepare this compound & Control Ab Dilutions start->prep_abs coculture Co-culture Cells with Antibodies plate_targets->coculture prep_effectors->coculture prep_abs->coculture incubate Incubate (4-48h) coculture->incubate measure Measure Cytotoxicity (e.g., LDH Release) incubate->measure analyze Analyze Data (% Specific Lysis) measure->analyze end End analyze->end

Caption: A generalized workflow for conducting an Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) assay.

References

Technical Support Center: Improving T-448 Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with "T-448". It is crucial to first identify the specific "this compound" compound being used in your research, as this designation may refer to different molecules with distinct properties.

Initial Compound Identification:

  • TAK-448 (RVT-602): A synthetic peptide analog of kisspeptin (B8261505), administered subcutaneously for applications in areas like prostate cancer. Its bioavailability is primarily influenced by first-pass metabolism in the skin.

  • This compound: An orally active, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), being investigated for central nervous system disorders. Its bioavailability is dependent on oral absorption.[1]

  • TOTUM•448: A plant-based extract for metabolic liver diseases. Its in vivo effects are related to the bioavailability of its various metabolites.

This guide will focus on TAK-448 and This compound (LSD1 Inhibitor) , providing specific troubleshooting for each.

Section 1: TAK-448 (Kisspeptin Analog) - Subcutaneous Administration

Troubleshooting Guide
Observed Issue Potential Cause Recommended Solution
Lower than expected plasma concentrations Subcutaneous First-Pass Metabolism: TAK-448 can be metabolized by proteases (e.g., serine proteases) at the injection site, reducing the amount of unchanged drug reaching systemic circulation.[2][3]1. Coadminister with Protease Inhibitors: Studies have shown that co-injection with protease inhibitors can increase the systemic absorption of unchanged TAK-448.[3] 2. Optimize Formulation: Consider a sustained-release depot formulation to protect the peptide from local degradation and provide prolonged exposure.[4] 3. Vary Injection Site: Rotate injection sites to minimize local enzyme induction or saturation.
Non-Linear Pharmacokinetics (Less than dose-proportional increase in exposure with increasing dose) Dose-Dependent Enhancement of Subcutaneous Metabolism: The first-pass metabolism in the skin can be enhanced at higher doses, leading to a non-linear pharmacokinetic profile.[3]1. Conduct Dose-Ranging Studies: Carefully characterize the dose-exposure relationship to identify the linear and non-linear ranges. 2. Use a Stable Isotope-Labeled Internal Standard: This will help accurately quantify the parent drug and its metabolites. 3. Consider IV Administration for Reference: An intravenous dose will provide data on systemic clearance and volume of distribution without the complication of subcutaneous absorption and metabolism, allowing for an accurate determination of absolute bioavailability.
High Variability in Plasma Concentrations Between Animals Inconsistent Injection Technique: Variations in injection depth and volume can affect absorption. Differences in Skin Perfusion and Protease Activity: Individual animal physiology can influence the rate of absorption and metabolism.1. Standardize Injection Protocol: Ensure all personnel are trained on a consistent subcutaneous injection technique. 2. Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability. 3. Monitor Animal Health: Ensure animals are healthy and stress-free, as this can affect skin perfusion.
Experimental Protocols

Protocol for Subcutaneous Administration and Pharmacokinetic Analysis in Rats

  • Animal Preparation: Use male Sprague-Dawley rats (or another appropriate strain) and allow them to acclimate for at least one week. Ensure animals are of a consistent age and weight.

  • Drug Formulation: Dissolve TAK-448 in a suitable vehicle (e.g., sterile saline or a buffered solution). For studies investigating first-pass metabolism, a solution containing [14C]TAK-448 can be used.[3]

  • Administration:

    • Restrain the rat securely.

    • Administer the TAK-448 solution via subcutaneous injection in the dorsal region (scruff of the neck).[5]

    • Use a consistent volume and needle size (e.g., 25G).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[6]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate plasma.

  • Sample Analysis:

    • Analyze the plasma concentrations of unchanged TAK-448 and any relevant metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability (if an IV dose group is included) using appropriate software.

Quantitative Data

Table 1: Pharmacokinetic Parameters of TAK-448 in Preclinical Species

SpeciesDose and RouteCmaxTmaxAUCBioavailability (%)Reference
Rat0.1 - 10 mg/kg SCDose-dependent, non-linearNot specifiedLess than dose-proportional increaseNot specified[7]
DogNot specifiedNot specifiedNot specifiedNot specifiedNot specified[2]

Note: Specific quantitative values for Cmax, Tmax, AUC, and bioavailability are not consistently reported in a consolidated format in the reviewed literature. The data indicates a complex, non-linear pharmacokinetic profile for subcutaneous administration.

Visualization

TAK448_Metabolism cluster_0 Subcutaneous Space TAK-448_Injected TAK-448 (Injected) Proteases Subcutaneous Proteases (e.g., Serine Protease) TAK-448_Injected->Proteases Metabolism Systemic_Circulation Systemic Circulation (Unchanged TAK-448) TAK-448_Injected->Systemic_Circulation Absorption Metabolites Inactive Metabolites Proteases->Metabolites Degradation

Caption: Subcutaneous first-pass metabolism of TAK-448.

Section 2: this compound (LSD1 Inhibitor) - Oral Administration

Troubleshooting Guide
Observed Issue Potential Cause Recommended Solution
Low Oral Bioavailability Poor Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids. Low Permeability: The compound may not effectively cross the intestinal wall. First-Pass Metabolism in the Gut Wall or Liver: The compound may be metabolized before reaching systemic circulation.1. Formulation Optimization:     - Particle Size Reduction: Micronization or nanomilling can increase the surface area for dissolution.     - Amorphous Solid Dispersions: Formulating the drug with a polymer can improve solubility.     - Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption. 2. Use of Permeation Enhancers: Co-administration with excipients that improve intestinal permeability. 3. Investigate Metabolic Stability: Conduct in vitro studies with liver microsomes or hepatocytes to assess metabolic stability.
High Variability in Exposure Food Effects: The presence or absence of food can significantly alter absorption. Inconsistent Dosing Technique: Inaccurate oral gavage can lead to variability.1. Standardize Feeding Conditions: Conduct studies in both fasted and fed states to assess food effects. 2. Refine Oral Gavage Technique: Ensure proper training and use of appropriate gavage needles.[8][9]
Poor Brain Penetration Despite Good Oral Absorption Efflux by Transporters at the Blood-Brain Barrier (BBB): P-glycoprotein (P-gp) and other efflux transporters can limit brain entry.1. In Vitro Transporter Assays: Use cell-based assays to determine if this compound is a substrate for key BBB transporters. 2. Coadministration with Efflux Inhibitors: In preclinical models, co-dosing with a known P-gp inhibitor can confirm the role of efflux in limiting brain exposure.
Experimental Protocols

Protocol for Oral Gavage and Pharmacokinetic Analysis in Mice

  • Animal Preparation: Use adult mice (e.g., ICR strain) of a consistent weight.[10] Fast animals overnight (with access to water) before dosing to standardize gut content.

  • Drug Formulation: Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Administration:

    • Weigh the mouse to calculate the exact dose volume (typically 5-10 mL/kg).[8]

    • Gently restrain the mouse and use a proper-sized, ball-tipped gavage needle.

    • Introduce the needle into the esophagus and slowly administer the drug formulation directly into the stomach.[9][11]

  • Blood and Tissue Sampling:

    • Collect blood samples via a suitable route (e.g., saphenous vein) at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[10]

    • If assessing brain penetration, collect brain tissue at the end of the study.

    • Process blood to plasma and homogenize brain tissue.

  • Sample Analysis: Quantify this compound concentrations in plasma and brain homogenates using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Determine pharmacokinetic parameters including Cmax, Tmax, AUC, and oral bioavailability (requires an IV comparator group).

Quantitative Data

Table 2: Pharmacokinetic Parameters of this compound (LSD1 Inhibitor) in Mice

SpeciesDose and RouteCmaxTmaxAUCOral Bioavailability (%)Reference
ICR MiceOral (dose not specified)Not specified~1 hourNot specifiedNot specified[10]
ICR Mice10 mg/kg Oral (repeated dose)Not specifiedNot specifiedResulted in full inhibition of LSD1 in the hippocampusNot specified[10]

Note: While this compound is described as orally active with good brain penetration, specific quantitative bioavailability and plasma concentration data are not detailed in the provided search results.

Visualization

Oral_Bioavailability_Workflow cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 In Vivo Study cluster_3 Analysis & Outcome Solubility Assess Solubility (Aqueous Buffers) Formulation Select Formulation Strategy (e.g., Suspension, SEDDS) Solubility->Formulation Permeability Assess Permeability (e.g., Caco-2 Assay) Permeability->Formulation Metabolic_Stability Assess Metabolic Stability (Microsomes, Hepatocytes) Metabolic_Stability->Formulation Dosing Oral Gavage in Rodents (Fasted/Fed) Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling LCMS LC-MS/MS Analysis of Plasma Sampling->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PK_Analysis Bioavailability Calculate Oral Bioavailability (vs. IV dose) PK_Analysis->Bioavailability

Caption: General workflow for assessing oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it important for in vivo studies?

A1: Bioavailability (F) is the fraction of an administered drug that reaches the systemic circulation in an unchanged form. It is a critical parameter in pharmacology as it determines the dose required to achieve a therapeutic concentration in the body. Low bioavailability can lead to high inter-individual variability and insufficient drug exposure at the target site.

Q2: What are the main factors that limit the oral bioavailability of a compound?

A2: The primary barriers to oral bioavailability are poor aqueous solubility, low permeability across the intestinal membrane, and degradation by enzymes in the gut lumen or extensive first-pass metabolism in the gut wall and liver.

Q3: How can I improve the solubility of a poorly soluble compound for an oral in vivo study?

A3: Several formulation strategies can be employed. These include reducing the particle size of the drug (micronization), creating an amorphous solid dispersion with a polymer, or using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) to keep the drug in solution in the gastrointestinal tract.

Q4: My peptide therapeutic shows low bioavailability after subcutaneous injection. What could be the cause?

A4: Peptides are susceptible to degradation by proteases present in the subcutaneous tissue. This is a form of first-pass metabolism that occurs at the injection site before the drug can enter the systemic circulation. This is a known issue for compounds like TAK-448.[3]

Q5: What is the difference between absolute and relative bioavailability?

A5: Absolute bioavailability compares the bioavailability of the active drug in the systemic circulation following non-intravenous administration (e.g., oral, subcutaneous) with the bioavailability of the same drug following intravenous administration (which is 100% by definition). Relative bioavailability compares the bioavailability of two different formulations of the same drug, typically a test formulation versus a standard formulation.

References

Technical Support Center: T-448 (EOS-448/Belrestotug)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on T-448: The designation "this compound" can refer to different compounds in scientific literature. This technical support center focuses on EOS-448 (also known as Belrestotug or GSK4428859A) , an antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) antibody.[1][2] This resource is intended for researchers, scientists, and drug development professionals working with this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for EOS-448?

A1: EOS-448 is an antagonistic anti-TIGIT antibody with a multifaceted mechanism of action designed to enhance anti-tumor immune responses.[3][4] Its primary functions are:

  • Blocking the TIGIT-CD155/CD112 interaction: By binding to TIGIT, EOS-448 prevents its interaction with its ligands (CD155 and CD112), which in turn allows the co-stimulatory receptor CD226 to bind these ligands, leading to the activation of T cells and Natural Killer (NK) cells.[5]

  • Fc-gamma Receptor (FcγR) Engagement: As an IgG1 antibody, EOS-448's functional Fc domain engages Fcγ receptors on myeloid and NK cells.[1][4] This engagement leads to:

    • Activation of antigen-presenting cells (APCs).[4]

    • Antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cell-mediated phagocytosis (ADCP) of TIGIT-expressing cells.[6]

    • Preferential depletion of immunosuppressive regulatory T cells (Tregs) and terminally exhausted CD8+ T cells, which have high TIGIT expression.[1][3][4]

Q2: What are the key therapeutic effects of EOS-448 observed in preclinical and clinical studies?

A2: Preclinical and clinical data have shown that EOS-448 can:

  • Activate effector T cells.[3]

  • Modulate antigen-presenting cells.[4]

  • Deplete regulatory T cells (Tregs) and terminally exhausted T cells.[3]

  • Increase the effector CD8/Treg ratio in the blood of treated patients.[1][3]

  • Show early signs of clinical activity in advanced cancers, with one confirmed partial response and nine stable diseases out of 20 evaluable patients in a Phase 1 dose-escalation study.[5]

Q3: Why is the IgG1 isotype important for EOS-448's function?

A3: The IgG1 isotype provides a functional Fc domain, which is crucial for the full range of EOS-448's anti-tumor activity. Studies comparing Fc-engaging formats (like IgG1) to Fc-dead or Fc-silent formats have demonstrated that FcγR engagement is necessary for the depletion of Tregs and the activation of myeloid cells, which contributes significantly to its anti-tumor effects.[1][4] Only the Fc-engaging isotype has been shown to induce a strong anti-tumor effect in murine models, which correlates with Treg depletion and CD8 T cell activation within the tumor microenvironment.[1][3]

Troubleshooting Guide

Q1: My in vitro T-cell activation assay with EOS-448 is showing minimal or no effect. What could be the issue?

A1:

  • Missing FcγR-expressing cells: The full effect of EOS-448, particularly the activation of antigen-presenting cells and depletion of Tregs, is dependent on FcγR engagement.[1][4] Ensure your co-culture system includes FcγR-expressing cells like monocytes, macrophages, or NK cells.

  • Incorrect EOS-448 isotype: If you are using a non-Fc-engaging isotype (e.g., an Fc-silent or Fc-dead mutant) as your primary antibody, you will not observe the effects mediated by FcγR. These formats are typically used as experimental controls.[1]

  • Low TIGIT expression on target cells: The target T cells in your assay must express TIGIT. Confirm TIGIT expression levels on your effector cells and Tregs using flow cytometry.

Q2: I am not observing Treg depletion in my experiments. Why might this be?

A2:

  • Use of an Fc-dead/silent anti-TIGIT antibody: Treg depletion is primarily mediated through ADCC/ADCP via FcγR engagement.[6] An antibody with a non-functional Fc domain will not effectively deplete these cells and is a common negative control.[1]

  • Insufficient effector cells: Ensure a sufficient number of effector cells (like NK cells) capable of mediating ADCC are present in your assay.

  • Low TIGIT expression on Tregs: While Tregs typically have high TIGIT expression, it's advisable to confirm this in your specific experimental system.[6]

Q3: I see an increase in CD8+ T cell proliferation (e.g., Ki67 expression), but no significant anti-tumor activity in my mouse model. What should I investigate?

A3:

  • Tumor microenvironment (TME): The TME may contain other immunosuppressive mechanisms that are not addressed by TIGIT blockade alone. Combination therapy, for example with an anti-PD-1 antibody, has shown synergistic effects in preclinical models.[1]

  • Insufficient Treg depletion: The anti-tumor effect of EOS-448 is strongly correlated with Treg depletion within the tumor.[3] Assess the level of Treg depletion in the TME.

  • Timing and dosage: The timing and dosage of EOS-448 administration may need to be optimized for your specific tumor model.

Data Presentation

Table 1: Summary of Clinical Observations from Phase 1 Dose-Escalation Study of EOS-448 [5]

MetricObservationNumber of Patients
Clinical Response Confirmed Partial Response1
Stable Disease9
Total Evaluable Patients20
Pharmacodynamics Depletion of TIGIT+ suppressive and exhausted cellsObserved at all dose levels
Increased Ki67 expression in memory CD8 T cells during the first cycle-
Sustained depletion of suppressive Tregs-
Increased effector CD8/Treg ratio-

Experimental Protocols

Methodology for Pharmacodynamic Assessment by Flow Cytometry

This is a generalized protocol based on the methodologies described in the literature for assessing the pharmacodynamic effects of EOS-448.[1] Researchers should optimize this protocol for their specific experimental setup.

1. Objective: To assess the impact of EOS-448 on T cell populations (Tregs, effector CD8+ T cells) and their activation status in peripheral blood or tumor-infiltrating lymphocytes.

2. Sample Preparation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • For tumor samples, create single-cell suspensions using mechanical dissociation and/or enzymatic digestion.

3. Antibody Staining:

  • Surface Staining: Incubate cells with a cocktail of fluorescently-conjugated antibodies against surface markers. A typical panel might include:

    • Lineage markers: CD3, CD4, CD8, CD45

    • Treg markers: CD25, CD127

    • TIGIT expression: Anti-TIGIT

  • Intracellular Staining (for Transcription Factors and Proliferation):

    • Fix and permeabilize cells using a commercially available kit (e.g., FoxP3/Transcription Factor Staining Buffer Set).

    • Incubate with antibodies against intracellular targets such as:

      • Treg identification: FoxP3

      • Proliferation marker: Ki67

4. Experimental Controls:

  • Isotype Controls: Use isotype control antibodies for each fluorochrome to determine background staining.

  • Fluorescence Minus One (FMO) Controls: Use FMO controls to properly gate complex multicolor panels, especially for markers like Ki67 and FoxP3.

  • Biological Controls:

    • Untreated/Vehicle Control: Samples from subjects or animals that have not received EOS-448.

    • Fc-dead/silent anti-TIGIT antibody: To demonstrate that certain effects (e.g., Treg depletion) are dependent on FcγR engagement.[1]

5. Data Acquisition and Analysis:

  • Acquire stained samples on a multicolor flow cytometer.

  • Analyze the data using appropriate software (e.g., FlowJo, FCS Express).

  • Gating Strategy:

    • Gate on lymphocytes based on forward and side scatter.

    • Gate on single cells.

    • Gate on CD3+ T cells.

    • Within the T cell gate, separate CD4+ and CD8+ populations.

    • Within the CD4+ gate, identify Tregs (e.g., CD25+ FoxP3+).

    • Quantify the percentage of Ki67+ cells within the CD8+ T cell population to assess proliferation.

    • Calculate the ratio of CD8+ T cells to Tregs.

Visualizations

EOS448_Mechanism_of_Action cluster_Myeloid Myeloid / NK Cell TIGIT TIGIT CD226 CD226 (Co-stimulatory) CD155 CD155 / CD112 (Ligand) TIGIT->CD155 Inhibitory Signal (Blocked by EOS-448) CD226->CD155 Fc_gamma_R FcγR Treg_Depletion Treg/Exhausted T Cell Depletion (ADCC/ADCP) Fc_gamma_R->Treg_Depletion APC_Activation APC Activation Fc_gamma_R->APC_Activation EOS448 EOS-448 (anti-TIGIT IgG1) EOS448->TIGIT Binds to TIGIT EOS448->Fc_gamma_R Fc Domain Binds

Caption: Multifaceted mechanism of action of EOS-448.

Experimental_Workflow cluster_treatment Treatment Groups cluster_analysis Data Analysis Vehicle Vehicle Control Sample_Collection Sample Collection (e.g., Blood, Tumor) Vehicle->Sample_Collection EOS448_Fc_Functional EOS-448 (Fc-Functional) EOS448_Fc_Functional->Sample_Collection EOS448_Fc_Dead EOS-448 (Fc-Dead Control) EOS448_Fc_Dead->Sample_Collection Cell_Isolation Cell Isolation (PBMCs, TILs) Sample_Collection->Cell_Isolation Flow_Cytometry Multicolor Flow Cytometry Staining Cell_Isolation->Flow_Cytometry Treg_Freq Treg Frequency (% of CD4+) Flow_Cytometry->Treg_Freq CD8_Prolif CD8+ Proliferation (% Ki67+) Flow_Cytometry->CD8_Prolif CD8_Treg_Ratio CD8/Treg Ratio Flow_Cytometry->CD8_Treg_Ratio

Caption: Experimental workflow for assessing EOS-448 pharmacodynamics.

References

Overcoming resistance to T-448 in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming potential resistance to the anti-TIGIT antibody, T-448, in cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as EOS-448 or GSK4428859A) is a human immunoglobulin G1 (hIgG1) monoclonal antibody that targets the T cell immunoglobulin and ITIM domain (TIGIT) immune checkpoint inhibitor. TIGIT is expressed on various immune cells, including T cells and Natural Killer (NK) cells. This compound has a multi-faceted mechanism of action:

  • Blocks TIGIT signaling: It prevents TIGIT from binding to its ligands, such as CD155 (PVR) and CD112, which are often overexpressed on tumor cells. This blockage removes the inhibitory signals that suppress T cell and NK cell activity.

  • FcγR engagement: The Fc domain of this compound engages Fc gamma receptors (FcγR), which can lead to:

    • Activation of antigen-presenting cells (APCs).

    • Depletion of regulatory T cells (Tregs) and exhausted T cells that have high TIGIT expression.

By blocking the TIGIT pathway and engaging FcγRs, this compound aims to enhance the anti-tumor immune response.

Q2: What are the potential mechanisms of resistance to this compound?

Resistance to immune checkpoint inhibitors like this compound can be complex and is broadly categorized into primary (innate) and acquired resistance.[1][2] Potential mechanisms include:

  • Tumor-intrinsic factors:

    • Loss of TIGIT expression: The target of this compound may be absent on the tumor-infiltrating immune cells.

    • Downregulation of TIGIT ligands (CD155/CD112) on tumor cells: This would prevent this compound from indirectly affecting the tumor via immune cells.

    • Defects in antigen presentation: Mutations in the machinery responsible for presenting tumor antigens to T cells (e.g., loss of β2M or MHC class I) can prevent immune recognition of cancer cells.[2]

    • Alterations in key signaling pathways: Activation of pathways like TGFβ and Notch has been associated with resistance to immune checkpoint blockade.

  • Tumor-extrinsic factors (Tumor Microenvironment):

    • Presence of other immunosuppressive cells: An abundance of regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs) can create an immunosuppressive environment that this compound alone cannot overcome.[3]

    • Upregulation of alternative immune checkpoints: Cancer cells or immune cells may upregulate other inhibitory receptors like PD-1, LAG-3, or TIM-3, providing alternative pathways for immune evasion.[4]

    • Lack of CD226 expression: CD226 is a co-stimulatory receptor that competes with TIGIT for binding to CD155. Downregulation of CD226 on T cells and NK cells can hinder the anti-tumor response.

Q3: How can I investigate potential resistance to this compound in my cell line models?

Investigating resistance to this compound typically involves co-culture systems with immune cells. Here are some experimental approaches:

  • Characterize your cell lines:

    • Tumor cells: Assess the surface expression of TIGIT ligands (CD155, CD112) using flow cytometry.

    • Immune cells (T cells, NK cells): Confirm the expression of TIGIT and the co-stimulatory receptor CD226.

  • Functional Assays:

    • Cytotoxicity assays: Co-culture cancer cells with immune cells (like NK cells or T cells) in the presence of this compound and measure cancer cell killing.

    • Cytokine profiling: Measure the release of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) from immune cells upon co-culture with tumor cells and this compound treatment.

  • Gene expression analysis: Use techniques like RNA-sequencing to identify changes in gene expression associated with resistance, such as the upregulation of alternative checkpoint molecules or alterations in signaling pathways.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Action
No significant increase in cancer cell death with this compound treatment in a co-culture assay. Low or absent TIGIT expression on effector immune cells. Verify TIGIT expression on your T cells or NK cells using flow cytometry. If expression is low, consider using immune cells from a different source or activating them in vitro to upregulate TIGIT.
Low or absent expression of TIGIT ligands (CD155/CD112) on cancer cells. Confirm ligand expression on your cancer cell line via flow cytometry. If absent, this compound's blocking mechanism may be ineffective. Consider a different cancer cell line with known ligand expression.
Ineffective effector-to-target (E:T) ratio. Optimize the E:T ratio in your cytotoxicity assay. A higher ratio of immune cells to cancer cells may be required.
Initial response to this compound followed by a return to baseline cancer cell survival (acquired resistance). Upregulation of alternative immune checkpoints (e.g., PD-1, LAG-3). Analyze the expression of other checkpoint inhibitors on your immune cells after prolonged exposure to this compound. Consider combination therapies targeting these alternative checkpoints.
Downregulation of the co-stimulatory receptor CD226 on immune cells. Measure CD226 expression on T cells and NK cells. Strategies to enhance CD226 expression could be explored.
High variability in experimental replicates. Inconsistent immune cell populations. Ensure consistent isolation and preparation of primary immune cells. Use standardized protocols and markers to characterize the immune cell subsets in each experiment.
Variability in cell viability or confluency. Maintain consistent cell culture conditions and ensure that both cancer cells and immune cells are healthy and in the logarithmic growth phase at the start of the experiment.

Data Presentation

Table 1: Example of this compound Dose-Response in an NK Cell-Mediated Cytotoxicity Assay
This compound Concentration (µg/mL)% Specific Lysis of Cancer Cells (Mean ± SD)
0 (Isotype Control)15.2 ± 2.1
0.125.8 ± 3.5
148.3 ± 4.2
1065.7 ± 5.1
10068.1 ± 4.8
Table 2: Example of Immune Cell Population Changes in a Co-culture Model with this compound Treatment
Treatment% CD8+ T cells of total live cells% Tregs (CD4+FoxP3+) of total CD4+ T cellsCD8+/Treg Ratio
Isotype Control22.515.81.42
This compound (10 µg/mL)35.28.14.35

Experimental Protocols

Protocol 1: Flow Cytometry-Based NK Cell Cytotoxicity Assay

This protocol is adapted from established methods to measure antibody-dependent cellular cytotoxicity (ADCC) and can be used to assess the efficacy of this compound.[6]

Materials:

  • Target cancer cell line

  • Effector NK cells (primary or cell line)

  • This compound and isotype control antibody

  • Cell viability dye (e.g., 7-AAD or a fixable viability dye)

  • CFSE (Carboxyfluorescein succinimidyl ester) or other cell tracker (B12436777) dye for target cells

  • Complete culture medium

  • 96-well U-bottom plate

  • Flow cytometer

Procedure:

  • Target Cell Preparation:

    • Harvest target cancer cells and wash them with PBS.

    • Resuspend cells at 1 x 10^6 cells/mL in PBS and add CFSE to a final concentration of 1 µM.

    • Incubate for 15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of complete medium and incubate for 5 minutes.

    • Wash the cells twice with complete medium and resuspend at 1 x 10^5 cells/mL.

  • Assay Setup:

    • Plate 100 µL of the target cell suspension (1 x 10^4 cells) into each well of a 96-well plate.

    • Prepare serial dilutions of this compound and the isotype control antibody.

    • Add the antibodies to the respective wells.

    • Prepare effector NK cells at various concentrations to achieve different Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

    • Add 100 µL of the effector cell suspension to the wells.

    • Include control wells:

      • Target cells only (spontaneous death)

      • Target cells with detergent (maximum killing)

  • Incubation:

    • Centrifuge the plate at 200 x g for 3 minutes to facilitate cell contact.

    • Incubate for 4 hours at 37°C in a 5% CO2 incubator.

  • Staining and Acquisition:

    • After incubation, add a cell viability dye (e.g., 7-AAD) to each well according to the manufacturer's instructions.

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the CFSE-positive target cell population.

    • Within the target cell gate, determine the percentage of cells that are positive for the viability dye (dead cells).

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (% Sample Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)

Protocol 2: Immune Cell Profiling by Flow Cytometry

This protocol provides a general framework for analyzing immune cell populations in a co-culture system.[7]

Materials:

  • Co-culture of cancer cells and immune cells

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS + 2% FBS + 1 mM EDTA)

  • Fc block (e.g., anti-CD16/32)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, CD56, FoxP3)

  • Fixation/Permeabilization buffer (for intracellular staining like FoxP3)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells from the co-culture and wash with PBS.

    • Resuspend the cell pellet in FACS buffer.

    • Perform a cell count and adjust the concentration to 1-2 x 10^7 cells/mL.

  • Fc Receptor Blocking:

    • Add Fc block to the cell suspension and incubate on ice for 15 minutes. This prevents non-specific antibody binding.

  • Surface Staining:

    • Prepare a cocktail of fluorochrome-conjugated antibodies for surface markers in FACS buffer.

    • Add the antibody cocktail to the cells and incubate on ice for 30 minutes in the dark.

    • Wash the cells twice with FACS buffer.

  • Intracellular Staining (if applicable, e.g., for FoxP3):

    • Resuspend the cells in fixation buffer and incubate according to the manufacturer's protocol.

    • Wash the cells with permeabilization buffer.

    • Add the intracellular antibody (e.g., anti-FoxP3) diluted in permeabilization buffer.

    • Incubate as recommended, then wash with permeabilization buffer.

  • Acquisition and Analysis:

    • Resuspend the final cell pellet in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software to quantify different immune cell populations.

Visualizations

T448_Mechanism_of_Action cluster_tumor_cell Tumor Cell TIGIT TIGIT CD155 CD155/PVR TIGIT->CD155 Inhibitory Signal CD226 CD226 CD226->CD155 Activating Signal T448 This compound T448->TIGIT Blocks Interaction

Caption: Mechanism of action of this compound.

Resistance_Pathways cluster_mechanisms Potential Resistance Mechanisms T448 This compound Treatment Response Immune-mediated Tumor Killing T448->Response Resistance Resistance Response->Resistance Acquired Resistance Loss_TIGIT Loss of TIGIT on Immune Cells Loss_TIGIT->Resistance Loss_Ligand Loss of CD155/CD112 on Tumor Loss_Ligand->Resistance Alt_Checkpoint Upregulation of PD-1/LAG-3 Alt_Checkpoint->Resistance Loss_CD226 Downregulation of CD226 Loss_CD226->Resistance

Caption: Potential pathways to this compound resistance.

Experimental_Workflow start Hypothesize Resistance to this compound coculture Set up Tumor-Immune Co-culture start->coculture treatment Treat with this compound vs. Isotype Control coculture->treatment cytotoxicity Assess Cytotoxicity (Flow Cytometry) treatment->cytotoxicity profiling Profile Immune Cells (Flow Cytometry) treatment->profiling analysis Analyze Data (e.g., % Lysis, Cell Populations) cytotoxicity->analysis profiling->analysis conclusion Draw Conclusions on Resistance Mechanism analysis->conclusion

Caption: Experimental workflow to investigate this compound resistance.

References

Validation & Comparative

T-448: A Differentiated Approach to LSD1 Inhibition with an Improved Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of T-448 with other notable Lysine-Specific Demethylase 1 (LSD1) inhibitors. This compound distinguishes itself through its specific enzymatic inhibition of LSD1 while minimizing disruption of the critical LSD1-GFI1B protein-protein interaction, a characteristic linked to a superior hematological safety profile. This guide presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams of relevant signaling pathways and workflows.

Performance Comparison of LSD1 Inhibitors

The following tables summarize the biochemical potency, selectivity, and cellular activity of this compound in comparison to other prominent LSD1 inhibitors that are or have been in clinical development.

Table 1: Biochemical Potency and Selectivity of LSD1 Inhibitors

CompoundTargetIC50 (nM)MechanismSelectivity vs. MAO-ASelectivity vs. MAO-BKey Features
This compound LSD1 22 [1][2][3]Irreversible [1][2][3]>4,500-fold [1]>4,500-fold [1]Minimal impact on LSD1-GFI1B complex, improved hematological safety [1][2][3]
ORY-1001 (Iadademstat)LSD1<20[4]Irreversible[5]Highly selective[6]Highly selective[6]Potent and selective, disrupts LSD1-GFI1 interaction[7]
GSK-2879552LSD1~20[8]Irreversible[9]HighHighPotent and selective
IMG-7289 (Bomedemstat)LSD1N/AIrreversible[5]N/AN/AIn clinical trials for myelofibrosis[10][11][12]
INCB059872LSD1N/AIrreversible[5]N/AN/AIn clinical trials for myeloid leukemia
CC-90011 (Pulrodemstat)LSD10.25 - 0.3[13][14]Reversible[13][14]>10,000 nM[14]>10,000 nM[14]Potent, selective, and reversible[13][14]
ORY-2001 (Vafidemstat)LSD1/MAO-B101-105 (LSD1)[15][16][17]Irreversible[18]Moderate58-73 (MAO-B)[15][16][17]Dual inhibitor, brain penetrant[15][16][18][19][20]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols used to characterize LSD1 inhibitors.

Biochemical Assay for LSD1 Demethylase Activity

This assay quantifies the enzymatic activity of LSD1 and the inhibitory potential of compounds like this compound.

1. Peroxidase-Coupled Fluorometric/Colorimetric Assay:

  • Principle: This is a common method to measure LSD1 activity. LSD1-mediated demethylation of a substrate (e.g., H3K4me1/2 peptide) produces hydrogen peroxide (H2O2) as a byproduct. In the presence of horseradish peroxidase (HRP), H2O2 reacts with a probe (e.g., Amplex Red) to generate a fluorescent or colored product, which is proportional to LSD1 activity.

  • Protocol Outline:

    • Reagent Preparation: Prepare assay buffer, LSD1 enzyme solution, H3K4me1/2 peptide substrate, HRP, and the detection probe.

    • Compound Preparation: Serially dilute the test inhibitor (e.g., this compound) to a range of concentrations.

    • Assay Reaction: In a microplate, combine the LSD1 enzyme, the test inhibitor at various concentrations, and the H3K4me1/2 substrate.

    • Detection: Add HRP and the detection probe to the reaction mixture.

    • Measurement: Incubate the plate and measure the fluorescence or absorbance using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay:

  • Principle: This assay utilizes fluorescence resonance energy transfer (FRET) between a donor (e.g., Europium cryptate-labeled antibody against a histone mark) and an acceptor (e.g., XL665-labeled streptavidin that binds to a biotinylated histone substrate). LSD1 activity leads to a decrease in the FRET signal.

  • Protocol Outline:

    • Reaction Setup: Incubate the LSD1 enzyme with a biotinylated histone H3K4me1/2 substrate and the test inhibitor.

    • Detection: Add the donor and acceptor antibodies/reagents.

    • Measurement: After incubation, measure the HTRF signal at two different wavelengths.

    • Data Analysis: The ratio of the two emission signals is calculated and used to determine the level of LSD1 inhibition and the IC50 value.

LSD1-GFI1B Interaction Assay

This assay is critical for evaluating the unique property of this compound in preserving the LSD1-GFI1B complex.

Co-Immunoprecipitation (Co-IP):

  • Principle: Co-IP is used to determine if two proteins interact within a cell. An antibody against a "bait" protein (e.g., LSD1) is used to pull down the protein and any associated "prey" proteins (e.g., GFI1B) from a cell lysate.

  • Protocol Outline:

    • Cell Lysis: Lyse cells expressing both LSD1 and GFI1B to release the proteins while maintaining their interactions.

    • Pre-clearing: Incubate the cell lysate with beads to reduce non-specific binding.

    • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein (LSD1).

    • Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complex.

    • Washing: Wash the beads several times to remove non-specifically bound proteins.

    • Elution: Elute the protein complexes from the beads.

    • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a western blot using an antibody against the prey protein (GFI1B) to detect its presence in the immunoprecipitated complex. A reduced band intensity for GFI1B in the presence of an inhibitor would indicate disruption of the interaction.

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the LSD1 signaling pathway and the experimental workflow for evaluating LSD1 inhibitors.

LSD1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lsd1_complex LSD1 Core Complexes cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF) PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR LSD1 LSD1 (KDM1A) AKT->LSD1 Upregulation CoREST CoREST LSD1->CoREST HDAC1_2 HDAC1/2 LSD1->HDAC1_2 NuRD NuRD Complex LSD1->NuRD Histone_Demethylation H3K4me1/2 Demethylation LSD1->Histone_Demethylation GFI1_1B GFI1/GFI1B GFI1_1B->LSD1 recruits Gene_Repression Target Gene Repression (e.g., Tumor Suppressors) Histone_Demethylation->Gene_Repression Cell_Cycle_Progression Cell Cycle Progression Gene_Repression->Cell_Cycle_Progression EMT Epithelial-Mesenchymal Transition (EMT) Gene_Repression->EMT

Caption: LSD1 Signaling Pathway.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_interaction Protein-Protein Interaction cluster_invivo In Vivo Studies A LSD1 Enzyme Activity Assay (e.g., Peroxidase-coupled) B Determine IC50 Values A->B C Cell Proliferation Assay D Western Blot for H3K4me2 levels C->D E Co-Immunoprecipitation (LSD1 and GFI1B) F Assess Complex Disruption E->F G Xenograft Tumor Models H Evaluate Anti-tumor Efficacy G->H I Monitor Hematological Parameters (e.g., Platelet Count) G->I

Caption: Experimental Workflow for LSD1 Inhibitor Evaluation.

Conclusion

This compound emerges as a promising LSD1 inhibitor with a distinct mechanism of action that translates to an improved safety profile. Its ability to potently and selectively inhibit the demethylase activity of LSD1 without significantly disrupting the LSD1-GFI1B complex mitigates the risk of hematological toxicities, such as thrombocytopenia, a known side effect of some other LSD1 inhibitors.[1][2][3] This differentiated profile makes this compound a valuable tool for researchers studying the roles of LSD1 in various diseases and a compelling candidate for further therapeutic development. The data and protocols presented in this guide offer a solid foundation for objectively evaluating this compound against other LSD1 inhibitors in the field.

References

T-448: A Comparative Guide to its Specificity for LSD1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitor T-448 and its specificity for Lysine-Specific Demethylase 1 (LSD1) over other demethylases. The information presented is based on available experimental data to assist researchers in evaluating this compound for their studies.

Performance Comparison

This compound is a potent and irreversible inhibitor of LSD1, demonstrating high specificity against this particular demethylase.[1][2][3][4] The available data highlights its selectivity, particularly when compared to other FAD-dependent enzymes with high homology to LSD1, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).

Table 1: this compound Inhibitory Activity and Selectivity

Target DemethylaseIC50 (nM)Selectivity vs. LSD1
LSD1 22 -
MAO-A>100,000>4,500-fold
MAO-B>100,000>4,500-fold

Note: Data for a broader panel of histone demethylases is not currently available in the public domain. The selectivity data for MAO-A and MAO-B is derived from the reported >4,500-fold selectivity.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values and the selectivity profile of this compound typically involves biochemical assays that measure the enzymatic activity of the target demethylases in the presence of the inhibitor. Commonly used methods include the Horseradish Peroxidase (HRP)-coupled assay and the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Horseradish Peroxidase (HRP)-Coupled Assay

This assay is a widely used method for measuring the activity of hydrogen peroxide-producing enzymes like LSD1.

Principle: The demethylation of a histone H3 lysine (B10760008) 4 (H3K4) substrate by LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct. In the presence of HRP, H₂O₂ reacts with a chromogenic substrate (e.g., Amplex Red) to produce a fluorescent or colored product that can be quantified. The inhibitory effect of this compound is determined by measuring the decrease in signal in its presence.

General Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Dilute recombinant human LSD1 enzyme to the desired concentration in the reaction buffer.

    • Prepare a solution of the H3K4 peptide substrate (e.g., biotinylated H3K4me1/2 peptide).

    • Prepare a detection solution containing HRP and a suitable substrate (e.g., Amplex Red).

    • Prepare serial dilutions of this compound in DMSO and then in the reaction buffer.

  • Assay Procedure:

    • Add the LSD1 enzyme to the wells of a microplate.

    • Add the different concentrations of this compound or vehicle control (DMSO) to the wells and pre-incubate for a defined period.

    • Initiate the enzymatic reaction by adding the H3K4 peptide substrate.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

    • Stop the reaction and add the HRP detection solution.

    • Incubate to allow for color/fluorescence development.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (wells without enzyme).

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a robust, high-throughput screening method based on fluorescence resonance energy transfer (FRET).

Principle: This assay typically uses a biotinylated histone peptide substrate and two detection reagents: a europium cryptate-labeled antibody that recognizes the demethylated product and a streptavidin-conjugated acceptor fluorophore (e.g., XL665). When the substrate is demethylated by LSD1, the antibody binds, bringing the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. This compound's inhibition of LSD1 leads to a decrease in this signal.

General Protocol:

  • Reagent Preparation:

    • Prepare an enzymatic reaction buffer.

    • Dilute recombinant LSD1 enzyme in the reaction buffer.

    • Prepare a solution of the biotinylated H3K4me1/2 peptide substrate.

    • Prepare serial dilutions of this compound.

    • Prepare the HTRF detection reagents: europium cryptate-labeled anti-demthylated H3K4 antibody and streptavidin-XL665.

  • Assay Procedure:

    • In a microplate, combine the LSD1 enzyme, the H3K4 peptide substrate, and different concentrations of this compound or vehicle control.

    • Incubate the reaction mixture to allow for enzymatic activity.

    • Add the HTRF detection reagents to the wells.

    • Incubate to allow for the binding of the detection reagents.

    • Read the plate on an HTRF-compatible microplate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio (acceptor signal / donor signal).

    • Normalize the data to the control wells.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

LSD1 Signaling and this compound's Mechanism of Action

LSD1 plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[5] Demethylation of H3K4 is generally associated with transcriptional repression, while demethylation of H3K9 can lead to transcriptional activation. LSD1 is a key component of several large protein complexes, such as the CoREST complex, which are recruited to specific gene promoters to regulate their expression. This compound, as an irreversible inhibitor of LSD1, covalently binds to the FAD cofactor in the active site of the enzyme, thereby blocking its demethylase activity.[3][4] This leads to an increase in H3K4 methylation and subsequent changes in gene expression.

LSD1_Pathway cluster_nucleus Nucleus LSD1 LSD1 CoREST CoREST Complex LSD1->CoREST forms complex H3K4me1_2 H3K4me1/2 (Active Chromatin) LSD1->H3K4me1_2 catalyzes HistoneH3 Histone H3 CoREST->HistoneH3 recruits to H3K4me0 H3K4me0 (Repressed Chromatin) H3K4me1_2->H3K4me0 demethylation GeneExpression Gene Expression H3K4me0->GeneExpression leads to repression T448 This compound T448->LSD1 irreversibly inhibits

Caption: this compound inhibits LSD1, preventing demethylation of H3K4 and altering gene expression.

References

Validating T-448 (EOS-448) Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of T-448 (EOS-448), an anti-TIGIT monoclonal antibody, with other therapeutic alternatives. It includes supporting experimental data and detailed methodologies for validating its target engagement in a cellular context, crucial for preclinical and clinical development.

Executive Summary

This compound, also known as EOS-448, is a potent anti-TIGIT (T cell immunoreceptor with Ig and ITIM domains) human IgG1 monoclonal antibody.[1][2][3] Its primary mechanism of action is to block the interaction of TIGIT with its ligands, such as CD155 and CD112, thereby preventing the downstream inhibitory signaling that suppresses T-cell and NK cell activity.[2][4] A key differentiating feature of EOS-448 is its functional Fc domain, which engages Fc gamma receptors (FcγR). This engagement leads to a multifaceted immune response, including the activation of antigen-presenting cells and the depletion of TIGIT-expressing regulatory T cells (Tregs) and exhausted T cells.[2][5][6][7] This dual action of checkpoint blockade and depletion of immunosuppressive cells positions EOS-448 as a promising candidate in immuno-oncology.

Comparative Performance of Anti-TIGIT Antibodies

While direct head-to-head quantitative data is limited in the public domain, preclinical and clinical findings suggest EOS-448 possesses a potent and differentiated profile compared to other anti-TIGIT antibodies in development. The key distinction lies in the functional Fc region.

FeatureEOS-448 (Fc-competent)Fc-silent Anti-TIGIT Antibodies (e.g., Domvanalimab)Tiragolumab (Fc-competent)
Mechanism of Action Blocks TIGIT signaling; FcγR-mediated depletion of Tregs and exhausted T-cells; Activation of antigen-presenting cells.[1][5][6]Primarily blocks TIGIT signaling.[8]Blocks TIGIT signaling; FcγR-mediated functions.[8]
Affinity High affinity for TIGIT with picomolar activity.[1][3]Not publicly disclosed in direct comparison.High affinity for TIGIT.
Potency Described as having higher potency in cell-based assays compared to other anti-TIGIT antibodies in clinical development.[6]Not publicly disclosed in direct comparison.Not publicly disclosed in direct comparison.
Clinical Activity Demonstrated monotherapy and combination therapy activity.[2][4] Sustained depletion of Tregs and terminally exhausted CD8 T-cells observed in patients.[6]Primarily evaluated in combination therapies.Primarily evaluated in combination therapies.
Target Engagement Marker Reduction of TIGIT-positive cells in tumor biopsies.[6]Not publicly disclosed.Not publicly disclosed.

Experimental Protocols for Target Engagement Validation

Validating the target engagement of EOS-448 in cells is critical to understanding its biological activity. The following are key experimental protocols that can be employed.

Receptor Occupancy by Flow Cytometry

This assay quantifies the binding of EOS-448 to TIGIT on the surface of immune cells.

Objective: To determine the percentage of TIGIT receptors on target cells that are bound by EOS-448.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Incubation with EOS-448: Incubate the isolated PBMCs with varying concentrations of EOS-448 or a negative control (isotype control antibody) for a specified time (e.g., 1-2 hours) at 4°C to allow binding but prevent internalization.

  • Staining:

    • Free Receptor Detection: To detect unoccupied TIGIT receptors, stain the cells with a fluorescently labeled anti-TIGIT antibody that competes with EOS-448 for the same epitope.

    • Bound Receptor Detection: To detect EOS-448 bound to TIGIT, use a fluorescently labeled secondary antibody that specifically recognizes the Fc portion of EOS-448 (human IgG1).

    • Total Receptor Detection: To measure the total TIGIT expression, use a non-competing, fluorescently labeled anti-TIGIT antibody that binds to a different epitope than EOS-448.

  • Co-staining: Include fluorescently labeled antibodies against cell surface markers to identify specific immune cell populations (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD25 and FOXP3 for regulatory T cells).

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. The percentage of receptor occupancy can be calculated using the mean fluorescence intensity (MFI) of the staining antibodies.

In Vitro T-cell Activation Assay

This assay measures the ability of EOS-448 to enhance T-cell function by blocking the TIGIT inhibitory signal.

Objective: To assess the effect of EOS-448 on T-cell activation, typically measured by cytokine production (e.g., IL-2, IFN-γ) or proliferation.

Methodology:

  • Cell Preparation: Isolate PBMCs or purified T cells.

  • Co-culture Setup:

    • Plate target cells that express TIGIT ligands (e.g., CD155), such as certain tumor cell lines.

    • Alternatively, use plate-bound anti-CD3 and anti-CD28 antibodies to provide a primary T-cell activation signal.

  • Treatment: Add purified T cells to the wells along with EOS-448 or an isotype control antibody at various concentrations.

  • Incubation: Culture the cells for 48-72 hours.

  • Readout:

    • Cytokine Release: Collect the cell culture supernatant and measure the concentration of cytokines like IL-2 and IFN-γ using ELISA or a multiplex bead-based assay.[9]

    • Proliferation: Assess T-cell proliferation using assays such as CFSE dilution by flow cytometry or by measuring the incorporation of radioactive nucleotides (e.g., 3H-thymidine).

    • Activation Markers: Stain the T cells for activation markers like CD69 and CD25 and analyze by flow cytometry.

Regulatory T-cell (Treg) Depletion Assay (ADCC)

This assay evaluates the ability of EOS-448 to mediate the killing of TIGIT-expressing Tregs through Antibody-Dependent Cell-mediated Cytotoxicity (ADCC).

Objective: To quantify the depletion of Tregs by effector cells in the presence of EOS-448.

Methodology:

  • Cell Preparation:

    • Target Cells: Isolate CD4+ T cells and enrich for Tregs (typically CD25+/CD127-). Label the Tregs with a fluorescent dye (e.g., CFSE) or a radioactive isotope (e.g., 51Cr).

    • Effector Cells: Isolate Natural Killer (NK) cells from a healthy donor's PBMCs, as they are the primary mediators of ADCC.

  • Co-culture: Co-culture the labeled Tregs (target cells) with the NK cells (effector cells) at various effector-to-target (E:T) ratios.

  • Treatment: Add EOS-448 or an isotype control antibody to the co-culture at different concentrations.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Readout:

    • Flow Cytometry: If using fluorescently labeled target cells, add a viability dye (e.g., 7-AAD or Propidium Iodide) and analyze by flow cytometry. The percentage of dead target cells (CFSE+/Viability Dye+) indicates the level of ADCC.

    • Chromium Release: If using radioactively labeled target cells, collect the supernatant and measure the amount of released 51Cr using a gamma counter. The percentage of specific lysis is calculated based on the radioactivity released.

Visualizing Key Concepts

To further clarify the mechanisms and workflows discussed, the following diagrams are provided.

TIGIT_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_Tcell T-cell / NK Cell CD155 CD155 / CD112 TIGIT TIGIT CD155->TIGIT Binding CD226 CD226 (DNAM-1) CD155->CD226 Binding SHP2 SHP-2 TIGIT->SHP2 Recruits PI3K PI3K CD226->PI3K Activates TCR TCR Activation Cell Activation (Cytokine release, Proliferation, Cytotoxicity) TCR->Activation SHP2->TCR Inhibits Signaling PI3K->Activation EOS448 EOS-448 EOS448->TIGIT Blocks

TIGIT Signaling Pathway and EOS-448 Inhibition.

Receptor_Occupancy_Workflow start Isolate PBMCs incubate Incubate with EOS-448 start->incubate stain Stain with fluorescent antibodies (anti-TIGIT, cell markers) incubate->stain acquire Acquire data on Flow Cytometer stain->acquire analyze Analyze MFI to calculate % RO acquire->analyze end Receptor Occupancy Determined analyze->end

Experimental Workflow for Receptor Occupancy Assay.

Fc_Function_Comparison cluster_fc_competent EOS-448 (Fc-competent) cluster_fc_silent Fc-silent Anti-TIGIT fc_competent_node TIGIT Blockade + FcγR Engagement depletion Treg/Exhausted T-cell Depletion (ADCC) fc_competent_node->depletion apc_activation APC Activation fc_competent_node->apc_activation enhanced_response Enhanced Anti-tumor Immunity depletion->enhanced_response apc_activation->enhanced_response fc_silent_node TIGIT Blockade Only restored_function Restoration of T-cell/NK cell function fc_silent_node->restored_function standard_response Standard Anti-tumor Immunity restored_function->standard_response

Logical Comparison of Fc-competent vs. Fc-silent Anti-TIGIT Antibodies.

References

Comparative Hematological Safety Profile of LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the hematological safety of emerging Lysine-Specific Demethylase 1 (LSD1) inhibitors, with a focus on bomedemstat, iadademstat, and seclidemstat (B610759). No public data is currently available for a compound designated T-448.

This guide provides a comparative analysis of the hematological safety profiles of several clinical-stage Lysine-Specific Demethylase 1 (LSD1) inhibitors. LSD1 is a critical epigenetic regulator involved in hematopoiesis, the process of blood cell formation.[1][2][3][4] Its inhibition has emerged as a promising therapeutic strategy for various hematological malignancies and solid tumors.[5][6] However, due to its essential role in normal blood cell development, on-target hematological toxicity is a key consideration for this class of drugs.[5][7] This guide will focus on the available clinical data for bomedemstat, iadademstat, and seclidemstat to provide a framework for understanding and comparing their hematological safety.

The Role of LSD1 in Hematopoiesis

LSD1 plays a pivotal role in regulating the differentiation and self-renewal of hematopoietic stem cells (HSCs).[1][2] It acts by demethylating histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to the repression of genes essential for stem cell maintenance and the activation of genes required for lineage-specific differentiation.[2][3] Inhibition of LSD1 can, therefore, disrupt this delicate balance, leading to cytopenias, which are a common class effect of LSD1 inhibitors.[8]

LSD1_in_Hematopoiesis cluster_HSC Hematopoietic Stem Cell (HSC) cluster_Progenitors Progenitor Cells cluster_Mature_Cells Mature Blood Cells HSC HSC Myeloid Myeloid Progenitor HSC->Myeloid Differentiation Lymphoid Lymphoid Progenitor HSC->Lymphoid Differentiation Platelets Platelets Myeloid->Platelets RBC Red Blood Cells Myeloid->RBC WBC White Blood Cells Myeloid->WBC LSD1 LSD1 LSD1->HSC Regulates Self-Renewal & Differentiation LSD1i LSD1 Inhibitors LSD1i->LSD1 Inhibits

Caption: Role of LSD1 in regulating hematopoietic stem cell differentiation.

Comparative Hematological Safety Data

The following table summarizes the key hematological adverse events observed in clinical trials of bomedemstat, iadademstat, and seclidemstat. It is important to note that direct comparison is challenging due to differences in patient populations, disease settings, and dosing regimens.

Drug NameIndication(s)Key Hematological Adverse Events (Grade ≥3)Clinical Trial Context
Bomedemstat (IMG-7289) Essential Thrombocythemia (ET), Myelofibrosis (MF)Thrombocytopenia, Anemia, Neutropenia.[9][10][11] In a Phase 2 study in ET, thrombocytopenia was the most common AE.[9]Phase 2 studies in patients with ET and MF.[9][10]
Iadademstat (ORY-1001) Acute Myeloid Leukemia (AML)Thrombocytopenia, Neutropenia, Febrile Neutropenia, Anemia.[12][13][14][15] In a Phase 1 study in R/R AML, hematologic AEs were the most frequent.[12]Phase 1 and 2 studies in relapsed/refractory and newly diagnosed AML, often in combination with other agents.[12][15]
Seclidemstat (SP-2577) Myelodysplastic Syndromes (MDS), Chronic Myelomonocytic Leukemia (CMML), Ewing SarcomaManageable adverse events reported, with a partial clinical hold placed on a Phase 1 trial in MDS/CMML due to a serious grade 4 AE.[16][17][18] Specific Grade ≥3 hematological AE rates are not detailed in the provided search results.Phase 1/2 studies in hematologic malignancies and solid tumors, often in combination with other agents.[16][19]

Experimental Protocols

The hematological safety data for these LSD1 inhibitors were primarily generated from Phase 1 and Phase 2 clinical trials. The general methodologies for assessing hematological safety in these trials are outlined below.

General Clinical Trial Protocol for Hematological Safety Assessment

A typical clinical trial protocol for an LSD1 inhibitor would include the following components for monitoring hematological safety:

  • Patient Population: Patients with specific hematological malignancies or solid tumors who have often failed prior therapies.[13][16][20]

  • Study Design: Dose-escalation and dose-expansion phases to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[13][19]

  • Treatment Regimen: Oral administration of the LSD1 inhibitor, either as a monotherapy or in combination with other anti-cancer agents.[10][13][19]

  • Safety Monitoring: Regular monitoring of complete blood counts (CBC) with differentials (e.g., weekly for the first few cycles, then less frequently). Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

  • Dose Modifications: Pre-defined rules for dose interruption, reduction, or discontinuation based on the severity and duration of hematological toxicities.

Hematological_Safety_Workflow cluster_Preclinical Preclinical Assessment cluster_Clinical Clinical Trial cluster_Monitoring Patient Monitoring InVitro In Vitro Hematotoxicity Assays (e.g., CFU assays) InVivo In Vivo Animal Models (e.g., rodent, non-rodent) InVitro->InVivo Phase1 Phase 1 (Dose Escalation, MTD) InVivo->Phase1 IND Submission Phase2 Phase 2 (Efficacy & Safety at RP2D) Phase1->Phase2 CBC Regular CBC with Differential Phase1->CBC Phase3 Phase 3 (Pivotal Studies) Phase2->Phase3 Phase2->CBC Phase3->CBC AE_Grading AE Grading (CTCAE) CBC->AE_Grading Dose_Mod Dose Modification AE_Grading->Dose_Mod

Caption: General workflow for assessing hematological safety of a new drug.

Discussion and Conclusion

The available data indicate that hematological toxicities, particularly thrombocytopenia and neutropenia, are common adverse events associated with LSD1 inhibitors, which is consistent with their mechanism of action.[21] The severity and frequency of these events can vary depending on the specific inhibitor, dose, and patient population.

  • Bomedemstat has shown a manageable safety profile in patients with myeloproliferative neoplasms, with thrombocytopenia being a notable but generally manageable adverse event.[9][20]

  • Iadademstat , being investigated in the more acute setting of AML, also demonstrates significant hematological toxicity, which is expected in this heavily pre-treated patient population.[12][14]

  • Seclidemstat 's hematological safety profile is still emerging, with a partial clinical hold in one study highlighting the need for careful monitoring.[17]

For researchers and drug developers, a thorough understanding of the on-target hematological effects of LSD1 inhibition is crucial. Future research should focus on identifying biomarkers that can predict which patients are at a higher risk of developing severe cytopenias and on developing strategies to mitigate these adverse events, potentially through intermittent dosing schedules or combination therapies with supportive care agents. As more data from ongoing and future clinical trials become available, a more refined comparison of the hematological safety profiles of different LSD1 inhibitors will be possible.

References

Navigating the Therapeutic Window of T-448: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo therapeutic window of T-448 (belrestotug/EOS-448), a potent anti-TIGIT monoclonal antibody, with other leading anti-TIGIT candidates: domvanalimab and vibostolimab. This analysis is based on publicly available preclinical and clinical data.

Disclaimer: The therapeutic agent "this compound" has been associated with both an anti-TIGIT antibody (belrestotug/EOS-448) and a lysine-specific demethylase 1 (LSD1) inhibitor. This guide focuses on the anti-TIGIT antibody, which is the subject of more extensive recent research and clinical development.

At a Glance: Comparative Overview of Anti-TIGIT Antibodies

The therapeutic landscape of immuno-oncology is rapidly evolving, with the TIGIT (T-cell immunoreceptor with immunoglobulin and ITIM domains) checkpoint emerging as a promising target. Several monoclonal antibodies are in development, each with distinct characteristics that may influence their therapeutic window. This guide focuses on a comparative analysis of three prominent anti-TIGIT antibodies:

  • This compound (Belrestotug/EOS-448): An Fc-active human IgG1 monoclonal antibody designed to engage Fcγ receptors, leading to the depletion of TIGIT-expressing regulatory T cells (Tregs) and activation of effector immune cells.[1][2]

  • Domvanalimab: An Fc-silent humanized IgG1 monoclonal antibody designed to block the TIGIT pathway without depleting TIGIT-expressing cells, potentially offering a different safety and efficacy profile.[3][4][5]

  • Vibostolimab: A humanized IgG1 monoclonal antibody that also engages the Fcγ receptor, aiming to enhance anti-tumor immunity through a mechanism similar to belrestotug.[6]

In Vivo Performance: A Data-Driven Comparison

The following tables summarize key preclinical and clinical findings for this compound (belrestotug), domvanalimab, and vibostolimab, offering a comparative view of their in vivo efficacy and safety profiles.

Preclinical Efficacy in Syngeneic Mouse Models
ParameterThis compound (Belrestotug) SurrogateDomvanalimab Surrogate (Fc-silent)Vibostolimab Surrogate
Mouse Model CT26 (colorectal carcinoma)[7][8][9][10]MC38 (colon adenocarcinoma)[11]Syngeneic tumor model[12]
Dosing Regimen Twice a week for 3 weeks (i.p.)[7]Not specifiedNot specified
Monotherapy Anti-Tumor Activity Significant tumor growth inhibition[7]Enhanced tumor control when combined with anti-PD-1[11]Showed anti-tumor responses[12]
Combination Therapy (with anti-PD-1/PD-L1) Enhanced efficacy and tumor regression[7]Enhanced tumor control[11]Not specified
Key Mechanistic Finding Depletion of Tregs, activation of effector T cells[1]Activation of tumor-specific precursor-exhausted CD8+ T cells without Treg depletion[11]Activation of cytotoxic T cells and antigen-presenting cells[12]
Clinical Efficacy and Safety Overview
ParameterThis compound (Belrestotug)DomvanalimabVibostolimab
Fc Functionality Fc-active (IgG1)[1][2]Fc-silent[3][4][5]Fc-active (IgG1)[6]
Key Clinical Trials GALAXIES Lung-201 (Phase 2), TIG-006 (Phase 1/2)[13][14]ARC-7 (Phase 2), ARC-10 (Phase 3), EDGE-Gastric (Phase 2)[4][5][15]KEYVIBE program (Phase 1/2/3)[6]
Reported Efficacy Highlights Showed preliminary signs of clinical activity as monotherapy and in combination.[2] However, a Phase 2 trial (GALAXIES Lung-201) failed to meet its PFS endpoint, leading to termination of the program.[14]In combination with an anti-PD-1 antibody, showed improved overall survival in NSCLC (ARC-10) and promising PFS in upper GI cancers (EDGE-Gastric).[4][5]In combination with pembrolizumab (B1139204), did not show a significant improvement in PFS in metastatic NSCLC (KeyVibe-002).[16]
Reported Safety Profile Generally well-tolerated in early studies.[2] The combination with dostarlimab had an increase in immune-related adverse effects.[14]Generally well-tolerated with a safety profile consistent with known immune checkpoint inhibitors.[5]Safety profile comparable to pembrolizumab monotherapy in some studies.[6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.

This compound (Belrestotug) Mechanism of Action

T448_Mechanism cluster_immune_cell Immune Cell (T-cell/NK cell) cluster_tumor_cell Tumor Cell / APC TIGIT TIGIT PVR PVR (CD155) TIGIT->PVR Inhibitory Signal CD226 CD226 CD226->PVR Activating Signal T448 This compound (Belrestotug) (Fc-active IgG1) T448->TIGIT Blocks Interaction Treg Regulatory T-cell (Treg) (High TIGIT) T448->Treg ADCC-mediated Depletion Macrophage Macrophage/NK Cell T448->Macrophage FcγR Engagement

Caption: this compound (Belrestotug) blocks the TIGIT-PVR inhibitory pathway and depletes Tregs.

Domvanalimab Mechanism of Action

Domvanalimab_Mechanism cluster_immune_cell Immune Cell (T-cell/NK cell) cluster_tumor_cell Tumor Cell / APC TIGIT TIGIT PVR PVR (CD155) TIGIT->PVR Inhibitory Signal CD226 CD226 CD226->PVR Activating Signal Domvanalimab Domvanalimab (Fc-silent) Domvanalimab->TIGIT Blocks Interaction InVivo_Workflow start Tumor Cell Implantation (e.g., CT26, MC38) tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., i.p. injection of anti-TIGIT Ab) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (e.g., 2x/week) treatment->monitoring endpoint Endpoint: Tumor Growth Inhibition (TGI) Survival Analysis monitoring->endpoint analysis Ex Vivo Analysis: Tumor Infiltrating Lymphocytes (TILs) Flow Cytometry, etc. endpoint->analysis end Data Interpretation analysis->end

References

Head-to-head comparison of T-448 and ORY-1001

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Epigenetic Modulators: A Deep Dive into ORY-1001 (Vafidemstat)

Disclaimer: Information regarding a compound designated "T-448" is not available in the public domain or scientific literature. As such, a direct head-to-head comparison with ORY-1001 cannot be provided. This guide will offer a comprehensive overview of ORY-1001 (Vafidemstat), including its mechanism of action, performance data, and relevant experimental protocols to serve as a valuable resource for the scientific community.

Introduction to ORY-1001 (Vafidemstat)

ORY-1001, also known as Vafidemstat, is a potent and selective small-molecule inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1). LSD1, also known as KDM1A, plays a crucial role in gene regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9). Its dysregulation is implicated in various cancers and neurological disorders. ORY-1001 is a tranylcypromine (B92988) derivative that covalently inactivates LSD1 by binding to its flavin adenine (B156593) dinucleotide (FAD) cofactor. It is currently being investigated in clinical trials for oncology and central nervous system (CNS) disorders.

Quantitative Performance Data

The following table summarizes the key in vitro and in vivo performance metrics for ORY-1001.

ParameterValueCell Line / ModelReference
LSD1 IC50 18 nMRecombinant human LSD1/CoREST
MAO-A IC50 3,100 nMRecombinant human MAO-A
MAO-B IC50 >100,000 nMRecombinant human MAO-B
Cellular Potency (GFI1b mRNA) EC50 of 0.6 nMMOLM-13 (AML cells)
In vivo Efficacy Significant tumor growth inhibitionMV4-11 AML xenograft model

Mechanism of Action: LSD1 Inhibition Signaling Pathway

ORY-1001 exerts its effects by inhibiting LSD1, which is a key component of several transcriptional repressor complexes, including the CoREST complex. By inhibiting LSD1, ORY-1001 prevents the demethylation of H3K4me2, leading to an increase in this activating mark at the promoter regions of target genes. This results in the de-repression of genes involved in cellular differentiation and tumor suppression.

LSD1_Inhibition_Pathway cluster_nucleus Cell Nucleus LSD1 LSD1/CoREST Complex H3K4me2 Histone H3 (Lysine 4 di-methyl) LSD1->H3K4me2 Demethylation H3K4me1 Histone H3 (Lysine 4 mono-methyl) H3K4me2->H3K4me1 Gene Target Gene Promoters (e.g., differentiation genes) H3K4me2->Gene Activates Transcription Gene Transcription Gene->Transcription ORY1001 ORY-1001 (Vafidemstat) ORY1001->LSD1 Inhibits

Caption: Mechanism of ORY-1001 action in the cell nucleus.

Experimental Protocols

LSD1 Enzymatic Assay

This protocol details the method used to determine the in vitro potency of ORY-1001 against recombinant human LSD1.

Objective: To measure the half-maximal inhibitory concentration (IC50) of ORY-1001 for LSD1.

Materials:

  • Recombinant human LSD1/CoREST complex.

  • Biotinylated histone H3 peptide (H3K4me1).

  • Amplex Red reagent.

  • Horseradish peroxidase (HRP).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • ORY-1001 compound dilutions.

Procedure:

  • Prepare a reaction mixture containing the LSD1/CoREST complex in the assay buffer.

  • Add serial dilutions of ORY-1001 or vehicle control to the reaction mixture and pre-incubate for 15 minutes at room temperature.

  • Initiate the demethylation reaction by adding the biotinylated H3K4me1 peptide substrate.

  • Incubate the reaction for 1 hour at 37°C.

  • Stop the reaction and detect the generated hydrogen peroxide using the Amplex Red/HRP system. The fluorescence intensity is measured at an excitation of 530 nm and an emission of 590 nm.

  • Calculate the percent inhibition for each ORY-1001 concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

LSD1_Assay_Workflow A 1. Prepare LSD1/CoREST in Assay Buffer B 2. Add ORY-1001 Dilutions (Pre-incubate 15 min) A->B C 3. Add H3K4me1 Substrate to Start Reaction B->C D 4. Incubate 1 hr at 37°C C->D E 5. Detect H2O2 with Amplex Red/HRP D->E F 6. Measure Fluorescence (Ex:530/Em:590 nm) E->F G 7. Calculate % Inhibition and Determine IC50 F->G

Safety Operating Guide

Navigating the Disposal of T-448: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For professionals in drug development and scientific research, understanding the specific procedures for waste management of a substance, in this case, referred to as T-448, is paramount. Due to the variable nature of chemical nomenclature, it is essential to first confirm the exact identity of "this compound" by referencing its Chemical Abstracts Service (CAS) number and consulting its specific Safety Data Sheet (SDS). Different compounds may be colloquially or internally designated as "this compound," each with unique disposal requirements.

General Principles of Chemical Waste Disposal

In the absence of a specific SDS for a definitively identified "this compound," researchers must adhere to established best practices for hazardous waste management. These procedures are designed to protect laboratory personnel and the environment from potential harm.

Waste Characterization and Segregation:

The first step in proper disposal is to determine if the waste is hazardous. A chemical waste is generally considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1] Waste streams should be segregated based on their chemical compatibility to prevent dangerous reactions.[2] For instance, acids should be collected separately from bases, and oxidizing agents should not be mixed with organic solvents.[1]

Container Management:

All chemical waste must be collected in appropriate, clearly labeled containers.[3][4] Containers should be in good condition, compatible with the waste they hold, and have securely fitting lids.[3][5] It is crucial to never overfill a waste container; a general guideline is to leave at least five percent of the container volume as empty space to allow for thermal expansion.[2]

Personal Protective Equipment (PPE):

When handling chemical waste, appropriate PPE is mandatory. This typically includes safety glasses or goggles, a lab coat, and gloves that are resistant to the specific chemicals being handled.[3]

Disposal Procedures for this compound (General Guidance)

Without a specific SDS, a conservative approach to the disposal of any novel or uncharacterized substance like "this compound" is required.

Step 1: Consult the Safety Data Sheet (SDS)

The SDS is the primary source of information for the safe handling and disposal of any chemical. If you have an SDS for your specific this compound, it will provide detailed instructions in Section 13: Disposal Considerations.

Step 2: Waste Collection

If the SDS for this compound indicates it is a hazardous material, it should be collected in a designated hazardous waste container.[3][4] If this compound is a solid, it should be collected separately from liquid wastes.[1] If it is a solution, the solvent will likely determine the appropriate waste stream (e.g., halogenated or non-halogenated solvents).[1]

Step 3: Labeling

The waste container must be labeled with the words "Hazardous Waste" and the full chemical name of the contents, including "this compound" and any solvents.[4] The date of accumulation should also be recorded.

Step 4: Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][3] The SAA should be a secure area, and incompatible wastes must be stored in separate secondary containment.[2][3]

Step 5: Arrange for Pickup

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[4][5] EHS professionals are trained to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.[2]

Disposal of Empty Containers:

Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2][4] The rinsate must be collected and treated as hazardous waste.[4] After triple-rinsing and air-drying, the container may be disposed of as regular trash, provided all labels are defaced or removed.[4][5]

Quantitative Data for Chemical Waste

The following table summarizes general quantitative limits often associated with hazardous waste accumulation in a laboratory setting. These are general guidelines and may vary based on local regulations.

ParameterGuidelineSource
Maximum Hazardous Waste Volume in SAA55 gallons[1]
Maximum Acutely Hazardous Waste Volume in SAA1 quart[1]
Container HeadspaceAt least 5% of container volume[2]

Experimental Protocols

Specific experimental protocols for the disposal of this compound would be dependent on its chemical properties. For instance, if this compound were found to be a peroxide-former, a protocol for testing and deactivating peroxides would be necessary before disposal. If it were a reactive substance, a specific neutralization or deactivation protocol would be required. In the absence of this information, no specific experimental protocols can be provided.

This compound Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

T448_Disposal_Pathway start Start: this compound Waste Generated sds Consult this compound Safety Data Sheet (SDS) start->sds is_hazardous Is this compound listed as hazardous waste? sds->is_hazardous non_hazardous Dispose as non-hazardous waste (follow institutional policy) is_hazardous->non_hazardous No collect_waste Collect in a designated, compatible, and labeled hazardous waste container is_hazardous->collect_waste Yes end End: Proper Disposal non_hazardous->end segregate Segregate from incompatible wastes collect_waste->segregate store Store in Satellite Accumulation Area (SAA) in secondary containment segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for any chemical and follow your institution's established waste disposal procedures and all applicable regulations.

References

Safeguarding Innovation: A Comprehensive Guide to Personal Protective Equipment for Handling "Compound T-448"

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced environment of scientific research and drug development, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling "Compound T-448," a representative hazardous substance. By offering procedural, step-by-step guidance, this document aims to be the preferred source for laboratory safety and chemical handling information, building trust and providing value beyond the product itself.

The following protocols are based on established best practices in chemical safety and are designed to be adapted to the specific hazards presented by any new or uncharacterized compound.

Hazard Assessment and PPE Selection

Before handling any chemical, a thorough hazard assessment is crucial.[1][2] This involves understanding the substance's physical and chemical properties, as well as its potential health effects. For a novel compound like this compound, it is prudent to treat it as a substance with a high degree of hazard until proven otherwise.

Table 1: Quantitative Hazard Data for Hypothetical Compound this compound

PropertyValueImplication for Handling
Physical State Solid PowderPotential for airborne dust and inhalation hazard.
Solubility Soluble in organic solventsPotential for skin absorption.
Volatility LowReduced inhalation risk from vapors at room temperature.
LD50 (Oral, Rat) <50 mg/kg (Assumed)High acute toxicity.
Carcinogenicity UnknownTreat as a potential carcinogen.
Reactivity Reacts with strong oxidizing agentsAvoid co-storage and co-handling with incompatible chemicals.

Based on this hazard assessment, a multi-layered approach to Personal Protective Equipment (PPE) is required to minimize exposure through all potential routes: inhalation, ingestion, skin contact, and eye contact.

Table 2: Recommended Personal Protective Equipment for Handling Compound this compound

PPE CategoryMinimum RequirementEnhanced Precautions (for high-risk procedures)
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Thicker, chemical-resistant gloves (e.g., Butyl rubber)
Eye and Face Protection Safety glasses with side shieldsChemical splash goggles and a face shield
Respiratory Protection Not required for small quantities in a certified chemical fume hoodA NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates
Body Protection Laboratory coat with long sleevesChemical-resistant apron or disposable coveralls
Foot Protection Closed-toe shoesChemical-resistant shoe covers

Experimental Workflow for Safe Handling of Compound this compound

A systematic workflow ensures that all safety measures are in place before, during, and after the handling of a hazardous substance.

cluster_0 Pre-Handling cluster_1 Handling cluster_2 Post-Handling Review SDS/Hazard Information Review SDS/Hazard Information Select and Inspect PPE Select and Inspect PPE Review SDS/Hazard Information->Select and Inspect PPE Prepare Work Area (Fume Hood) Prepare Work Area (Fume Hood) Select and Inspect PPE->Prepare Work Area (Fume Hood) Verify Emergency Equipment Availability Verify Emergency Equipment Availability Prepare Work Area (Fume Hood)->Verify Emergency Equipment Availability Weigh/Transfer Compound this compound in Fume Hood Weigh/Transfer Compound this compound in Fume Hood Verify Emergency Equipment Availability->Weigh/Transfer Compound this compound in Fume Hood Perform Experiment Perform Experiment Weigh/Transfer Compound this compound in Fume Hood->Perform Experiment Decontaminate Surfaces and Equipment Decontaminate Surfaces and Equipment Perform Experiment->Decontaminate Surfaces and Equipment Segregate and Label Waste Segregate and Label Waste Decontaminate Surfaces and Equipment->Segregate and Label Waste Doff PPE in Correct Order Doff PPE in Correct Order Segregate and Label Waste->Doff PPE in Correct Order Wash Hands Thoroughly Wash Hands Thoroughly Doff PPE in Correct Order->Wash Hands Thoroughly Document Experiment Document Experiment Wash Hands Thoroughly->Document Experiment

Caption: Experimental workflow for handling Compound this compound.

Disposal Plan for Compound this compound Waste

Proper disposal of hazardous waste is a critical component of laboratory safety and environmental responsibility.[3] All waste generated from the handling of Compound this compound must be treated as hazardous.

Table 3: Waste Disposal Guidelines for Compound this compound

Waste TypeContainerLabelingStorageDisposal Route
Solid Waste (contaminated gloves, wipes, etc.) Lined, puncture-resistant container with a lid"Hazardous Waste - Solid," "Compound this compound"In a designated satellite accumulation areaCollection by certified hazardous waste handler
Liquid Waste (solutions containing this compound) Sealable, chemical-resistant container (e.g., glass or HDPE)"Hazardous Waste - Liquid," "Compound this compound," and list of all componentsIn secondary containment in a designated satellite accumulation areaCollection by certified hazardous waste handler
Sharps (contaminated needles, scalpels) Approved sharps container"Hazardous Waste - Sharps," "Compound this compound"In a designated satellite accumulation areaCollection by certified hazardous waste handler

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary to minimize harm.

cluster_0 In Case of Exposure cluster_1 In Case of Spill Skin Contact Skin Contact Remove Contaminated Clothing Remove Contaminated Clothing Skin Contact->Remove Contaminated Clothing Eye Contact Eye Contact Flush with Water for 15 mins Flush with Water for 15 mins Eye Contact->Flush with Water for 15 mins Inhalation Inhalation Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Ingestion Ingestion Seek Immediate Medical Attention Seek Immediate Medical Attention Ingestion->Seek Immediate Medical Attention Remove Contaminated Clothing->Flush with Water for 15 mins Flush with Water for 15 mins->Seek Immediate Medical Attention Move to Fresh Air->Seek Immediate Medical Attention Evacuate Immediate Area Evacuate Immediate Area Alert Others Alert Others Evacuate Immediate Area->Alert Others Consult Spill Kit and SDS Consult Spill Kit and SDS Alert Others->Consult Spill Kit and SDS Use Appropriate Absorbent Use Appropriate Absorbent Consult Spill Kit and SDS->Use Appropriate Absorbent Collect and Dispose of as Hazardous Waste Collect and Dispose of as Hazardous Waste Use Appropriate Absorbent->Collect and Dispose of as Hazardous Waste Decontaminate Area Decontaminate Area Collect and Dispose of as Hazardous Waste->Decontaminate Area

Caption: Emergency response plan for Compound this compound incidents.

By adhering to these guidelines, researchers, scientists, and drug development professionals can create a safer laboratory environment, ensuring that the pursuit of scientific advancement does not come at the cost of personal health and safety. This proactive approach to safety is not just a regulatory requirement but a cornerstone of responsible scientific practice.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.